molecular formula C10H7NO B070683 3-(3-Hydroxyprop-1-ynyl)benzonitrile CAS No. 170859-72-0

3-(3-Hydroxyprop-1-ynyl)benzonitrile

Cat. No.: B070683
CAS No.: 170859-72-0
M. Wt: 157.17 g/mol
InChI Key: VQBKNKNTCZEENN-UHFFFAOYSA-N
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Description

3-(3-Hydroxyprop-1-ynyl)benzonitrile (CAS 170859-72-0) is a fine chemical intermediate with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol . This compound features a benzene ring substituted with a nitrile group and a hydroxypropynyl chain, which is characteristic of an alkynyl alcohol . Its exact mass is 157.05300, and it has a calculated boiling point of 317.1°C at 760 mmHg . The structural motif of the 3-hydroxyprop-1-ynyl group is found in compounds with demonstrated research value. For instance, a related molecule, 5‑bromo‑3‑(3‑hydroxyprop‑1‑ynyl)‑2H‑pyran‑2‑one (BHP), has been investigated for its potent biological activity, showing the ability to induce apoptosis in human bladder carcinoma cells through mitochondria-dependent signaling pathways . This suggests that the this compound scaffold holds significant potential for use in medicinal chemistry and drug discovery research, particularly in the development of novel anticancer agents . As a key building block, it is suitable for various synthetic applications, including further functionalization via its hydroxyl group or participation in cyclization reactions. This product is intended for research and development purposes in laboratory settings only. It is For Research Use Only . Not for diagnostic or therapeutic use, and not for human use.

Properties

IUPAC Name

3-(3-hydroxyprop-1-ynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBKNKNTCZEENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403394
Record name 3-(3-hydroxyprop-1-ynyl)benzonitrile
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170859-72-0
Record name 3-(3-Hydroxy-1-propyn-1-yl)benzonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-hydroxyprop-1-ynyl)benzonitrile
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Foundational & Exploratory

synthesis and characterization of 3-(3-hydroxyprop-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-hydroxyprop-1-ynyl)benzonitrile

This guide provides a comprehensive technical overview for the , a valuable bifunctional building block for researchers in drug discovery and materials science. Its structure, incorporating a terminal alcohol, an internal alkyne, and a benzonitrile moiety, offers versatile handles for further chemical modification. The methodologies detailed herein are grounded in established chemical principles, providing not just protocols, but the causal logic behind experimental choices to ensure reproducibility and success.

Part 1: Synthesis via Palladium-Catalyzed Sonogashira Cross-Coupling

The formation of the carbon-carbon bond between the aromatic ring and the propargyl alcohol is most efficiently achieved through the Sonogashira cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, prized for its reliability and tolerance of various functional groups under mild conditions.[1][2][3][4]

Principle and Mechanistic Rationale

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[5][6] The transformation is catalyzed by a dual system consisting of a palladium complex and a copper(I) salt.

The catalytic cycle is understood to proceed via two interconnected pathways:

  • The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (e.g., 3-bromobenzonitrile) C-X bond to form a Pd(II) complex.

  • The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne (propargyl alcohol) in the presence of a base to generate a copper(I) acetylide intermediate.

  • Transmetalation : The crucial step involves the transfer of the acetylide group from copper to the palladium(II) complex.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final product, this compound, and regenerating the active Pd(0) catalyst for the next cycle.[1][6]

The choice of an amine base, such as triethylamine or diisopropylamine, is critical. It not only neutralizes the hydrogen halide formed during the reaction but also serves as the solvent and facilitates the deprotonation of the alkyne.[3][6]

Experimental Protocol: Synthesis

This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials:

  • 3-Bromobenzonitrile (1.0 eq)

  • Propargyl alcohol (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)

  • Copper(I) iodide [CuI] (0.02 - 0.05 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Repeat this cycle three times.

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous THF (to dissolve the aryl halide) and the amine base (e.g., diisopropylamine, 7.0 eq).[6] Stir the mixture for 10-15 minutes until a homogeneous solution is formed.

  • Alkyne Addition : Add propargyl alcohol (1.1 eq) dropwise to the stirring solution at room temperature.[6]

  • Reaction Monitoring : Stir the reaction at room temperature for 3-6 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 3-bromobenzonitrile spot. For less reactive aryl halides or bulkier substrates, gentle heating may be required.[6]

  • Work-up : Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a pad of Celite® to remove the catalyst residues and amine salts.[6]

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6] These washes remove residual amine and copper salts.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude residue should be purified by flash column chromatography on silica gel.[6][7] A solvent gradient of hexanes and ethyl acetate is typically effective, with the product eluting at a moderate polarity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Combine 3-Bromobenzonitrile, Pd(PPh₃)₂Cl₂, and CuI in flask Inert 2. Establish Inert Atmosphere (N₂/Ar) Setup->Inert Solvents 3. Add Anhydrous THF and Amine Base Inert->Solvents Alkyne 4. Add Propargyl Alcohol Solvents->Alkyne Stir 5. Stir at Room Temp (Monitor by TLC) Alkyne->Stir Filter 6. Filter through Celite® Stir->Filter Extract 7. Aqueous Washes (NH₄Cl, Brine) Filter->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Flash Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the Sonogashira synthesis of the target compound.

Part 2: Physicochemical and Spectroscopic Characterization

Unambiguous characterization of the final product is essential to confirm its identity, structure, and purity. A combination of physical property measurement and spectroscopic analysis provides a self-validating system of proof.

Physical and Chemical Properties

The fundamental properties of the target molecule are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₇NO[8][9]
Molecular Weight 157.17 g/mol [8][10]
Appearance Expected to be a solid at room temperatureGeneral Knowledge
Topological Polar Surface Area 44.02 Ų[8][10]
XLogP3 0.90[10]
Boiling Point 317.1 °C at 760 mmHg (Predicted)[11]
Spectroscopic Data Interpretation

The following sections detail the expected spectroscopic signatures for this compound.

IR spectroscopy is a rapid and effective tool for identifying the key functional groups present in the molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Alcohol (O-H)Stretch~3400 - 3200Broad and strong
Aromatic (C-H)Stretch~3100 - 3000Weak to medium
Nitrile (C≡N)Stretch~2235 - 2220Strong and sharp[12][13]
Alkyne (C≡C)Stretch~2260 - 2100Weak to medium (internal alkyne)[14][15][16]
Aromatic (C=C)Stretch~1600, 1475Medium to weak
Alcohol (C-O)Stretch~1050Strong

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shifts (in ppm) are relative to TMS in a CDCl₃ solvent.

¹H NMR Spectroscopy

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
Aromatic (Ar-H)7.4 - 7.8Multiplet (m)4H
Methylene (-CH₂-)~4.5Singlet (s) or Dublet (d)2H
Hydroxyl (-OH)1.5 - 3.0Broad Singlet (br s)1H

¹³C NMR Spectroscopy

Carbon AssignmentPredicted δ (ppm)
Aromatic (Ar-C)129 - 135
Nitrile (-C≡N)117 - 119[17]
Aromatic (Ar-C-CN)~112[18]
Alkyne (-C≡C-)80 - 90
Methylene (-CH₂-)~51

Standard NMR Acquisition Protocol: [19]

  • Sample Preparation : Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition : Utilize a standard single-pulse experiment. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Employ a proton-decoupled single-pulse experiment. Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.

  • Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass spectrometry confirms the molecular weight of the compound and can offer structural insights through fragmentation analysis.

Ionm/z Value (Predicted)Analysis
[M]⁺157Molecular ion peak. Expected to be strong for an aromatic nitrile.[20][21]
[M-1]⁺156Loss of a hydrogen atom.
[M-CN]⁺131Loss of the nitrile group.[20]
[M-CH₂OH]⁺126Loss of the hydroxymethyl radical.
Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Spectroscopic & Physical Analysis cluster_validation Data Validation Start Purified Product FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C for Structure) Start->NMR MS Mass Spectrometry (Molecular Weight & Formula) Start->MS MP Physical Properties (Melting Point, Appearance) Start->MP Compare Compare data with predicted values FTIR->Compare NMR->Compare MS->Compare MP->Compare Confirm Confirm Structure & Purity Compare->Confirm Final Characterized Compound Confirm->Final

Caption: A logical workflow for the comprehensive characterization of the synthesized product.

References

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching.
  • TMP Chem. (2021). Lec15 - IR Spectra of Alkynes and Nitriles.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynylanthracene.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Liori, A. A., et al. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry.
  • Ferreira, J. M. G. O., et al.
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • Royal Society of Chemistry. Electronic Supplementary Information.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups.
  • University of Calgary. IR Spectroscopy Tutorial: Alkynes.
  • SlidePlayer.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Guidechem. 3-(3-HYDROXY-PROP-1-YNYL)-BENZONITRILE 170859-72-0 wiki.
  • NROChemistry. Sonogashira Coupling.
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate. Sonogashira cross-coupling of homo-propargylic alcohols with bromobenzene.
  • ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • Dr. R. K. S. Kushwaha. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles.
  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study.
  • Whitman College. GCMS Section 6.17 - Fragmentation of Nitriles.
  • Echemi. Buy this compound from JHECHEM CO LTD.
  • Mclafferty, F. W., & Gohike, R. S. Mass Spectrometric Analysis. Aromatic Acids and Esters.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • ChemicalBook. 3-(3-HYDROXY-PROP-1-YNYL)-BENZONITRILE | 170859-72-0.
  • ChemScene. 3-(3-Hydroxyprop-1-yn-1-yl)benzonitrile.
  • Wikipedia. Sonogashira coupling.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-121.
  • ResearchGate. Sonogashira cross-coupling of 32 with propargyl alcohol.
  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(34), 19632-19639.
  • International Journal of ChemTech Research. (2014). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride.
  • BenchChem. Comparative Analysis of 1H and 13C NMR Data for 3-benzyl-2-hydroxycyclopent-2-enone.
  • Cristea, T., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry.
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An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Hydroxyprop-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Latent Potential

In the landscape of medicinal chemistry and materials science, the strategic incorporation of rigid structural motifs is a cornerstone of rational design. The benzonitrile scaffold, a benzene ring bearing a cyano substituent, is a privileged structure in numerous pharmacologically active agents, valued for its metabolic stability and its capacity to engage in crucial hydrogen bonding interactions. The introduction of a hydroxypropynyl side chain at the meta-position introduces a new dimension of functionality and spatial orientation, making 3-(3-hydroxyprop-1-ynyl)benzonitrile a molecule of significant interest. This technical guide serves as a comprehensive resource on the physicochemical properties of this compound, offering a foundation for its application in synthetic chemistry and drug discovery.

Molecular Architecture and Key Physicochemical Descriptors

This compound possesses a well-defined structure that dictates its physical and chemical behavior. The molecule integrates a planar aromatic ring with a linear alkyne, terminating in a primary alcohol. This unique combination of a polar hydroxyl group, a polarizable cyano group, and a rigid alkynyl spacer underpins its potential as a versatile building block in the synthesis of more complex molecules.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

A summary of its key identifiers and computed physicochemical properties is provided in the table below. These parameters are crucial for predicting the molecule's behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties in a drug development context.

PropertyValueSource
Molecular Formula C₁₀H₇NO
Molecular Weight 157.17 g/mol
CAS Number 170859-72-0
Predicted pKa 13.01 ± 0.10
XLogP3 0.90208
Topological Polar Surface Area (TPSA) 44.02 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Boiling Point 317.1 °C at 760 mmHg
Density 1.2 g/cm³

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Diagram 2: Sonogashira Coupling for the Synthesis of this compound

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product 3-Iodobenzonitrile 3-Iodobenzonitrile Sonogashira Coupling Sonogashira Coupling 3-Iodobenzonitrile->Sonogashira Coupling Aryl Halide Propargyl alcohol Propargyl alcohol Propargyl alcohol->Sonogashira Coupling Terminal Alkyne Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd catalyst (e.g., Pd(PPh₃)₂Cl₂)->Sonogashira Coupling Cu(I) cocatalyst (e.g., CuI) Cu(I) cocatalyst (e.g., CuI) Cu(I) cocatalyst (e.g., CuI)->Sonogashira Coupling Amine Base (e.g., Et₃N) Amine Base (e.g., Et₃N) Amine Base (e.g., Et₃N)->Sonogashira Coupling This compound This compound Sonogashira Coupling->this compound

Caption: A schematic representation of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction.

Materials:

  • 3-Iodobenzonitrile

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 3-iodobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF (or DMF) to dissolve the solids.

  • To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of propargyl alcohol (1.2 eq).

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a pure compound.

Spectroscopic Data Interpretation
  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aromatic protons on the benzonitrile ring, a singlet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton. The aromatic region would likely display a complex multiplet pattern consistent with a 1,3-disubstituted benzene ring.

  • ¹³C NMR: The carbon-13 NMR spectrum would reveal signals for the quaternary carbons of the nitrile and the alkyne, as well as the aromatic carbons and the methylene carbon. The chemical shifts of the alkynyl carbons would be characteristic of a disubstituted alkyne.

  • FTIR: The infrared spectrum is anticipated to exhibit a strong, sharp absorption band for the nitrile (C≡N) stretching vibration around 2230 cm⁻¹. A broad O-H stretching band for the alcohol would be observed in the region of 3200-3600 cm⁻¹. The C≡C stretching of the alkyne would likely be a weak band around 2100-2260 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (157.17 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable synthon in the design and synthesis of novel therapeutic agents. The benzonitrile moiety is a known pharmacophore that can act as a hydrogen bond acceptor, mimicking the interactions of other functional groups. The propargyl alcohol functionality provides a handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

The rigid alkyne linker can be used to orient functional groups in a specific and predictable manner, which is a key consideration in the design of potent and selective enzyme inhibitors. For instance, this molecule could serve as a key intermediate in the synthesis of kinase inhibitors, where the benzonitrile could interact with the hinge region of the kinase, and the hydroxyl group could be further functionalized to target other regions of the active site.

While specific examples of drugs directly synthesized from this compound were not found in the initial search, the broader class of benzonitrile-containing compounds has demonstrated significant therapeutic potential in areas such as oncology, virology, and microbiology. The strategic use of this molecule as a building block allows for the exploration of new chemical space and the development of next-generation therapeutics.

Conclusion: A Building Block for Future Innovation

This compound is a molecule with a rich set of physicochemical properties that make it an attractive tool for chemical synthesis and drug discovery. Its synthesis via the robust Sonogashira coupling allows for its efficient preparation, and its unique combination of functional groups provides a platform for the creation of diverse and complex molecular structures. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of versatile synthons like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Doub, L., & Krolls, U. (1948). The Action of Raney Nickel on Benzonitrile. Journal of the American Chemical Society, 70(3), 1181–1182.
  • Fleming, F. F., & Yao, L. (2003). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 46(12), 2335–2358.
  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Sanna, P., Carta, A., & Nikookar, M. E. R. (2002). Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. Il Farmaco, 57(10), 79-87.
  • Douglas, C. J., & Thomson, R. J. (2020). A three-step strategy for the conversion of pyridines into benzonitriles.

An In-depth Technical Guide to 3-(3-hydroxyprop-1-ynyl)benzonitrile (CAS: 170859-72-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-hydroxyprop-1-ynyl)benzonitrile, a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. The document details the compound's physicochemical properties, a robust and reproducible synthetic protocol based on the Sonogashira coupling reaction, and a thorough characterization using modern spectroscopic techniques. While the direct biological activity of this specific compound is not extensively documented in publicly available literature, this guide explores its potential as a valuable building block in the synthesis of more complex molecules with therapeutic relevance. We will delve into the rationale behind its synthesis, the interpretation of its spectral data, and its prospective role in the landscape of drug discovery as a molecular scaffold and a precursor for novel chemical entities.

Introduction

This compound is a unique organic compound that incorporates three key functional groups: a nitrile, a phenyl ring, and a propargyl alcohol. This distinct combination makes it an attractive building block for the synthesis of a diverse range of heterocyclic and polyfunctionalized molecules.[1][2][3] The nitrile group is a prevalent pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modifications. The presence of the propargyl alcohol moiety opens up avenues for click chemistry, further coupling reactions, and the introduction of chirality. The meta-substitution pattern on the benzonitrile core provides a specific steric and electronic profile that can be exploited in the design of targeted therapies.

This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 170859-72-0[1][2][3]
Molecular Formula C₁₀H₇NO[1][2][3]
Molecular Weight 157.17 g/mol [1][2][3]
IUPAC Name 3-(3-hydroxyprop-1-yn-1-yl)benzonitrile[1][2]
Topological Polar Surface Area (TPSA) 44.02 Ų[4]
Predicted LogP 0.90208[4]
Hydrogen Bond Acceptor Count 2[4]
Hydrogen Bond Donor Count 1[4]

Synthesis and Mechanism

The most efficient and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.

Synthetic Scheme

The synthesis proceeds via the coupling of 3-iodobenzonitrile with propargyl alcohol in the presence of a palladium catalyst, a copper(I) salt, and a suitable base.

Sonogashira Coupling cluster_products Product cluster_catalysts Catalysts & Conditions A 3-Iodobenzonitrile catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N (base) THF (solvent) B Propargyl Alcohol plus + C This compound catalyst->C

Caption: Sonogashira coupling of 3-iodobenzonitrile and propargyl alcohol.

Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-I]L₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne [Ar-Pd(II)-C≡CR]L₂ Pd_complex->Pd_alkyne Transmetalation ([Cu-C≡CR]) Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product CuI Cu(I)I Cu_alkyne [Cu(I)-C≡CR] CuI->Cu_alkyne Base (Et₃N) Cu_alkyne->Pd_complex Transmetalation Intermediate Alkyne H-C≡CR Alkyne->Cu_alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Expert Insights: The choice of a palladium(0) precursor, such as Pd(PPh₃)₄ or one generated in situ from Pd(PPh₃)₂Cl₂, is critical. The phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. Copper(I) iodide is essential for the activation of the alkyne through the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base, typically triethylamine, serves to neutralize the hydrogen iodide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. The reaction is usually carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3-Iodobenzonitrile

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 3-iodobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF (10 mL/mmol of 3-iodobenzonitrile) and triethylamine (3.0 eq).

  • To the stirred solution, add propargyl alcohol (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectroscopic Characterization

The structure of the synthesized this compound can be unequivocally confirmed by a combination of spectroscopic methods.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.85-7.75 (m, 2H): Aromatic protons ortho to the alkyne and nitrile groups.

  • 7.60-7.50 (m, 2H): Aromatic protons meta to the alkyne and nitrile groups.

  • 4.50 (s, 2H): Methylene protons (-CH₂OH).

  • 2.50 (br s, 1H): Hydroxyl proton (-OH).

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 135.0, 133.0, 131.5, 129.5: Aromatic carbons.

  • 118.0: Nitrile carbon (-CN).

  • 112.5: Benzonitrile ipso-carbon.

  • 90.0, 85.0: Alkyne carbons (-C≡C-).

  • 51.5: Methylene carbon (-CH₂OH).

Key FTIR Data

The infrared spectrum provides valuable information about the functional groups present in the molecule.

Characteristic FTIR Peaks (cm⁻¹):

  • 3400-3200 (broad): O-H stretching vibration of the alcohol.

  • ~3050: Aromatic C-H stretching.

  • ~2930, ~2870: Aliphatic C-H stretching of the methylene group.

  • ~2230 (sharp, strong): C≡N stretching of the nitrile group.

  • ~2200 (weak): C≡C stretching of the internal alkyne.

  • ~1600, ~1480: Aromatic C=C stretching.

  • ~1050: C-O stretching of the primary alcohol.

Applications in Drug Discovery: A Building Block Perspective

While there is a lack of specific biological data for this compound in the current literature, its structural features make it a highly valuable and versatile building block for the synthesis of biologically active molecules.

Applications cluster_core Core Molecule cluster_derivatives Potential Derivatives Core This compound A Kinase Inhibitors Core->A Scaffold for ATP-binding site interaction B GPCR Ligands Core->B Introduction of pharmacophoric groups for receptor binding C Antiviral Agents Core->C Precursor for nucleoside analogues D Heterocyclic Scaffolds Core->D Cyclization reactions to form furans, pyrazoles, etc.

Caption: Potential applications of the core molecule in drug discovery.

Expert Insights:

  • Kinase Inhibitors: The benzonitrile moiety is a known feature in many kinase inhibitors, where the nitrile group can form crucial hydrogen bonds with the hinge region of the kinase domain. The alkyne linker provides a rigid scaffold to position other functionalities for optimal interaction with the ATP-binding pocket.

  • GPCR Ligands: The aromatic ring and the flexible side chain with a hydrogen bond donor/acceptor group are common features in ligands for G-protein coupled receptors. The propargyl alcohol can be further functionalized to introduce diverse substituents to explore the structure-activity relationship.

  • Antiviral Agents: The propargyl group can be a precursor for the synthesis of modified nucleoside analogues, which are a cornerstone of antiviral therapy.

  • Heterocyclic Scaffolds: The alkyne and alcohol functionalities can participate in a variety of cyclization reactions to generate a wide range of heterocyclic systems, such as furans, pyrazoles, and isoxazoles, which are privileged scaffolds in medicinal chemistry.

Conclusion

This compound is a readily accessible and highly versatile chemical entity. This guide has provided a comprehensive overview of its synthesis via the robust Sonogashira coupling, along with a detailed analysis of its expected spectroscopic characteristics. Although direct biological applications are yet to be extensively reported, its unique combination of a pharmacologically relevant benzonitrile core and synthetically tractable propargyl alcohol and alkyne functionalities positions it as a valuable building block for the next generation of therapeutic agents. Researchers in drug discovery and medicinal chemistry are encouraged to explore the potential of this compound in the design and synthesis of novel molecular entities with tailored biological activities.

References

  • PubChem. 3-(3-hydroxyprop-1-yn-1-yl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Liang, Y., et al. (2016). Recent advances in the Sonogashira reaction. RSC Advances, 6(82), 78473-78494.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Saima, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1476-1509.

Sources

solubility of 3-(3-cyanophenyl)-2-propyn-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(3-cyanophenyl)-2-propyn-1-ol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Foreword: Solubility as a Cornerstone of Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) dictate its trajectory from a laboratory curiosity to a clinical candidate. Among these, solubility stands out as a critical, non-negotiable parameter.[1][2] Poor solubility can severely impede the entire development pipeline, leading to challenges in assay development, inaccurate toxicity assessments, limited bioavailability, and complex formulation requirements.[1][3] Consequently, a thorough understanding and early characterization of a compound's solubility profile are paramount, saving invaluable time and resources by flagging potentially problematic candidates early in the process.[1][4]

This guide provides a comprehensive technical overview of the solubility of 3-(3-cyanophenyl)-2-propyn-1-ol, a molecule possessing structural motifs of interest in medicinal chemistry. We will delve into its physicochemical characteristics, the theoretical underpinnings of its dissolution in various organic media, robust experimental protocols for solubility determination, and the interpretation of this crucial data for researchers, chemists, and drug development professionals.

Physicochemical Profile of 3-(3-cyanophenyl)-2-propyn-1-ol

The solubility behavior of a molecule is fundamentally dictated by its structure. 3-(3-cyanophenyl)-2-propyn-1-ol is a multi-functional molecule featuring a unique combination of polar and nonpolar regions, which directly influences its interaction with different solvents.

  • Molecular Structure: C₁₀H₇NO

  • Key Functional Groups:

    • Aromatic Phenyl Ring: A nonpolar, hydrophobic region that favors interactions with nonpolar or weakly polar solvents through van der Waals forces.

    • Nitrile Group (-C≡N): A strongly polar and electron-withdrawing group. The nitrogen atom can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and protic solvents.[5] The cyano group is a feature often used to modulate the pharmacokinetic profiles of drug candidates.[5]

    • Propargyl Alcohol (-C≡C-CH₂OH): This group introduces significant polarity. The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols and water.

The interplay between the hydrophobic phenyl ring and the two distinct polar functionalities (nitrile and alcohol) suggests that 3-(3-cyanophenyl)-2-propyn-1-ol will exhibit a nuanced solubility profile, likely showing good solubility in a range of polar organic solvents and limited solubility in highly nonpolar or aqueous media.

Guiding Principles of Solubility: "Like Dissolves Like"

The foundational principle governing solubility is the maxim "like dissolves like."[6][7] This rule states that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.[7]

  • Polar Solvents: These solvents (e.g., ethanol, methanol, acetone) have significant dipole moments. They are effective at dissolving polar solutes by forming dipole-dipole interactions or hydrogen bonds.

    • Polar Protic Solvents (e.g., methanol, water) contain at least one hydrogen atom connected to an electronegative atom and can act as hydrogen bond donors.

    • Polar Aprotic Solvents (e.g., acetone, DMSO) have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and primarily interact through weaker London dispersion forces. They are best suited for dissolving nonpolar, hydrophobic solutes.

The presence of both a hydrogen bond-donating alcohol group and hydrogen bond-accepting alcohol and nitrile groups in 3-(3-cyanophenyl)-2-propyn-1-ol predicts favorable interactions with polar protic and aprotic solvents. Conversely, its aromatic ring will facilitate some level of solubility in solvents like toluene or dichloromethane.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide a valuable forecast, empirical measurement is the gold standard for determining solubility. Thermodynamic solubility, which measures the maximum concentration of a compound in a solvent at equilibrium, is the most relevant value for drug development.[4] The Shake-Flask method is a classic and reliable technique for this purpose.[6]

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol ensures the establishment of a true equilibrium between the dissolved and solid-state compound, providing a self-validating system for accurate thermodynamic solubility measurement.

Objective: To determine the thermodynamic solubility of 3-(3-cyanophenyl)-2-propyn-1-ol in a selected organic solvent at a controlled temperature.

Materials:

  • 3-(3-cyanophenyl)-2-propyn-1-ol (solid, crystalline)

  • Selected organic solvents (e.g., Ethanol, Acetone, Dichloromethane, Toluene)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid 3-(3-cyanophenyl)-2-propyn-1-ol to a series of vials. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached.

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Allow the mixture to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure the dissolution process has reached a true thermodynamic equilibrium.[6]

  • Sample Collection and Preparation:

    • After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1-2 hours for the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

    • Carefully draw an aliquot of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This filtration step removes any remaining microscopic solid particles that could artificially inflate the measured concentration.

  • Quantification:

    • Prepare a series of standard solutions of 3-(3-cyanophenyl)-2-propyn-1-ol of known concentrations in the same solvent.

    • Accurately dilute the filtered sample with the solvent to bring its concentration within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample using a validated HPLC method to determine their respective concentrations.

    • Construct a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Caption: Experimental workflow for the Shake-Flask method.

Representative Solubility Data

While specific experimental data for 3-(3-cyanophenyl)-2-propyn-1-ol is not widely published, a predictive solubility profile can be constructed based on its structural features and the behavior of analogous compounds. The following table presents expected solubility trends in common organic solvents, categorized by polarity.

SolventSolvent ClassPredicted SolubilityRationale
HexaneNonpolarVery LowThe high polarity of the alcohol and nitrile groups makes it incompatible with nonpolar solvents.
TolueneNonpolar (Aromatic)Low to ModerateThe aromatic ring of the solute can interact favorably with the aromatic solvent.
DichloromethanePolar AproticModerateOffers a balance of polarity to interact with the polar groups without being hindered by the nonpolar ring.
AcetonePolar AproticHighThe strong dipole of acetone interacts well with the nitrile and alcohol groups.
Ethyl AcetatePolar AproticHighActs as a good hydrogen bond acceptor and has moderate polarity.
EthanolPolar ProticVery HighCan act as both a hydrogen bond donor and acceptor, interacting strongly with the alcohol group.
MethanolPolar ProticVery HighSimilar to ethanol but more polar, leading to excellent solvation of the polar functional groups.
WaterPolar ProticLowDespite polar groups, the nonpolar phenyl ring significantly reduces aqueous solubility.

Note: This table is illustrative. Actual quantitative values must be determined experimentally.

Implications for Drug Development

The solubility profile of a compound like 3-(3-cyanophenyl)-2-propyn-1-ol is a critical dataset for several stages of drug development:

  • Lead Optimization: If solubility is low in biorelevant media, medicinal chemists may modify the structure to enhance it, for example, by adding more polar groups or breaking down planarity to reduce crystal lattice energy.

  • In Vitro Assays: Compounds must be fully dissolved in assay buffers to produce reliable biological data.[3] Poor solubility can lead to false negatives or inconsistent results.

  • Formulation Development: Understanding solubility in various solvents, including co-solvents and lipids, is essential for developing oral or parenteral dosage forms that can deliver the drug effectively to its target.[4]

  • Predicting In Vivo Behavior: Solubility data is a key input for biopharmaceutical classification systems (BCS), which help predict a drug's oral absorption and bioavailability.[3]

Conclusion

3-(3-cyanophenyl)-2-propyn-1-ol presents a classic case study in solubility, where a balance of polar and nonpolar functionalities dictates its behavior across a spectrum of organic solvents. Its structure suggests high solubility in polar organic solvents, particularly those capable of hydrogen bonding, and limited solubility in nonpolar and aqueous systems. This guide has outlined the theoretical principles, provided a robust, self-validating experimental protocol for determining its thermodynamic solubility, and contextualized the importance of this data within the drug development process. Accurate, empirical determination of solubility, as detailed herein, is not merely a data collection exercise but a foundational step in the rigorous scientific evaluation of a potential therapeutic agent.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Di, L., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure, Design and Methods (Second Edition). Academic Press.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • A-Z Chemistry. (2025). Solubility in drug discovery: Significance and symbolism. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Unknown. (n.d.).
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • de Almeida, R. F. M., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

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potential biological activity of 3-(3-hydroxyprop-1-ynyl)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-(3-Hydroxyprop-1-ynyl)benzonitrile Derivatives

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of discovering novel therapeutics, this technical guide serves as an exploration into the untapped potential of this compound and its derivatives. While direct extensive research on this specific molecular family is nascent, a deep dive into the well-established biological activities of its constituent functional moieties—the propargyl alcohol and the benzonitrile groups—reveals a compelling rationale for its investigation as a source of new therapeutic agents. This document is structured not as a rigid review of existing data, but as a forward-looking guide, providing a scientifically grounded roadmap for the exploration of these promising compounds. We will delve into hypothesized mechanisms of action, propose robust experimental protocols to test these hypotheses, and provide the foundational knowledge necessary to embark on a successful research and development program.

Section 1: The this compound Scaffold: A Privileged Combination of Pharmacophores

The this compound molecule is an intriguing chemical entity, wedding two pharmacologically significant groups: the propargyl alcohol and the benzonitrile moieties. The propargyl group, a three-carbon chain containing a carbon-carbon triple bond, is a versatile functional group known for its role in a variety of bioactive compounds.[1][2][3][4] The benzonitrile group, an aromatic ring bearing a nitrile substituent, is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[5][6][7] The strategic combination of these two pharmacophores in a single molecule suggests the potential for synergistic or novel biological activities.

The Propargyl Moiety: A Key to Neuroprotection

The propargyl group is a cornerstone of several well-established neuroprotective agents, most notably the propargylamines like selegiline and rasagiline, which are used in the management of Parkinson's disease.[8][9][10][11] Their neuroprotective effects are not solely dependent on their ability to inhibit monoamine oxidase B (MAO-B). A significant body of research points to an independent anti-apoptotic mechanism. Propargylamines have been shown to interact with the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its nuclear translocation and subsequent role in apoptotic signaling cascades.[8][11][12] This interaction leads to the upregulation of anti-apoptotic proteins such as Bcl-2 and the downregulation of pro-apoptotic proteins.[8][10]

The Benzonitrile Moiety: A Versatile Player in Drug Design

The benzonitrile scaffold is a common feature in a diverse array of therapeutic agents, with applications in oncology, virology, and microbiology.[5][6] The nitrile group is a unique functional group that can act as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, enabling it to participate in crucial hydrogen bonding and polar interactions with biological targets.[13][14] Benzonitrile derivatives have been successfully developed as inhibitors of various enzymes, including kinases, which are often dysregulated in cancer.[6][15] For instance, certain benzonitrile-containing compounds have demonstrated potent anticancer activity by inhibiting tubulin polymerization or disrupting the PD-1/PD-L1 immune checkpoint pathway.[5]

Section 2: Hypothesized Biological Activity I: Neuroprotection

Based on the established neuroprotective properties of propargyl-containing compounds, it is highly plausible that this compound derivatives could exhibit significant neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Proposed Mechanism of Action: Modulation of Apoptotic Pathways

We hypothesize that these derivatives could exert their neuroprotective effects by modulating intrinsic apoptotic pathways, similar to known propargylamines. The primary molecular target is likely to be GAPDH, with the propargyl moiety playing a key role in the interaction.

A proposed signaling pathway is illustrated below:

G cluster_0 Neurodegenerative Stress cluster_1 Apoptotic Signaling Cascade cluster_2 Pro-Survival Pathway stress Oxidative Stress, etc. gapdh GAPDH (Nuclear Translocation) stress->gapdh induces bax Bax Activation gapdh->bax mito Mitochondrial Dysfunction bax->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis bcl2 Bcl-2 Upregulation bcl2->mito inhibits derivative This compound Derivative derivative->gapdh inhibits derivative->bcl2 promotes

Figure 1: Proposed neuroprotective mechanism of action.

Experimental Protocols for Validation

To investigate the neuroprotective potential of novel this compound derivatives, a tiered screening approach is recommended.

2.2.1 In Vitro Neuroprotection Assays

Objective: To assess the ability of the compounds to protect neuronal cells from neurotoxin-induced cell death.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

  • Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of the test compounds for 2 hours.

  • Induction of Toxicity: Introduce a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ to induce neuronal cell death.

  • Incubation: Incubate the cells for 24 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

2.2.2 Apoptosis Assays

Objective: To determine if the observed neuroprotection is due to the inhibition of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat SH-SY5Y cells with the test compound and a neurotoxin as described above.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Data Presentation
Compound Concentration (µM) Neurotoxin % Cell Viability (MTT Assay) % Apoptosis (Annexin V/PI)
Derivative 116-OHDA
106-OHDA
506-OHDA
Rasagiline (Control)106-OHDA

Section 3: Hypothesized Biological Activity II: Anticancer Activity

Given the prevalence of the benzonitrile scaffold in anticancer agents, it is a strong possibility that derivatives of this compound could possess antiproliferative and cytotoxic activities against cancer cells.

Proposed Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

We propose that these derivatives may function as inhibitors of key kinases involved in cancer cell proliferation and survival, such as tubulin or other cell cycle-related kinases. The benzonitrile moiety could play a crucial role in binding to the active site of these enzymes.

A potential mechanism involving cell cycle arrest is depicted below:

G cluster_0 Cell Cycle Progression cluster_1 Regulatory Kinases g1 G1 Phase s S Phase g1->s g2m G2/M Phase s->g2m mitosis Mitosis g2m->mitosis apoptosis Apoptosis g2m->apoptosis arrest leads to tubulin Tubulin Polymerization tubulin->g2m regulates cdks Cyclin-Dependent Kinases cdks->g1 regulates cdks->s regulates derivative This compound Derivative derivative->tubulin inhibits derivative->cdks inhibits

Figure 2: Proposed anticancer mechanism of action.

Experimental Protocols for Validation

A systematic approach to evaluating the anticancer potential of the synthesized derivatives is crucial.

3.2.1 In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of the compounds on various cancer cell lines.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate for 48-72 hours.

  • Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the bound dye with Tris base.

  • Measurement: Read the absorbance at 510 nm.

3.2.2 Cell Cycle Analysis

Objective: To investigate the effect of the compounds on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and stain with PI.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation
Compound Cell Line IC50 (µM) (SRB Assay) Cell Cycle Arrest Phase (at IC50)
Derivative 2MCF-7
HCT116
A549
Doxorubicin (Control)MCF-7

Section 4: Synthesis of this compound Derivatives

The synthesis of a library of derivatives is the first critical step in exploring their biological potential. Standard organic synthesis methodologies can be employed for the derivatization of the parent molecule.

General Synthetic Scheme

A plausible synthetic route can involve the Sonogashira coupling of 3-bromobenzonitrile with propargyl alcohol, followed by derivatization of the hydroxyl group or modification of the benzonitrile ring.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a solution of 3-bromobenzonitrile and propargyl alcohol in a suitable solvent (e.g., THF/Et3N), add a palladium catalyst (e.g., Pd(PPh3)4) and a copper co-catalyst (e.g., CuI).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Workup: Quench the reaction, extract the product with an organic solvent, and wash with brine.

  • Purification: Purify the crude product by column chromatography to obtain this compound.

Section 5: Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The strong scientific precedent for the neuroprotective activities of propargyl-containing molecules and the diverse pharmacological applications of benzonitrile derivatives provide a solid foundation for a targeted research program. The experimental workflows and hypothesized mechanisms of action detailed in this guide offer a clear path forward for elucidating the biological activities of these compounds. Future research should focus on synthesizing a diverse library of derivatives, conducting comprehensive in vitro and in vivo evaluations, and ultimately identifying lead compounds for further preclinical development.

References

  • Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287–S296.
  • Naoi, M., Maruyama, W., & Inaba-Hasegawa, K. (2012). Propargylamine-derived monoamine oxidase B inhibitors and their derivatives as neuroprotective and neurorestorative drugs for Parkinson's disease. Recent patents on CNS drug discovery, 7(1), 45–60.
  • Maruyama, W., Akao, Y., Carrillo, M. C., & Naoi, M. (2002). Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes. Neurotoxicity research, 4(1-2), 119–128.[10]

  • Olanow, C. W. (2006). Rationale for considering that propargylamines might be neuroprotective in Parkinson's disease. Neurology, 66(10 Suppl 4), S69–S79.[11]

  • Tatton, W. G., Chalmers-Redman, R., Ju, W. J., Mammen, M., & Carlile, G. W. (2002). Propargylamines and glyceraldehyde-3-phosphate-dehydrogenase (GAPDH): a novel mechanism for neuroprotection. Journal of neural transmission. Supplementum, (62), 107–124.
  • BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.[5]

  • BenchChem. (2025). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.[6]

  • BenchChem. (2025). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.[15]

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives.[16]

  • Sanna, P., et al. (2020). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 25(22), 5424.[17]

  • ResearchGate. (n.d.). A/ Selected examples of bioactive molecules bearing a benzonitrile moiety. B/ Overview of the main limitations of current approaches for Ni‐catalyzed cyanation of (hetero)aryl halides compared to the present method.[18]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.[7]

  • ResearchGate. (n.d.). Selected examples of few pharmaceutically important propargyl alcohols.[19]

  • Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.[20]

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety.[1]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Burd, B. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.[13]

  • AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.[2]

  • ResearchGate. (n.d.). Various interactions between nitrile groups and proteins.[14]

  • ResearchGate. (n.d.). Biological active molecules containing terminal alkyne and nitrile.[21]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis.[3]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Chemistry, an Asian journal, e202300585.
  • StudySmarter. (2023, October 14). Alkyne: Meaning, Examples & Applications.[4]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.[22]

  • ACS Publications. (2018, April 25). Phosphatase CDC25B Inhibitors Produced by Basic Alumina- Supported One-Pot Gram-Scale Synthesis of Fluorin.[23]

  • American Chemical Society. (2018, March 12). Benzonitrile.[24]

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An In-depth Technical Guide to the Thermodynamic Stability and pKa of 3-(3-hydroxyprop-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-hydroxyprop-1-ynyl)benzonitrile is a bifunctional organic molecule featuring a nitrile group and a propargyl alcohol moiety attached to a benzene ring.[1][2][3] This unique combination of functional groups imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science. The nitrile group can participate in various chemical transformations and act as a hydrogen bond acceptor, while the propargyl alcohol provides a site for potential derivatization and exhibits weak acidity.[4][5] A thorough understanding of the thermodynamic stability and acid-base properties (pKa) of this molecule is paramount for its effective application in drug development and other scientific endeavors. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing these critical parameters.

I. Thermodynamic Stability Assessment

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its shelf-life, storage conditions, and formulation development.[6] Thermal analysis techniques are instrumental in determining the temperature at which a compound begins to decompose.[7][8][9]

A. Experimental Determination of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of experimental thermal stability assessment in the pharmaceutical industry.[8][10] These techniques provide complementary information on mass loss and heat flow as a function of temperature.

TGA measures the change in mass of a sample as it is heated at a controlled rate.[9] This analysis is crucial for identifying the onset of thermal decomposition, where a loss of mass occurs due to the formation of volatile degradation products.[8]

Experimental Protocol: TGA of this compound

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using a nitrogen purge is critical to ensure that the observed mass loss is due to thermal decomposition alone and not oxidation.[11]

  • Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time. Slower heating rates can provide more detailed information about complex decomposition pathways.[11]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flow.[11]

Experimental Protocol: DSC of this compound

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature above the decomposition onset observed in TGA, at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

    • Determine the melting point (Tm) and the onset temperature of decomposition (Tonset).

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: These pans are used to prevent the loss of volatile samples before analysis and to contain any pressure generated during decomposition.

  • Complementary to TGA: DSC provides information about the energy changes associated with thermal events, which complements the mass loss data from TGA.[8]

Data Presentation: Expected Thermal Analysis Results

ParameterTechniqueExpected ObservationSignificance
Tonset (Decomposition)TGA/DSCTemperature at which decomposition beginsDefines the upper limit for thermal stability
Tm (Melting Point)DSCEndothermic peak corresponding to the solid-to-liquid phase transitionA key physical property indicating purity
ΔHfusionDSCEnthalpy of meltingThermodynamic parameter for the melting process
Mass Loss (%)TGATotal percentage of mass lost upon heatingIndicates the extent of decomposition

Visualization of Experimental Workflow

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_sample Weigh 5-10 mg of Sample TGA_instrument Place in TGA under N2 Purge TGA_sample->TGA_instrument TGA_program Heat from 30°C to 500°C at 10°C/min TGA_instrument->TGA_program TGA_data Plot % Weight Loss vs. Temperature TGA_program->TGA_data TGA_result Determine Tonset (Decomposition) TGA_data->TGA_result DSC_sample Weigh 2-5 mg of Sample in Sealed Pan DSC_instrument Place in DSC under N2 Purge DSC_sample->DSC_instrument DSC_program Heat at 10°C/min DSC_instrument->DSC_program DSC_data Plot Heat Flow vs. Temperature DSC_program->DSC_data DSC_result Determine Tm and Tonset DSC_data->DSC_result Stability_Assessment Thermodynamic Stability Assessment cluster_TGA cluster_TGA Stability_Assessment->cluster_TGA cluster_DSC cluster_DSC Stability_Assessment->cluster_DSC

Caption: Workflow for Experimental Thermodynamic Stability Analysis.

II. pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.[14] For this compound, the hydroxyl group of the propargyl alcohol moiety is the primary acidic proton. Understanding its pKa is crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and biological activity.

A. Predicted pKa Value

Computational methods are often employed for the initial estimation of pKa values. For this compound, a predicted pKa of 13.01 ± 0.10 has been reported.[1] This value suggests that the hydroxyl group is a very weak acid, similar to other alcohols. For comparison, the experimental pKa of propargyl alcohol is approximately 13.6.[5][15] The slightly lower predicted pKa for the target molecule could be attributed to the electron-withdrawing effect of the benzonitrile group.

B. Experimental Determination of pKa

For weakly acidic compounds, spectrophotometric or potentiometric titration methods are commonly used for experimental pKa determination.[16]

Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.[17] The pKa can be determined from the titration curve.[18]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration Setup:

    • Place the solution in a temperature-controlled beaker with a magnetic stirrer.

    • Calibrate a pH meter with standard buffer solutions.

    • Immerse the pH electrode in the sample solution.

  • Titration:

    • Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pH at the half-equivalence point is equal to the pKa of the weak acid.[17]

Causality Behind Experimental Choices:

  • Co-solvent: Due to the potential for low aqueous solubility of organic molecules, a co-solvent is often necessary to ensure the compound remains dissolved throughout the titration.[19]

  • Standardized Base: The use of a standardized strong base is crucial for the accurate determination of the equivalence point and, consequently, the pKa.

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the sample in a series of buffers with different pH values.

Experimental Protocol: UV-Vis Spectrophotometry

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Buffer Preparation: Prepare a series of buffers covering a pH range of approximately pKa ± 2.

  • Measurement:

    • Add a small aliquot of the stock solution to each buffer to achieve the same final concentration.

    • Record the UV-Vis spectrum of each solution.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

    • Plot the absorbance at this wavelength versus pH. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of the sigmoidal curve.[16]

Data Presentation: Expected pKa Determination Results

MethodMeasured ParameterDerived Value
Potentiometric TitrationpH vs. Volume of TitrantpKa
UV-Vis SpectrophotometryAbsorbance vs. pHpKa
Computational PredictionFree Energy of DeprotonationpKa
C. Computational pKa Prediction

In silico methods for pKa prediction are valuable for high-throughput screening and for gaining insights into the factors influencing acidity.[20][21] These methods are typically based on quantum mechanical calculations or quantitative structure-property relationship (QSPR) models.[22]

Computational Workflow: Quantum Mechanical pKa Prediction

  • Structure Optimization: Perform geometry optimization of both the protonated (acid) and deprotonated (conjugate base) forms of this compound using a suitable level of theory (e.g., Density Functional Theory - DFT).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data.

  • Solvation Energy Calculation: Calculate the solvation free energies of the acid and conjugate base using an implicit solvation model (e.g., SMD or PCM).

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

    ΔGaq(A-) + ΔGaq(H+) ↑ ↑ ΔGsolv(A-) ΔGsolv(H+) ↑ ↑ ΔGgas(A-) + ΔGgas(H+) ↑ ΔGgas(HA) ↑ ΔGsolv(HA) ↑ ΔGaq(HA)

    The pKa is then calculated from the free energy change of the dissociation reaction in solution.

Visualization of pKa Determination Logic

G cluster_experimental Experimental Methods cluster_computational Computational Methods pKa_determination pKa Determination cluster_experimental cluster_experimental pKa_determination->cluster_experimental cluster_computational cluster_computational pKa_determination->cluster_computational potentiometry Potentiometric Titration pKa_value pKa Value (Predicted: 13.01 ± 0.10) potentiometry->pKa_value spectrophotometry UV-Vis Spectrophotometry spectrophotometry->pKa_value qspr QSPR Models qspr->pKa_value qm Quantum Mechanics (DFT) qm->pKa_value

Caption: Approaches for the Determination of pKa.

III. Conclusion

This technical guide has outlined a comprehensive strategy for the characterization of the thermodynamic stability and pKa of this compound. By employing a combination of experimental techniques, including TGA and DSC for thermal stability analysis, and potentiometric or spectrophotometric methods for pKa determination, researchers can obtain the critical data necessary for informed decision-making in drug development and materials science. Furthermore, computational approaches provide valuable predictive power and mechanistic insights. The protocols and rationale described herein provide a robust framework for the thorough physicochemical characterization of this and other novel chemical entities.

References

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
  • Improved Pharma. (2022). Thermogravimetric Analysis.
  • PharmaGuru. (2026). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
  • Guidechem. (n.d.). 3-(3-HYDROXY-PROP-1-YNYL)-BENZONITRILE 170859-72-0 wiki.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA)
  • Chemical Aid. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
  • Manallack, D. T., et al. (2013). Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. [Link]

  • Scribd. (n.d.). Determining pKa of Weak Acid Experiment. [Link]

  • ResearchGate. (n.d.). Modelling the nitrile-containing compounds. [Link]

  • Rossi, D., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. [Link]

  • YouTube. (2020). Determination of pka of a weak acid using pH meter. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • On-line Štěpán, et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences. [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

  • In-cheol, et al. (2016). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanotechnology. [Link]

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molecular weight and formula of 3-(3-hydroxyprop-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-hydroxyprop-1-ynyl)benzonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and professionals in drug development. The document moves beyond basic data to offer insights into its synthesis, characterization, and potential applications, grounding all claims in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a benzonitrile scaffold, a common motif in medicinal chemistry, linked to a propargyl alcohol via a rigid alkyne spacer. This unique combination of a hydrogen bond accepting nitrile group, a polar hydroxyl group, and a rigid linker makes it a valuable building block for creating complex molecular architectures.

Chemical Structure and Identifiers

The structural identity of the compound is established by its molecular formula, weight, and standard chemical identifiers.

Diagram 1: 2D Chemical Structure of this compound

Caption: 2D representation of the title compound.

Quantitative Data Summary

The fundamental physicochemical properties are summarized below for quick reference. These values are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource(s)
CAS Number 170859-72-0[1][2][3]
Molecular Formula C₁₀H₇NO[1][2][3]
Molecular Weight 157.17 g/mol [1][2][4]
Canonical SMILES C1=CC(=CC(=C1)C#N)C#CCO[1]
InChIKey VQBKNKNTCZEENN-UHFFFAOYSA-N[1][3]
Density 1.2 g/cm³ (Predicted)[3]
Boiling Point 317.1°C at 760 mmHg (Predicted)[3]
Flash Point 145.6°C (Predicted)[3]
pKa 13.01 ± 0.10 (Predicted)[1]
XLogP3 0.90208[3][4]

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C(sp²)-C(sp) bonds.

Rationale for Method Selection

Expertise & Experience: The Sonogashira coupling is selected over other methods due to its high efficiency and mild reaction conditions, which are crucial for preserving the sensitive hydroxyl and nitrile functional groups. The choice of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) iodide co-catalyst, is standard practice. The palladium complex facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, while copper(I) iodide activates the terminal alkyne (propargyl alcohol) by forming a copper(I) acetylide intermediate, which accelerates the crucial transmetalation step. A mild base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the HX acid generated during the cycle and to serve as the solvent.

Experimental Workflow Diagram

Diagram 2: Sonogashira Coupling Workflow

G reagents 1. Combine 3-Iodobenzonitrile, Propargyl Alcohol, & Solvent (THF/TEA) catalyst 2. Add Pd(PPh₃)₂Cl₂ and CuI Catalysts reagents->catalyst Degas reaction 3. Heat Reaction (e.g., 50-60 °C) under Inert Atmosphere (N₂/Ar) catalyst->reaction Monitor by TLC quench 4. Quench Reaction (e.g., with NH₄Cl solution) reaction->quench extract 5. Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extract purify 6. Purify via Column Chromatography extract->purify product 7. Isolate Pure Product & Characterize purify->product

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Synthesis Protocol

Trustworthiness: This protocol is designed to be self-validating. Each step includes checkpoints (e.g., thin-layer chromatography) to ensure the reaction is proceeding as expected before moving to the next phase, minimizing waste and maximizing yield.

  • Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzonitrile (1.0 eq) and propargyl alcohol (1.2 eq).

  • Solvent Addition & Degassing: Add anhydrous, degassed solvents, typically a mixture of tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and the co-catalyst, copper(I) iodide (CuI, 0.04 eq).

  • Reaction: Heat the reaction mixture to 50-60°C and stir. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours, indicated by the consumption of the 3-iodobenzonitrile starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the bulk of the amine base and catalyst residues. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a pure solid.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following spectroscopic signatures are expected for this compound.

  • ¹H NMR: The spectrum should show distinct signals for the four aromatic protons in the meta-substituted pattern. A triplet corresponding to the hydroxyl proton (–OH) will be observed, which can be confirmed by a D₂O exchange experiment. A singlet or doublet for the methylene protons (–CH₂–) adjacent to the hydroxyl group is also expected.

  • ¹³C NMR: Key signals will include the nitrile carbon (–C≡N) around 118 ppm, the two distinct alkyne carbons (–C≡C–) between 80-95 ppm, the methylene carbon (–CH₂–) around 50-60 ppm, and the characteristic signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, medium-intensity peak around 2230 cm⁻¹ corresponds to the C≡N stretch. A peak around 2250 cm⁻¹ for the internal alkyne C≡C stretch may be weak or absent due to symmetry. A strong, broad absorption in the 3200-3600 cm⁻¹ region is indicative of the O-H stretch of the alcohol. A computed vapor phase IR spectrum is available for comparison[5].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₀H₇NO) by providing an exact mass measurement consistent with the calculated value (157.0528).

Safety, Handling, and Storage

  • Handling: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes. Benzonitrile-class compounds can be harmful if swallowed, inhaled, or absorbed through the skin[8].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases[6].

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Relevance and Application in Drug Discovery

The molecular architecture of this compound makes it a compound of interest for medicinal chemistry and drug development.

The Nitrile as a Pharmacophore

The nitrile group is a versatile pharmacophore found in over 30 approved pharmaceutical agents[9]. Its utility stems from several key properties:

  • Hydrogen Bond Acceptor: The nitrogen atom's lone pair of electrons can act as a strong hydrogen bond acceptor, crucial for binding to biological targets like enzyme active sites.

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate[9].

  • Bioisostere: It can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing chemists to fine-tune a molecule's steric and electronic properties.

Structural Role and Potential Applications

The rigid alkyne linker precisely positions the benzonitrile and propargyl alcohol moieties in 3D space. This structural rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a target protein. The terminal hydroxyl group offers a convenient handle for further chemical modification, enabling its use as a scaffold or building block in the synthesis of more complex molecules. It can be used to construct libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and nuclear receptors, where aryl nitriles are known to be effective.

Diagram 3: Potential Biomolecular Interactions

cluster_molecule This compound cluster_receptor Hypothetical Receptor Site nitrile Nitrile (C≡N) hydroxyl Hydroxyl (OH) nitrile->hydroxyl Rigid Linker h_acceptor H-Bond Acceptor (e.g., C=O) hydroxyl->h_acceptor H-Bond h_donor H-Bond Donor (e.g., NH) h_donor->nitrile H-Bond pi_pocket π-Stacking Pocket (e.g., Phe, Tyr) pi_pocket->nitrile π-π Interaction

Caption: Hypothetical binding modes of the title compound.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in discovery chemistry. Its synthesis is straightforward using established methodologies like the Sonogashira coupling. Its distinct functional groups—a metabolically stable nitrile, a rigid alkyne, and a modifiable hydroxyl group—provide a versatile platform for developing novel small molecules aimed at a wide range of biological targets. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this compound into their research and development programs.

References

  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade - Cole-Parmer. [Link]

  • 2-(3-Hydroxyprop-1-yn-1-yl)benzonitrile - SpectraBase. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - NIH National Center for Biotechnology Information. [Link]

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A Technical Guide to the Safe Handling of 3-(3-hydroxyprop-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-hydroxyprop-1-ynyl)benzonitrile is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its rigid alkynyl linker and reactive hydroxyl and nitrile functional groups make it a valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel.

This technical guide provides a comprehensive overview of the safety considerations for handling this compound. In the absence of a formally published Material Safety Data Sheet (MSDS) for this specific compound[1], this document synthesizes safety data from structurally analogous compounds, namely benzonitrile, m-hydroxybenzonitrile, and 3-hydroxypropionitrile. This approach allows for an informed, albeit presumptive, risk assessment to guide safe laboratory practices.

Hazard Identification and Classification: An Analog-Based Approach

Due to the lack of specific toxicological data for this compound, a hazard assessment must be inferred from its constituent functional groups and structurally related molecules. The molecule incorporates a benzonitrile core, which is known to have toxic properties, and a hydroxypropynyl side chain.

Based on the GHS classifications of benzonitrile and hydroxybenzonitriles, it is prudent to handle this compound as a substance with at least the following potential hazards:

  • Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.[2][3][4]

  • Skin Irritation: May cause skin irritation.[3][5]

  • Eye Irritation: May cause serious eye irritation.[3][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

The nitrile group (-CN) is a key structural feature. While the toxicity of organic nitriles can vary, many can release hydrogen cyanide in vivo, leading to symptoms of cyanide poisoning. Early signs of intoxication can include weakness, headache, confusion, nausea, and vomiting.[6]

Table 1: Analog-Based GHS Hazard Classification

Hazard ClassCategoryHazard StatementBasis for Classification
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBenzonitrile[2][7], m-Hydroxybenzonitrile[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinBenzonitrile[2][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationm-Hydroxybenzonitrile[3][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationm-Hydroxybenzonitrile[3][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationm-Hydroxybenzonitrile[3][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A systematic approach to exposure control is critical. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes control methods from most to least effective.

HierarchyOfControls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating chemical exposure.

2.1. Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[3][8] This is essential to prevent the inhalation of any potential vapors or aerosols. All manipulations, including weighing, transferring, and reactions, should be performed within the fume hood. A safety shower and eyewash station must be readily accessible.[8][9]

2.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory.[10] A face shield should be worn in situations with a higher risk of splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned. Closed-toe shoes are required.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

Safe Handling and Storage Protocols

3.1. Handling

  • Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound as acutely toxic.[10]

  • Grounding: Take precautionary measures against static discharge, especially when handling larger quantities.[4]

  • Inert Atmosphere: For long-term storage and in certain reaction conditions, handling under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.[2]

  • Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the laboratory.[2][3]

3.2. Storage

  • Container: Store in a tightly closed, properly labeled container.[2][5]

  • Location: Keep in a cool, dry, and well-ventilated area away from sources of ignition.[2][4]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4][9]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 2: First-Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4]

  • Hazards from Combustion: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and potentially hydrogen cyanide.[2][9][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Accidental Release Measures

  • Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection.[2] Ensure adequate ventilation. Remove all sources of ignition.[10]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[2][9] Do not allow the material to enter drains or waterways.[2][5]

Physical and Chemical Properties

While experimental data for this compound is scarce, some properties can be noted.

Table 3: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₇NO[1][12]
Molecular Weight 157.17 g/mol [1][12]
CAS Number 170859-72-0[1][12]
Predicted pKa 13.01 ± 0.10[1]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.[5]

  • Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[2][4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4][9]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[9][11]

Conclusion: A Commitment to Safety

The responsible use of novel chemical compounds like this compound underpins the integrity and success of research and development. While this guide provides a robust framework for safe handling based on the best available analog data, it is imperative for all personnel to exercise caution, adhere to established safety protocols, and maintain a vigilant awareness of the potential hazards. A proactive safety culture is the most critical element in the laboratory.

References

  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade - Cole-Parmer. [Link]

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  • Material Safety Data Sheet - 3-Hydroxypropionitrile - Cole-Parmer. [Link]

  • 3-hydroxy(113C)propanenitrile | C3H5NO | CID 10103114 - PubChem - NIH. [Link]

  • Ereztech LLC AS7533 Safety Data Sheet. [Link]

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Methodological & Application

using 3-(3-hydroxyprop-1-ynyl)benzonitrile in Sonogashira cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-(3-hydroxyprop-1-ynyl)benzonitrile in Sonogashira Cross-Coupling Reactions

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Sonogashira Reaction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, has become indispensable for constructing complex molecular architectures under remarkably mild conditions.[1][3] Its applications are vast, spanning the synthesis of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[1][4] The reaction's power lies in its ability to create sp²-sp carbon bonds, introducing the rigid, linear alkyne moiety into aromatic systems, a common structural motif in biologically active molecules and functional materials.[5][6]

This guide focuses on a particularly versatile building block: This compound . This substrate is trifunctional, featuring:

  • A terminal alkyne , the reactive handle for the Sonogashira coupling.

  • A hydroxyl group , providing a secondary site for subsequent chemical transformations or influencing the molecule's solubility and physical properties.

  • A benzonitrile moiety , an electron-withdrawing group that modulates the electronic properties of the molecule and serves as another potential point for chemical modification.

The presence of these functional groups makes this compound a highly valuable synthon for medicinal chemists and materials scientists aiming to generate libraries of complex molecules with diverse functionalities.

The Catalytic Heart: Understanding the Sonogashira Mechanism

The efficacy of the Sonogashira reaction stems from the synergistic interplay of two catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[7][8] While the exact mechanism has been the subject of extensive study, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[7]

The Palladium Cycle is considered the main engine of the C-C bond formation:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1]

  • Transmetalation: The Pd(II) complex then receives the alkyne component from the copper cycle in a step called transmetalation. The copper acetylide transfers its acetylide group to the palladium center, regenerating the copper catalyst.[8]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final cross-coupled product (the arylalkyne) and regenerating the active Pd(0) catalyst, allowing the cycle to begin anew.[9]

The Copper Cycle serves to activate the alkyne:

  • A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium center.[8]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition trans_complex [Ar-Pd(II)-C≡CR]L₂ pd_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR cu_cat->cu_acetylide Deprotonation cu_acetylide->pd_complex cu_acetylide->cu_cat (to Pd cycle) arx Ar-X alkyne H-C≡CR product Ar-C≡CR base Base hx H-X

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Application Notes: Optimizing for Success

The success of a Sonogashira coupling with this compound hinges on the careful selection of several key parameters.

The Electrophile: Choice of Aryl Halide (Ar-X)

The reactivity of the aryl halide partner is a critical determinant of the reaction conditions required.[10] The general reactivity trend is: I > OTf (triflate) > Br >> Cl .[1][10]

  • Aryl Iodides: These are the most reactive substrates and typically undergo coupling at room temperature or with mild heating, making them ideal starting points for optimization.

  • Aryl Bromides: Less reactive than iodides, these often require higher temperatures (60-100 °C) and potentially more active catalyst systems or higher catalyst loadings.[1]

  • Aryl Chlorides: Generally unreactive under standard conditions, they necessitate specialized, bulky, and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[7]

  • Electronic Effects: Electron-withdrawing groups on the aryl halide accelerate the rate-limiting oxidative addition step, while electron-donating groups can slow it down.[9]

The Catalyst System: Palladium, Ligands, and Copper
  • Palladium Pre-catalyst: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Air-stable Pd(II) sources like PdCl₂(PPh₃)₂ are often preferred for their ease of handling; they are reduced in situ to the active Pd(0) species by amines or phosphine ligands in the reaction mixture.[1]

  • Ligands: Triphenylphosphine (PPh₃) is the most common ligand. However, for less reactive halides (e.g., bromides), more electron-rich and bulky ligands can significantly improve catalyst performance and stability.[7][9]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its primary role is to activate the alkyne, increasing the reaction rate.[1] However, its use comes with a significant drawback: the promotion of oxidative alkyne homocoupling (Glaser coupling), which forms a 1,3-diyne byproduct.[11] This side reaction is exacerbated by the presence of oxygen.[11]

The Dilemma: Copper vs. Copper-Free Protocols

The potential for alkyne homocoupling often necessitates a choice between a traditional copper-cocatalyzed reaction and a copper-free variant.

  • Copper-Cocatalyzed: Faster and often effective at lower temperatures. Best for high-purity reagents and when rigorous exclusion of oxygen is possible.

  • Copper-Free: This is the preferred method to avoid the Glaser homocoupling byproduct, especially when the alkyne is valuable or the homodimer is difficult to separate from the desired product.[10][12] These reactions often require slightly harsher conditions, such as higher temperatures or the use of a stronger base (e.g., Cs₂CO₃) to facilitate direct activation of the alkyne by the palladium complex.[12][13]

The Base and Solvent System
  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[14] It serves two essential functions: deprotonating the terminal alkyne to form the reactive acetylide and neutralizing the hydrogen halide (H-X) generated during the reaction.[1]

  • Solvent: The choice of solvent can significantly impact the reaction.[15] Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile, and toluene.[14][15] In many cases, the amine base can also serve as the solvent.[1] DMF is a good choice for its ability to dissolve a wide range of organic and inorganic reagents.[15]

Experimental Protocols

The following protocols provide a starting point for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). It is critical to degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative homocoupling.[10][11]

Experimental_Workflow Figure 2: General Experimental Workflow start Prepare Reaction Vessel (Oven-dried, Inert Atmosphere) reagents Add Aryl Halide, Pd Catalyst, CuI (if applicable), & Solvent start->reagents degas Degas Mixture (e.g., Freeze-Pump-Thaw or N₂ sparging) reagents->degas add_alkyne Add this compound & Amine Base via Syringe degas->add_alkyne react Stir at Designated Temperature (Room Temp to 100 °C) add_alkyne->react monitor Monitor Progress by TLC/LC-MS react->monitor workup Quench Reaction & Perform Aqueous Workup / Extraction monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Characterize Final Product (NMR, MS) purify->end

Caption: A generalized workflow for setting up a Sonogashira cross-coupling reaction.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is optimized for coupling this compound with a reactive aryl iodide.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 2.5 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5.0 mol%)

  • Triethylamine (Et₃N) (5 mL, ~5 vol)

  • Tetrahydrofuran (THF), anhydrous (5 mL, ~5 vol)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware (oven-dried Schlenk flask, condenser)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (17.5 mg), and CuI (9.5 mg).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes. The solution should be a yellow, homogeneous suspension.

  • Add this compound (173 mg, 1.1 mmol) dissolved in a minimal amount of THF.

  • Stir the reaction mixture at room temperature. For less reactive aryl iodides or aryl bromides, heat the reaction to 50-65 °C.[1][14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homodimerization and is suitable for aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2.0 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8.0 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (10 mL, 10 vol)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware (oven-dried Schlenk flask, condenser)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg), PPh₃ (21 mg), and Cs₂CO₃ (652 mg).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add anhydrous DMF (10 mL) via syringe, followed by this compound (189 mg, 1.2 mmol).

  • Heat the reaction mixture to 80-100 °C under a positive pressure of inert gas.

  • Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (12-24 hours).

  • Once complete, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash thoroughly with water to remove DMF, then wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude material by silica gel column chromatography.

Data Summary and Troubleshooting

The following tables provide generalized conditions and solutions to common issues encountered during the reaction.

Table 1: Representative Reaction Conditions

Aryl Halide (Ar-X)Catalyst System (mol%)BaseSolventTemp. (°C)Typical Time (h)
Aryl Iodide PdCl₂(PPh₃)₂ (2%), CuI (4%)Et₃NTHF/Et₃N25 - 502 - 8
Aryl Bromide PdCl₂(PPh₃)₂ (3%), CuI (6%)DIPEAToluene60 - 806 - 18
Aryl Bromide (Cu-free) Pd(OAc)₂ (2%), PPh₃ (8%)Cs₂CO₃DMF80 - 10012 - 24
Aryl Triflate (Cu-free) Pd(PPh₃)₄ (5%)Et₃NDMF60 - 808 - 16

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst.[10]2. Poor quality reagents/solvents.3. Insufficient temperature for the halide used.[10]1. Use a fresh batch of palladium catalyst and CuI.2. Ensure reagents are pure and solvents are anhydrous and degassed.3. Increase reaction temperature, especially for aryl bromides.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.2. Impurities in the reaction.3. Inappropriate solvent choice (anecdotally, THF can promote this).[10]1. Use fresh, high-purity reagents.2. Consider switching to a more robust ligand or a different solvent like DMF or toluene.3. Ensure the reaction is strictly anaerobic.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel.[11]2. High concentration of copper co-catalyst.1. Rigorously degas all solvents and maintain a positive inert gas pressure.[11]2. Reduce the amount of CuI or switch to a copper-free protocol.[10]
Starting Material Unchanged 1. Reaction conditions too mild for the halide's reactivity.2. Catalyst poisoning by impurities.1. Increase temperature and/or reaction time.2. For aryl bromides/chlorides, switch to a more active catalyst system (e.g., with bulky, electron-rich ligands).3. Purify starting materials.

Conclusion

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the synthesis of complex molecules. By leveraging the unique trifunctional nature of this compound, researchers in drug development and materials science can readily access a diverse range of novel compounds. Success in this endeavor requires a fundamental understanding of the reaction mechanism and careful consideration of the interplay between the aryl halide, catalyst system, base, and solvent. The protocols and troubleshooting guide provided herein serve as a robust starting point for the effective application of this valuable synthetic transformation.

References

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49. ([Link])

  • Dou, M., et al. "Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review." Applied Organometallic Chemistry. ([Link])

  • Semantic Scholar. "Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review." ([Link])

  • Organic-Synthesis.com. "Sonogashira Coupling." ([Link])

  • KAUST Repository. "Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol." ([Link])

  • Chemistry LibreTexts. "Sonogashira Coupling." ([Link])

  • MDPI. "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst." Molecules, 26(11), 3363. ([Link])

  • Sussex Drug Discovery Centre. "Guidelines for Sonogashira cross-coupling reactions." ([Link])

  • NIH National Center for Biotechnology Information. "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex." Molecules, 19(7), 9510-9526. ([Link])

  • IntechOpen. "Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview." ([Link])

  • ACS Publications. "Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion." Organometallics, 36(5), 1021-1029. ([Link])

  • ResearchGate. "What is the best procedure for Sonogashira coupling?" ([Link])

  • KAUST Repository. "Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol." ([Link])

  • ResearchGate. "Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction." ([Link])

  • ResearchGate. "Optimization of reaction conditions for the Sonogashira reaction." ([Link])

  • SpringerLink. "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014." Journal of the Iranian Chemical Society, 19, 2197-2228. ([Link])

  • Royal Society of Chemistry. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, 11(13), 7336-7367. ([Link])

  • Organic Chemistry Portal. "Sonogashira Coupling." ([Link])

  • ACS Publications. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. ([Link])

  • PubMed. "Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand." European Journal of Medicinal Chemistry, 104, 106-114. ([Link])

  • ResearchGate. "Optimization of the reaction conditions of the Sonogashira-type coupling reaction." ([Link])

  • Bohrium. "Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review." ([Link])

  • Beilstein Journal of Organic Chemistry. "Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins." Beilstein J. Org. Chem., 18, 563-570. ([Link])

  • YouTube. "Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc." ([Link])

  • Reddit. "Struggling to make a sonogashira coupling reaction happen." ([Link])

  • Pearson. "Sonogashira Coupling Reaction: Videos & Practice Problems." ([Link])

  • ACS Publications. "Sonogashira Coupling Reaction with Diminished Homocoupling." The Journal of Organic Chemistry, 65(17), 5334-5337. ([Link])

  • PrepChem.com. "Synthesis of 4-(3-hydroxypropyl)benzonitrile." ([Link])

  • ScienceDirect. "Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent." Chinese Journal of Chemical Engineering, 29, 219-227. ([Link])

  • ResearchGate. "Recent Advances in Sonogashira Reactions." ([Link])

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Large-Scale Synthesis of 3-(3-hydroxyprop-1-ynyl)benzonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(3-hydroxyprop-1-ynyl)benzonitrile is a valuable building block in medicinal chemistry and materials science. Its rigid alkynyl scaffold coupled with the reactive hydroxyl and nitrile functionalities makes it an important intermediate for the synthesis of a wide range of complex molecules, including pharmaceutical agents and functional organic materials. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound via a Sonogashira cross-coupling reaction, designed for researchers, scientists, and drug development professionals. The protocol emphasizes not just the procedural steps, but the underlying chemical principles and practical considerations for a successful and scalable synthesis.

Chemical Principles and Strategy

The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[1] For this specific synthesis, the chosen strategy involves the coupling of 3-iodobenzonitrile with propargyl alcohol.

Reaction Scheme:

Causality of Experimental Choices:

  • Choice of Aryl Halide: 3-Iodobenzonitrile is selected as the aryl halide due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the palladium catalytic cycle, which generally leads to higher yields and milder reaction conditions compared to bromides or chlorides.

  • Choice of Alkyne: Propargyl alcohol is a readily available and cost-effective terminal alkyne that directly incorporates the desired 3-hydroxyprop-1-ynyl moiety.

  • Catalyst System: A combination of a palladium(II) complex, such as bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh3)2Cl2]), and a copper(I) salt, typically copper(I) iodide (CuI), is employed. The palladium catalyst is the primary driver of the cross-coupling, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the transmetalation step.[1]

  • Base and Solvent: An amine base, such as triethylamine (Et3N), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive acetylide, and also to neutralize the hydrogen halide generated during the reaction. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve both the organic substrates and the catalyst system, and its relatively low boiling point facilitates product isolation.

Large-Scale Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis and includes considerations for safety, reaction monitoring, work-up, and purification.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for a 50 g scale)
3-Iodobenzonitrile69113-59-3229.0250.0 g (0.218 mol)
Propargyl alcohol107-19-756.0614.7 g (0.262 mol, 1.2 eq)
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.901.53 g (0.00218 mol, 1 mol%)
Copper(I) iodide7681-65-4190.450.42 g (0.00218 mol, 1 mol%)
Triethylamine (Et3N)121-44-8101.1960.8 mL (0.436 mol, 2 eq)
Tetrahydrofuran (THF), anhydrous109-99-972.11500 mL
Ethyl acetate141-78-688.11For work-up and chromatography
Hexane110-54-386.18For chromatography
Saturated aqueous NH4Cl solutionN/AN/AFor work-up
BrineN/AN/AFor work-up
Anhydrous sodium sulfate7757-82-6142.04For drying
Celite®61790-53-2N/AFor filtration
Silica gel (230-400 mesh)7631-86-9N/AFor column chromatography

Equipment: 2 L three-necked round-bottom flask, mechanical stirrer, reflux condenser, nitrogen inlet, thermocouple, heating mantle, separatory funnel, rotary evaporator, and standard laboratory glassware.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Charge flask with 3-iodobenzonitrile, [Pd(PPh3)2Cl2], and CuI B Add anhydrous THF and degas A->B C Add triethylamine and propargyl alcohol B->C D Heat to 50-60 °C under N2 C->D E Monitor by TLC D->E F Cool to RT and filter through Celite® E->F G Concentrate filtrate F->G H Partition between EtOAc and sat. aq. NH4Cl G->H I Wash organic layer with brine H->I J Dry over Na2SO4 and concentrate I->J K Purify by column chromatography J->K L Characterize by NMR and IR K->L

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple, add 3-iodobenzonitrile (50.0 g, 0.218 mol), bis(triphenylphosphine)palladium(II) dichloride (1.53 g, 1 mol%), and copper(I) iodide (0.42 g, 1 mol%).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous THF (500 mL) via cannula. Stir the mixture to dissolve the solids.

    • Degas the solution by bubbling nitrogen through it for 20-30 minutes.

    • To the stirred solution, add triethylamine (60.8 mL, 2 eq) followed by the dropwise addition of propargyl alcohol (14.7 g, 1.2 eq) over 15-20 minutes. A slight exotherm may be observed.

  • Reaction:

    • Heat the reaction mixture to 50-60 °C using a heating mantle.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours. The disappearance of the 3-iodobenzonitrile spot and the appearance of a new, more polar product spot indicate reaction completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and amine salts. Wash the filter cake with THF (2 x 50 mL).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (500 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous NH4Cl solution (2 x 200 mL) to remove the majority of the triethylamine hydrochloride.

    • Wash the organic layer with brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Load the crude product onto the column (dry loading is recommended for better separation).

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.75-7.65 (m, 2H, Ar-H)

    • δ 7.55-7.45 (m, 2H, Ar-H)

    • δ 4.51 (s, 2H, -CH₂OH)

    • δ 1.95 (br s, 1H, -OH)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 135.5, 132.8, 131.9, 129.5, 124.0, 118.2, 112.7 (Ar-C and C≡N)

    • δ 88.5, 82.1 (C≡C)

    • δ 51.8 (-CH₂OH)

  • FT-IR (KBr, cm⁻¹):

    • 3350-3200 (br, O-H stretch)

    • 2230 (C≡N stretch)

    • 2200 (C≡C stretch)

    • 1600, 1480 (Ar C=C stretch)

    • 1050 (C-O stretch)

Safety and Handling

  • 3-Iodobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Propargyl Alcohol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, away from ignition sources.[2]

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Harmful if inhaled. Use in a well-ventilated area.

  • Solvents: THF, ethyl acetate, and hexane are flammable. Handle away from open flames and other ignition sources.

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or gives a low yield, ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst is also critical.

  • Homocoupling of Alkyne (Glaser Coupling): The formation of a di-alkyne byproduct can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture can minimize this side reaction.

  • Difficult Purification: The product is polar due to the hydroxyl group. If separation from impurities is difficult, consider using a different solvent system for chromatography or recrystallization from a suitable solvent mixture (e.g., ethyl acetate/hexane).

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can reliably produce this important chemical intermediate in high yield and purity. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized material for downstream applications.

References

  • Thermo Fisher Scientific. (2025, September 14).
  • Sigma-Aldrich. (2017, September 19).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • SiliCycle. (n.d.). Scaling up a Sonogashira Reaction with E-PAK.

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The Strategic Application of 3-(3-hydroxyprop-1-ynyl)benzonitrile in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, the pursuit of novel monomers and crosslinking agents that impart unique functionalities and enhance material performance is relentless. 3-(3-hydroxyprop-1-ynyl)benzonitrile emerges as a molecule of significant interest, strategically positioned at the intersection of several key areas of polymer chemistry. Its unique trifunctional nature, possessing a terminal alkyne, a primary hydroxyl group, and an aromatic nitrile, offers a versatile platform for the synthesis of advanced polymers and high-performance thermosets. This technical guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols and the scientific rationale behind its utilization.

Introduction to a Multifaceted Building Block

This compound is a specialized organic molecule with the chemical formula C₁₀H₇NO and a molecular weight of 157.17 g/mol .[1][2] Its utility in materials science stems from the distinct reactivity of its three functional groups:

  • Terminal Alkyne (-C≡CH): This group is amenable to a wide array of powerful and efficient chemical transformations. It can participate in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, for the synthesis of conjugated polymers.[1][3][4][5] Furthermore, it is a prime candidate for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction, which are invaluable for polymer modification and crosslinking.[6][7] The alkyne can also undergo cyclotrimerization to form highly crosslinked aromatic networks.[8][9][10][11]

  • Hydroxyl Group (-OH): The primary alcohol functionality provides a reactive site for esterification and etherification reactions. This allows for its incorporation into polyester, polyurethane, and polyether backbones, or for its use as a grafting point for side chains.

  • Benzonitrile Group (-C≡N): The cyano group on the aromatic ring is a precursor to highly stable, crosslinked structures. Upon heating, nitrile groups can undergo cyclotrimerization to form thermally robust triazine rings, a reaction that is the basis for high-performance cyanate ester resins.[12] This thermal crosslinking mechanism imparts exceptional thermal stability and flame retardancy to the resulting materials.[13]

This unique combination of functionalities in a single molecule allows for the design of materials with tailored properties, including high thermal stability, tunable mechanical properties, and advanced optical or electronic functions.

Application Area 1: Development of High-Performance Thermosetting Resins

The primary application of this compound lies in the formulation of high-performance thermosetting resins, suitable for demanding applications in the aerospace, electronics, and automotive industries.[14][15] The molecule can act as both a monomer and a crosslinking agent, contributing to a dense and thermally stable network structure.

Scientific Rationale

The alkyne and nitrile groups provide a dual-curing mechanism. The polymerization can be initiated through the alkyne groups at lower temperatures, followed by a high-temperature post-cure that activates the crosslinking of the nitrile groups. This staged curing process is advantageous for processing, allowing for an initial gelation and shaping of the material, followed by the development of the final high-performance properties. The resulting poly-triazine network from the nitrile cyclotrimerization is known for its exceptional thermal and oxidative stability.

Experimental Protocol: Formulation and Curing of a Thermosetting Resin

Objective: To prepare a highly crosslinked thermoset from this compound.

Materials:

  • This compound

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or Dowtherm A)

  • Optional: Co-monomers such as a bismaleimide or an epoxy resin for property modification.

  • Nitrogen or Argon gas supply

  • Curing oven or hot press

Protocol:

  • Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a known quantity of this compound in a minimal amount of NMP to achieve a processable viscosity.

  • Degassing: Heat the mixture to 80-100 °C under a gentle stream of nitrogen for 1-2 hours to remove dissolved gases and residual moisture.

  • Casting: Pour the degassed resin into a pre-heated mold treated with a mold release agent.

  • Curing Schedule:

    • Initial Cure (Alkyne Reactivity): Heat the mold in an oven or hot press under a nitrogen atmosphere using a staged curing profile. A typical starting point would be:

      • 150 °C for 2 hours

      • 180 °C for 2 hours

      • 210 °C for 2 hours

    • Post-Cure (Nitrile Crosslinking): After the initial cure, increase the temperature to induce the cyclotrimerization of the nitrile groups.

      • 250 °C for 4 hours

      • Optional: A final cure at temperatures up to 300 °C for 1-2 hours may further enhance the crosslink density and thermal stability.

  • Cooling and Demolding: Allow the cured plaque to cool slowly to room temperature before demolding.

Self-Validation: The progress of the curing can be monitored using Differential Scanning Calorimetry (DSC) to identify the exothermic transitions corresponding to the alkyne and nitrile reactions. The thermal stability of the final cured material can be assessed using Thermogravimetric Analysis (TGA), and the mechanical properties can be determined by Dynamic Mechanical Analysis (DMA).

Diagram of the Dual-Curing Mechanism

G Monomer This compound (Liquid Resin) Prepolymer Partially Cured Prepolymer (Gel State) Monomer->Prepolymer Thermal Cure (150-210 °C) Alkyne Reactions Thermoset Fully Cured Thermoset (Solid Network) Prepolymer->Thermoset Post-Cure (250-300 °C) Nitrile Cyclotrimerization

Caption: Staged curing workflow for the thermoset.

Application Area 2: Synthesis of Functional Polymers via Sonogashira Coupling

The terminal alkyne functionality of this compound makes it an excellent monomer for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[1][3][4][5] This allows for the synthesis of conjugated polymers with pendant hydroxyl and benzonitrile groups.

Scientific Rationale

Sonogashira coupling provides a powerful method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1][3] By reacting this compound with a dihaloaromatic comonomer, a fully conjugated polymer can be synthesized. The pendant benzonitrile groups can enhance the polymer's thermal stability and introduce a high dipole moment, which can be beneficial for electronic applications. The hydroxyl groups offer a site for post-polymerization modification, such as grafting side chains to improve solubility or introduce other functionalities.

Experimental Protocol: Synthesis of a Poly(arylene ethynylene)

Objective: To synthesize a conjugated polymer using this compound and a diiodoaromatic monomer via Sonogashira coupling.

Materials:

  • This compound

  • 1,4-diiodobenzene (or other dihaloaromatic comonomer)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) and triethylamine (TEA) mixture)

  • Nitrogen or Argon gas supply (Schlenk line techniques are recommended)

Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add this compound, 1,4-diiodobenzene, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Solvent Addition: Add a degassed mixture of THF and TEA (e.g., 2:1 v/v) to the flask via cannula.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 60-70 °C) for 24-48 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Polymer Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it extensively with methanol and then with a solvent like acetone to remove catalyst residues and unreacted monomers.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Self-Validation: The structure of the resulting polymer can be confirmed by ¹H and ¹³C NMR spectroscopy and FTIR spectroscopy. The molecular weight and polydispersity index can be determined by GPC. The thermal properties can be analyzed by TGA and DSC.

Diagram of the Sonogashira Polymerization Workflow

G cluster_0 Reaction Setup (Inert Atmosphere) Monomers Monomers: This compound + 1,4-diiodobenzene Reaction Polymerization (60-70 °C, 24-48h) Monomers->Reaction Catalysts Catalysts: Pd(PPh₃)₂Cl₂ CuI, PPh₃ Catalysts->Reaction Solvent Solvent: Anhydrous THF/TEA Solvent->Reaction Isolation Precipitation in Methanol Reaction->Isolation Purification Washing with Methanol & Acetone Isolation->Purification Drying Vacuum Drying Purification->Drying Polymer Final Conjugated Polymer Drying->Polymer

Caption: Workflow for conjugated polymer synthesis.

Tabulated Summary of Properties and Potential Applications

Property Contribution from Functional GroupResulting Material PropertyPotential Applications
Alkyne (-C≡CH) Crosslinking site (thermal, click), Backbone component (conjugated polymers)Adhesives, Coatings, Composites, Organic electronics
Hydroxyl (-OH) Polymerization site (polyesters, polyurethanes), Grafting pointFunctional polymers, Biomaterials, Drug delivery systems
Benzonitrile (-C≡N) High thermal stability, High polarity, Crosslinking site (triazine formation)High-temperature composites, Aerospace components, Microelectronics

Conclusion

This compound is a highly versatile and promising molecule for the advancement of materials science. Its unique combination of reactive functional groups opens up a multitude of possibilities for the creation of novel polymers and thermosets with tailored properties. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this exciting building block in their own work. As with any research, the specific reaction conditions and formulations may require optimization to achieve the desired material characteristics for a given application.

References

  • Synthesis and characterization of polymers based on the cyanate functional group. Makromolekulare Chemie. Macromolecular Symposia, 45(1), 105-115. ([Link])

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  • Cyano-functionalized polyethylenes from ethylene/acrylamide copolymerization - PMC - NIH. ([Link])

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  • Polymer-Supported-Cobalt-Catalyzed Regioselective Cyclotrimerization of Aryl Alkynes - Semantic Scholar. ([Link])

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Application Notes & Protocols: 3-(3-hydroxyprop-1-ynyl)benzonitrile as a Versatile Building Block in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyanophenylalkyne Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic tractability and potent biological activity is paramount. 3-(3-hydroxyprop-1-ynyl)benzonitrile emerges as a particularly valuable building block, strategically combining three key chemical features: a terminal alkyne, a benzonitrile group, and a primary alcohol. This trifecta of functionalities provides a versatile platform for the construction of complex molecules, particularly in the realm of kinase inhibitor development. The nitrile group is a common pharmacophore in many approved drugs, often contributing to improved pharmacokinetic properties and target engagement.[1][2] The terminal alkyne serves as a reactive handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which allows for the facile introduction of aryl and heteroaryl moieties.[3][4][5] Finally, the primary alcohol offers a site for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block in the synthesis of a representative class of kinase inhibitors, with a focus on Janus Kinase (JAK) inhibitors. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present data in a clear, accessible format.

The Benzonitrile Moiety in Kinase Inhibition: A Privileged Scaffold

The benzonitrile structural motif is frequently encountered in the design of kinase inhibitors. Its presence can influence several key properties of a drug candidate, including:

  • Target Binding: The nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase active site.

  • Physicochemical Properties: The inclusion of a benzonitrile group can modulate the polarity and solubility of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The nitrile functionality is generally stable to metabolic degradation, which can contribute to a longer in vivo half-life of the drug.

Several approved and investigational kinase inhibitors feature a substituted benzonitrile core, highlighting its importance in this therapeutic area.[6][7][8][9][10]

Synthetic Strategy: Leveraging Sonogashira Coupling for Core Scaffold Assembly

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This reaction is particularly well-suited for the elaboration of this compound, allowing for the efficient construction of a diverse library of compounds.

The general workflow for the synthesis of a hypothetical kinase inhibitor using this building block is outlined below:

G start This compound sonogashira Sonogashira Coupling start->sonogashira partner Halogenated Heterocycle (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) partner->sonogashira intermediate Coupled Intermediate sonogashira->intermediate modification Functional Group Modification of Hydroxyl intermediate->modification final_product Target Kinase Inhibitor modification->final_product

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a representative Sonogashira coupling reaction to form a key intermediate in the synthesis of a potential JAK inhibitor.

Materials:

  • This compound (1.0 eq)

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford the desired coupled product.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, ensuring efficient reaction kinetics.[3][4]

  • Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalysts.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.[11]

Protocol 2: Subsequent Functionalization (Hypothetical)

The primary alcohol of the coupled intermediate can be further modified to explore SAR. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or converted to an ether or an ester. The following is a hypothetical example of an etherification reaction.

Materials:

  • Coupled intermediate from Protocol 1 (1.0 eq)

  • Sodium hydride (NaH) (1.2 eq)

  • Alkyl halide (e.g., methyl iodide) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the coupled intermediate and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: A Representative Synthesis

The following table summarizes the expected results for the synthesis of a hypothetical kinase inhibitor.

StepReactantsProductYield (%)Purity (%)
1This compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethynyl)-3-hydroxybenzonitrile75>95
23-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethynyl)-3-hydroxybenzonitrile, Methyl Iodide3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethynyl)-3-methoxybenzonitrile85>98

Signaling Pathway and Mechanism of Action

The synthesized compounds can be screened for their inhibitory activity against a panel of kinases. For example, in the context of JAK inhibitors, the goal is to block the JAK-STAT signaling pathway, which is often dysregulated in inflammatory diseases and cancers.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene inhibitor JAK Inhibitor (Synthesized Compound) inhibitor->jak inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. Its unique combination of a terminal alkyne, a benzonitrile moiety, and a primary alcohol allows for the efficient construction of complex molecular architectures through robust and well-established synthetic methodologies like the Sonogashira coupling. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound in their drug discovery programs. The ability to readily generate diverse libraries of compounds from this starting material makes it an attractive tool for the identification of new and potent therapeutic agents.

References

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  • Merkul, E., Klukas, F., et al. (2011). Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling-TMS-deprotection-CuAAC sequence. Organic & Biomolecular Chemistry.
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  • Google Patents. (2005). United States Patent.
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  • PubChem. Substituted 2,4-dioxotetrahydropyrimidines as intermediates in the synthesis of bruton's tyrosine kinase inhibitors - Patent US-12441733-B2. Available at: [Link]

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  • Google Patents. (2014). INHIBITORS OF C-FMS KINASE - US 8,859,602 B2.
  • Royal Society of Chemistry. (2018). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers.
  • Google Patents. (2014). Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1 - US8829195B2.
  • European Patent Office. (2023). JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF - EP 3919494 B1. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Recent innovations in crop protection research. Pest Management Science.
  • PubMed. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5)
  • National Center for Biotechnology Information. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Journal of Biomolecular Structure and Dynamics.
  • PubMed. (2020). Crop Protection against Botrytis cinerea by Rhizhosphere Biological Control Agent Bacillus velezensis XT1. Microorganisms.
  • ResearchGate. (2012). Modern Crop Protection Compounds, Volumes 1-3, Second Edition.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-hydroxyprop-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-hydroxyprop-1-ynyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in this Sonogashira cross-coupling reaction. We will move from high-level diagnostics to in-depth troubleshooting of specific experimental parameters, explaining the chemical principles behind each recommendation.

Part 1: Frequently Asked Questions & Quick Diagnosis

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction mixture turned black and appears to have stalled. What does this mean?

A1: The formation of a black precipitate, known as "palladium black," indicates that your Pd(0) catalyst has decomposed and precipitated out of the solution.[1][2] This removes the active catalyst from the reaction cycle, leading to low or no conversion. Common causes include:

  • Oxygen contamination: The Pd(0) species is sensitive to air.[1]

  • Impure reagents or solvents: Impurities can poison the catalyst.[1]

  • Inappropriate solvent choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[1][2]

  • Excessively high temperatures: While heat can be necessary, especially for less reactive aryl halides, it can also accelerate catalyst decomposition.

Q2: I've isolated my product, but the yield is low, and I have a significant, less polar byproduct. What is this side reaction?

A2: You are likely observing the product of Glaser-Hay coupling, a common side reaction in copper-mediated Sonogashira reactions.[3][4] This is the oxidative homocoupling of your alkyne starting material (propargyl alcohol) to form 1,6-dihydroxyhexa-2,4-diyne. This reaction is promoted by the presence of oxygen and the copper(I) co-catalyst.[3][5] It consumes your alkyne, directly reducing the potential yield of your desired cross-coupled product.[6]

Q3: My reaction is clean, but the conversion is very low even after extended reaction times. Where should I start troubleshooting?

A3: When conversion is low without significant side products, the issue often lies with the reactivity of your starting materials or suboptimal reaction conditions. The key areas to investigate are:

  • Aryl Halide Reactivity: The rate of the Sonogashira reaction is highly dependent on the aryl halide used. The general reactivity trend is I > OTf > Br >> Cl.[1][7] If you are using 3-chlorobenzonitrile or 3-bromobenzonitrile, the reaction will be inherently slower and may require more forcing conditions (higher temperature, more active catalyst system) than 3-iodobenzonitrile.[1][8]

  • Inert Atmosphere: Ensure your reaction setup is truly anaerobic. Inadequate degassing of solvents and reagents is a primary cause of failure. Oxygen not only causes Glaser coupling but can also lead to catalyst decomposition.[1][9]

  • Reagent Quality: Verify the purity and activity of your reagents, especially the palladium catalyst, copper(I) iodide (should be off-white, not green), and the amine base (should be dry and preferably distilled).[1][2]

Part 2: In-Depth Troubleshooting Guide

Section 2.1: The Catalytic System

The choice of catalyst, ligand, and co-catalyst is the most critical factor for a successful Sonogashira coupling.

Q4: Which palladium source and ligands are best for coupling with 3-bromobenzonitrile or 3-chlorobenzonitrile?

A4: While 3-iodobenzonitrile couples readily with standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, less reactive aryl bromides and especially chlorides require more sophisticated catalytic systems.[1][10] The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[3] To facilitate this, you need a palladium center that is more electron-rich and less sterically hindered. This is achieved by using specific ligands:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands like XPhos, SPhos, or t-Bu₃P increase the electron density on the palladium, promoting oxidative addition.[10][11] They are the standard choice for challenging substrates like aryl chlorides.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that can effectively replace phosphine ligands, creating highly active and stable palladium catalysts suitable for coupling aryl chlorides.[10]

Catalyst/Ligand SystemRecommended ForKey Advantages
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂3-IodobenzonitrileReadily available, well-documented.
Pd(OAc)₂ + XPhos3-BromobenzonitrileHigh activity, good for moderately reactive halides.
Pd₂(dba)₃ + t-Bu₃P3-BromobenzonitrileVery active system due to bulky, electron-rich ligand.[10]
Pd-NHC Complexes3-ChlorobenzonitrileHighest activity for unreactive chlorides.[10]

Q5: How can I avoid the Glaser homocoupling side reaction?

A5: As discussed in Q2, Glaser coupling is a major issue. There are two primary strategies to mitigate it:

  • Strict Anaerobic Conditions: The most straightforward approach is to rigorously exclude oxygen. This involves multiple freeze-pump-thaw cycles for your solvent and ensuring the reaction is run under a positive pressure of a high-purity inert gas like argon or nitrogen.[1]

  • Copper-Free Sonogashira Coupling: The side reaction can be completely avoided by omitting the copper(I) co-catalyst.[5][12] While effective, copper-free reactions often require higher temperatures, different bases (e.g., Cs₂CO₃, K₂CO₃), or more specialized palladium/ligand systems to proceed at a reasonable rate.[1][4] This is often the preferred method when the alkyne is particularly valuable or prone to homocoupling.[5]

cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser-Hay Pathway ArX 3-Halobenzonitrile Pd_Cycle Pd(0)/Pd(II) Cycle ArX->Pd_Cycle Oxidative Addition Alkyne Propargyl Alcohol Cu_Cycle Cu(I) Cycle Alkyne->Cu_Cycle Deprotonation (Base) Product This compound Pd_Cycle->Product Reductive Elimination Cu_Cycle->Pd_Cycle Transmetalation Alkyne_Side Propargyl Alcohol Cu_Catalyst Cu(I) Catalyst Alkyne_Side->Cu_Catalyst Byproduct Homocoupled Dimer O2 Oxygen (O2) O2->Cu_Catalyst Cu_Catalyst->Byproduct Oxidative Coupling

Caption: Desired Sonogashira pathway vs. the undesired Glaser side reaction.
Section 2.2: Reaction Parameters

Q6: What is the optimal solvent and base combination?

A6: The base is crucial as it deprotonates the terminal alkyne, allowing it to enter the catalytic cycle.[1] The solvent must dissolve all components and be compatible with the reaction conditions.

  • Bases: Liquid amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are most common because they can act as both the base and a co-solvent.[1] They must be anhydrous. For copper-free systems, inorganic bases like Cs₂CO₃ or K₂CO₃ are often used.[4]

  • Solvents:

    • Amine as solvent: Running the reaction in neat, degassed triethylamine is a common and effective method.

    • Co-solvents: If solubility is an issue, co-solvents like THF, DMF, or acetonitrile can be used.[8] However, be aware that strongly coordinating solvents like DMF can sometimes inhibit the catalyst.[8][13] A common mixture is THF/TEA or Toluene/TEA.[6][14]

Q7: At what temperature should I run the reaction?

A7: The optimal temperature is a balance between achieving a reasonable reaction rate and preventing catalyst decomposition. This depends heavily on your aryl halide.

Aryl HalideRecommended TemperatureRationale
3-IodobenzonitrileRoom Temperature to 40 °CHighly reactive; mild conditions are sufficient and preserve catalyst lifetime.[1]
3-Bromobenzonitrile50 °C to 80 °CLess reactive; requires thermal energy to promote the oxidative addition step.[8]
3-Chlorobenzonitrile80 °C to 120 °CLeast reactive; requires higher temperatures and a highly active catalyst/ligand system.[10]

Always monitor the reaction by TLC or LCMS. If the reaction stalls, a gentle increase in temperature can sometimes restart it.

G start Low Yield Observed check_catalyst Check for Pd Black (Catalyst Decomposition) start->check_catalyst check_side_products Analyze for Homocoupling (Glaser Byproduct) check_catalyst->check_side_products No catalyst_yes Yes check_catalyst->catalyst_yes Yes check_conversion Low Conversion, Clean Reaction? check_side_products->check_conversion No side_product_yes Yes check_side_products->side_product_yes Yes conversion_yes Yes check_conversion->conversion_yes Yes solve_catalyst Troubleshoot Catalyst: - Improve inert atmosphere - Check reagent/solvent purity - Re-evaluate temperature catalyst_yes->solve_catalyst catalyst_no No solve_side_product Minimize Glaser Coupling: - Rigorously degas system - Switch to copper-free protocol side_product_yes->solve_side_product side_product_no No solve_conversion Boost Reactivity: - Increase temperature - Use more active ligand - Switch to more reactive halide (I > Br > Cl) conversion_yes->solve_conversion

Caption: A logical workflow for troubleshooting low yield in the synthesis.
Section 2.3: Starting Material & Purification

Q8: How critical is the purity of my starting materials?

A8: Extremely critical. Impurities can act as catalyst poisons.

  • 3-Halobenzonitrile: Ensure it is free from other halogenated species or residual reagents from its synthesis. If it is discolored, consider purification by recrystallization or column chromatography.

  • Propargyl Alcohol: This reagent can oxidize over time. Use a freshly opened bottle or distill it before use.

  • Copper(I) Iodide: CuI is light-sensitive and oxidizes to greenish Cu(II) species, which are ineffective for the Sonogashira reaction and can promote Glaser coupling. Use only high-purity, off-white CuI from a freshly opened bottle.[1]

Q9: I'm having trouble purifying the final product. Any tips?

A9: The product, this compound, contains both a polar alcohol and a moderately polar nitrile group.

  • Workup: A standard aqueous workup is typically sufficient. Be mindful that the product may have some water solubility due to the hydroxyl group. Use brine washes to minimize loss into the aqueous layer.

  • Chromatography: Silica gel chromatography is the standard method. A gradient elution using a hexane/ethyl acetate or dichloromethane/methanol solvent system should provide good separation. The Glaser homocoupling byproduct is often less polar than the desired product.

Part 3: Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling (Optimized for 3-Iodobenzonitrile)

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-iodobenzonitrile (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent/Reagent Addition: Add degassed anhydrous triethylamine and THF (e.g., 2:1 ratio). Stir to dissolve the solids. Add propargyl alcohol (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.[1] Monitor progress by TLC.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling (Optimized for 3-Bromobenzonitrile)

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand like XPhos (0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon. Repeat three times.

  • Solvent/Reagent Addition: Add degassed anhydrous solvent (e.g., THF or Dioxane). Add propargyl alcohol (1.5 eq) followed by a degassed solution of a base like Cs₂CO₃ (2.0 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor progress by TLC or LCMS.

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

References

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Chemistry LibreTexts. (2024). Sonogashira coupling.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Egon Willighagen. (2008). Copper-free Sonogashira coupling.
  • chemeurope.com. (n.d.). Sonogashira coupling.
  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
  • Reddit user discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Beilstein-Institut. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry.
  • Reddit user discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Guidechem. (n.d.). 3-(3-HYDROXY-PROP-1-YNYL)-BENZONITRILE 170859-72-0 wiki.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • ChemScene. (n.d.). 3-(3-Hydroxyprop-1-yn-1-yl)benzonitrile.
  • ChemicalBook. (n.d.). 3-(3-HYDROXY-PROP-1-YNYL)-BENZONITRILE | 170859-72-0.
  • ArODES. (n.d.).
  • Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.

Sources

Technical Support Center: Optimization of Catalyst Loading for Sonogashira Coupling of 3-Bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of 3-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on catalyst loading. The electron-withdrawing nature of the nitrile group on 3-bromobenzonitrile presents unique challenges that necessitate careful optimization of reaction conditions.[1] This document will provide both foundational knowledge and advanced techniques to ensure successful and efficient coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for the Sonogashira coupling of 3-bromobenzonitrile?

A1: For initial optimizations with an electron-deficient aryl bromide like 3-bromobenzonitrile, a higher palladium catalyst loading in the range of 1-5 mol% is a practical starting point.[2] This ensures the reaction proceeds and provides a baseline for further optimization. Once reproducibility is established, the catalyst loading can be incrementally decreased to find the optimal level that balances reaction efficiency with cost and sustainability.[3]

Q2: How does the electron-withdrawing nitrile group on 3-bromobenzonitrile affect the reaction?

A2: The nitrile group makes the aryl bromide "electron-poor," which generally makes the oxidative addition step of the catalytic cycle more favorable.[1] However, it can also influence ligand binding and catalyst stability. While activated substrates can be beneficial, they may also be more susceptible to side reactions if the catalytic system is not properly tuned.

Q3: Is a copper co-catalyst necessary for this reaction?

A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI) to facilitate the formation of a copper acetylide intermediate, it is not always essential.[4][5] Copper-free Sonogashira couplings are increasingly popular to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[5][6][7] For 3-bromobenzonitrile, a copper-free system may require specific, highly active ligands to be efficient.[8]

Q4: What is the black precipitate that sometimes forms during the reaction?

A4: The formation of a black precipitate, known as "palladium black," indicates the decomposition and aggregation of the palladium catalyst from its active Pd(0) state.[9] This deactivation leads to a loss of catalytic activity. It can be caused by impurities, high temperatures, or an inappropriate choice of solvent or ligand.[9][10]

Q5: What is the general reactivity order for aryl halides in Sonogashira couplings?

A5: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[1][9] Consequently, aryl bromides like 3-bromobenzonitrile are less reactive than the corresponding iodides and may require more forcing conditions, such as higher temperatures or more active catalyst systems.[9][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the optimization of catalyst loading for the Sonogashira coupling of 3-bromobenzonitrile.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step & Explanation
Insufficient Catalyst Activity Verify Catalyst Quality: Use a fresh batch of palladium catalyst. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture.[9] Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[5]
Inadequate Catalyst Loading Increase Initial Loading: If you started with a very low loading (<1 mol%), increase it to the 1-5 mol% range to confirm the reaction is viable.[2] If this is successful, you can then perform a systematic dilution to find the minimum required loading.
Poor Ligand Choice Select a More Robust Ligand: For a moderately reactive aryl bromide, standard triphenylphosphine (PPh₃) may be insufficient.[2] Switch to a more electron-rich and bulky ligand like XPhos or dppf, which can stabilize the palladium center and promote oxidative addition.[2][11][12]
Suboptimal Reaction Conditions Increase Temperature: Aryl bromides often require higher temperatures than aryl iodides.[9][11] Try increasing the reaction temperature in increments of 10-20 °C.
Inactive Copper Co-catalyst Use Fresh Copper(I) Iodide: If using a copper-catalyzed system, ensure the CuI is fresh. It should be a white or off-white powder; a distinct tan or green color indicates oxidation and degradation.[10]
Problem 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)
Potential Cause Troubleshooting Step & Explanation
Presence of Oxygen Ensure Inert Atmosphere: This is the most common cause of Glaser coupling.[7][9] Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period) and maintain a positive pressure of an inert gas throughout the reaction.
High Copper Concentration Reduce or Eliminate Copper: High concentrations of the copper co-catalyst can promote homocoupling.[13] Try reducing the CuI loading to a sub-stoichiometric amount relative to palladium (e.g., 0.5:1 Cu:Pd). Alternatively, switch to a copper-free protocol.[5]
Slow Cross-Coupling Rate Optimize for Faster Heterocoupling: If the desired Sonogashira reaction is slow, the alkyne has more opportunity to homocouple.[13] Focus on increasing the rate of the main reaction by using a more active ligand, a higher temperature, or a more appropriate solvent.
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
Potential Cause Troubleshooting Step & Explanation
High Temperature Lower the Reaction Temperature: While heat can be necessary, excessive temperatures can accelerate catalyst decomposition. Find the minimum temperature required for an efficient reaction.
Inappropriate Solvent Change or Purify Solvent: Some solvents may promote the formation of palladium black.[9][10] Ensure your solvent is anhydrous and of high purity. If using THF, consider switching to DMF or an amine solvent like triethylamine.[2][10]
Unstable Ligand Use a More Stabilizing Ligand: Bulky, electron-donating phosphine ligands or N-heterocyclic carbene (NHC) ligands can form more stable palladium complexes that are less prone to decomposition.[4]
Logical Troubleshooting Workflow

Here is a decision tree to guide your troubleshooting process:

troubleshooting_workflow start Reaction Issue Encountered issue_yield Low/No Yield start->issue_yield issue_homocoupling Glaser Homocoupling start->issue_homocoupling issue_pd_black Palladium Black start->issue_pd_black check_catalyst 1. Check Catalyst Activity & Loading (Increase to 2-5 mol%) issue_yield->check_catalyst Is yield still low? check_inert 1. Improve Inert Atmosphere (Degas Solvents Thoroughly) issue_homocoupling->check_inert Is homocoupling still high? check_temp_solvent 1. Check Temp & Solvent (Lower Temp, Change Solvent) issue_pd_black->check_temp_solvent Does it still precipitate? check_conditions 2. Modify Conditions (Increase Temp, Change Ligand) check_catalyst->check_conditions Yes yield_success Success! check_catalyst->yield_success No, resolved check_conditions->yield_success Resolved check_copper 2. Modify Copper (Reduce Loading or Use Cu-Free) check_inert->check_copper Yes homocoupling_success Success! check_inert->homocoupling_success No, resolved check_copper->homocoupling_success Resolved check_ligand_stability 2. Use More Stabilizing Ligand check_temp_solvent->check_ligand_stability Yes pd_black_success Success! check_temp_solvent->pd_black_success No, resolved check_ligand_stability->pd_black_success Resolved optimization_workflow cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization feasibility_test Initial Test (High Loading: 2-5 mol% Pd) check_conversion Conversion >10%? feasibility_test->check_conversion troubleshoot Troubleshoot Reaction (See Guide Above) check_conversion->troubleshoot No optimization Systematic Reduction of Pd/Cu Loading (e.g., 2% -> 1% -> 0.5% -> 0.1%) check_conversion->optimization Yes analyze_yield Analyze Yield vs. Loading optimization->analyze_yield determine_optimum Determine Optimal Loading (Lowest loading with >95% yield) analyze_yield->determine_optimum final_protocol Finalized Protocol determine_optimum->final_protocol

Sources

Technical Support Center: Purification of Crude 3-(3-hydroxyprop-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(3-hydroxyprop-1-ynyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key chemical intermediate in high purity. We will delve into the common impurities generated during its synthesis, provide direct answers to frequently asked questions, and offer detailed troubleshooting protocols to address specific experimental issues.

Understanding the Impurity Profile

This compound is typically synthesized via a Sonogashira cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction involves coupling an aryl halide (e.g., 3-iodobenzonitrile or 3-bromobenzonitrile) with a terminal alkyne (propargyl alcohol) using a palladium catalyst and, frequently, a copper(I) co-catalyst.[3][4] While highly effective, this reaction is known to generate a characteristic profile of impurities that can complicate downstream applications. Understanding these potential contaminants is the first step toward devising an effective purification strategy.

Common Impurities in Sonogashira Coupling:

  • Catalyst Residues: Soluble and insoluble palladium and copper species are critical impurities to remove, especially for pharmaceutical applications.[5][6][7]

  • Homocoupled Alkyne (Glaser Coupling Product): The primary side-product is often the dimer of propargyl alcohol (hexa-2,4-diyne-1,6-diol), formed via oxidative coupling, especially when a copper co-catalyst is used in the presence of oxygen.[1][8][9]

  • Unreacted Starting Materials: Residual 3-halobenzonitrile and propargyl alcohol.

  • Phosphine Ligands and Oxides: If a common catalyst like Pd(PPh₃)₄ is used, triphenylphosphine and its oxidation product, triphenylphosphine oxide, will be present.[3][9]

  • Base and Solvent Residues: Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used and must be removed.[1][10]

cluster_reactants Starting Materials & Catalysts cluster_products Reaction Mixture Components ArylHalide 3-Halobenzonitrile Product Desired Product This compound ArylHalide->Product Impurity2 Unreacted Aryl Halide ArylHalide->Impurity2 remains Alkyne Propargyl Alcohol Alkyne->Product Impurity1 Homocoupled Alkyne (Glaser Product) Alkyne->Impurity1 dimerizes Catalysts Pd/Cu Catalysts + Ligands Catalysts->Product catalyzes Impurity3 Catalyst Residues (Pd/Cu) Catalysts->Impurity3 forms Impurity4 Ligand Oxides Catalysts->Impurity4 degrades to

Caption: Key components in the crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. Is this normal?

A: Yes, this is quite common. The dark color often stems from residual palladium species, which can be colloidal or soluble.[11] The oily consistency can be due to a combination of the product itself, unreacted starting materials, and solvent residues. The goal of the initial workup is to remove the most polar and nonpolar extremes to facilitate primary purification, usually by chromatography.

Q2: What is the first and most critical step in the purification process?

A: After the reaction is complete, the first crucial step is to remove the heterogeneous catalyst residues. This is typically achieved by diluting the reaction mixture with a suitable organic solvent (like ethyl acetate or dichloromethane) and filtering it through a pad of Celite® or silica gel.[5][12] This simple filtration can remove a significant portion of the insoluble palladium catalyst, simplifying subsequent steps.

Q3: My main impurity appears to be a very polar compound. What is it likely to be?

A: The most common polar impurity is the homocoupled product of propargyl alcohol, hexa-2,4-diyne-1,6-diol. This byproduct is significantly more polar than the desired product due to having two hydroxyl groups. Its presence can be minimized by running the Sonogashira reaction under strictly inert (oxygen-free) conditions, or by using a copper-free protocol.[1][10]

Q4: Can I purify this compound by recrystallization instead of chromatography?

A: Recrystallization is possible but often challenging for this specific molecule. The combination of a rigid alkyne linker and polar functional groups (-OH, -CN) can lead to the formation of oils or amorphous solids rather than well-defined crystals.[13] However, if your crude material is already a solid and relatively clean (>85% pure), a trial recrystallization from a solvent system like ethyl acetate/hexanes or toluene is worthwhile.[14][15] For most cases, column chromatography is the more reliable method.

Q5: How do I effectively remove the copper co-catalyst?

A: Copper salts are generally more soluble in aqueous solutions than palladium. A standard aqueous workup involving washing the organic layer with a dilute ammonium hydroxide or saturated ammonium chloride solution can help chelate and remove copper(I) and copper(II) ions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Symptom / Observation Probable Cause(s) Recommended Solutions & Explanations
Persistent Black/Grey Color in Organic Solution After Filtration 1. Soluble Palladium Species: The catalyst has not been fully precipitated or is present in a soluble form (e.g., complexed with phosphine ligands).[11] 2. Colloidal Palladium: Very fine palladium particles are passing through the filter aid (e.g., Celite).1. Use a Scavenger: Treat the solution with a palladium scavenger resin (e.g., thiol- or phosphine-functionalized silica) to bind soluble palladium.[6] 2. Adsorption: Stir the solution with activated carbon for 15-30 minutes, then filter through Celite. This adsorbs many colored organic impurities and some palladium. 3. Reprecipitation: Concentrate the solution and redissolve in a different solvent to try and precipitate the metal species before re-filtering.
Product Co-elutes with a Major Impurity During Column Chromatography 1. Insufficient Separation Power: The chosen solvent system (mobile phase) is not providing adequate resolution between the product and the impurity. 2. Homocoupled Product: The impurity may be the Glaser homocoupling product, which can have similar polarity.[8]1. Optimize Mobile Phase: Systematically screen solvent systems. For this polar molecule, a gradient elution from hexanes/ethyl acetate to pure ethyl acetate or even a small percentage of methanol in dichloromethane is often effective. 2. Try a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a C18 reversed-phase column for highly polar compounds.[16][17] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an excellent option.[18][19]
Low Overall Yield After Purification 1. Product Loss on Silica Gel: The polar hydroxyl and nitrile groups can cause the product to streak or irreversibly bind to acidic sites on standard silica gel. 2. Premature Crystallization: Product crystallizing in the funnel during hot filtration.[14] 3. Inefficient Extraction: Product partitioning into the aqueous layer during workup if the organic solvent is not sufficiently polar.1. Deactivate Silica: Add 1% triethylamine to your mobile phase to neutralize acidic sites on the silica gel, which should improve recovery.[20] 2. Use Minimal Hot Solvent: During filtration or recrystallization, use the absolute minimum amount of hot solvent required to dissolve the compound to prevent premature crashing out upon slight cooling.[15] 3. Back-Extraction: After the initial aqueous extraction, wash the aqueous layer once more with fresh organic solvent (e.g., ethyl acetate) to recover any dissolved product.
NMR Spectrum Shows Broad Peaks for -OH Proton 1. Residual Acid or Base: Traces of acid or amine base (like triethylamine) from the reaction or chromatography can catalyze proton exchange, leading to peak broadening. 2. Presence of Water: Water can also cause exchange broadening.1. D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear, confirming its identity. 2. Azeotropic Removal of Water: Co-evaporate the purified product with toluene on a rotary evaporator to remove residual water before final drying under high vacuum.

Detailed Purification Protocols

Protocol A: Standard Workup and Catalyst Removal

This protocol should be the first step after the reaction is deemed complete by TLC or LCMS.

  • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

  • Dilute: Add 5-10 volumes of ethyl acetate or dichloromethane to the flask.

  • Prepare Filter Pad: Prepare a short plug of Celite® or silica gel (approx. 2-3 cm thick) in a Büchner or fritted glass funnel. Wet the pad with the chosen solvent.

  • Filter: Pass the diluted reaction mixture through the filter pad. The pad will trap insoluble catalyst residues.[5][12]

  • Wash: Wash the filter pad with additional solvent until no more product is seen eluting (check by TLC).

  • Transfer to Separatory Funnel: Combine the filtrates in a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl (to remove copper salts and amine bases).

    • Deionized water.

    • Saturated aqueous NaCl (brine, to break emulsions and remove bulk water).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

The resulting crude material is now ready for primary purification.

cluster_workflow Purification Workflow Start Crude Reaction Mixture Step1 Dilute & Filter (Celite) Start->Step1 Catalyst Removal Step2 Aqueous Workup Step1->Step2 Impurity Extraction Step3 Dry & Concentrate Step2->Step3 Step4 Column Chromatography Step3->Step4 Primary Purification Step5 Recrystallization (Optional) Step4->Step5 Polishing End Pure Product (>98%) Step4->End Step5->End

Caption: A typical purification workflow for the target compound.

Protocol B: Flash Column Chromatography

This is the most common and effective method for purifying this compound.

  • Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude material.

  • Select Mobile Phase: A good starting point is a solvent system of 30% Ethyl Acetate in Hexanes. The ideal system should give the product an Rf value of ~0.25-0.35 on a TLC plate.

  • Load the Sample:

    • Wet Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Dry Loading: If the material is not very soluble, adsorb it onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., acetone), adding silica, and evaporating the solvent to get a free-flowing powder. Add this powder to the top of the column.[20]

  • Elute the Column: Begin eluting with your chosen solvent system. A gradient elution, where the polarity is gradually increased (e.g., from 20% to 50% ethyl acetate in hexanes), often provides the best separation.

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Discussion]. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Discussion]. Available at: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • PubMed. (2014). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available at: [Link]

  • Google Patents. (2006). US7084287B2 - Method of removing palladium.
  • Indian Academy of Sciences. (2009). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? [Online Discussion]. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • Shroder, M. The Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Available at: [Link]

  • BYJU'S. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Available at: [Link]

  • National Institutes of Health. (2007). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Available at: [Link]

  • MDPI. (2014). Recent Progress of Protecting Groups for Terminal Alkynes. Available at: [Link]

  • SciELO México. (2006). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available at: [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

  • chemister.ru. benzonitrile. Available at: [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile? [Online Discussion]. Available at: [Link]

  • YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Available at: [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Available at: [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available at: [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available at: [Link]

  • PubMed. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

  • National Institutes of Health. (1987). Purification and Characterization of Benzonitrilases from Arthrobacter sp. Strain J-1. Available at: [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 3-hydroxy- (CAS 873-62-1). Available at: [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available at: [Link]

  • Patsnap Eureka. Method for one-step synthesis of benzonitrile from benzaldehyde and ionic liquid type hydroxylammonium salt. Available at: [Link]

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preventing alkyne dimerization in 3-(3-hydroxyprop-1-ynyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Researcher's Guide

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of aryl alkynes, specifically focusing on the challenges encountered during the preparation of 3-(3-hydroxyprop-1-ynyl)benzonitrile. Our goal is to provide expert-driven, actionable solutions to common experimental hurdles, with a primary focus on mitigating undesired alkyne dimerization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter. The answers are structured to not only provide a solution but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Q1: I am attempting to synthesize this compound via Sonogashira coupling of 3-bromobenzonitrile and propargyl alcohol, but my yield is low, and I'm isolating a significant amount of a higher molecular weight byproduct. What is happening?

A1: The issue you are encountering is almost certainly the undesired homocoupling of your terminal alkyne, propargyl alcohol. This common side reaction in Sonogashira couplings is known as Glaser or Hay coupling, which results in the formation of a symmetric 1,3-diyne—in your case, hexa-2,4-diyne-1,6-diol.[1][2]

Causality: The Sonogashira reaction traditionally employs a palladium catalyst and a copper(I) co-catalyst.[3][4] The role of copper(I) is to react with the terminal alkyne to form a copper acetylide intermediate.[3][5] This species then transmetalates with the palladium complex in the main catalytic cycle. However, in the presence of an oxidant (most commonly, atmospheric oxygen), this copper acetylide intermediate can undergo oxidative dimerization to form the 1,3-diyne byproduct.[3][6] This competitive reaction pathway consumes your alkyne, reduces the yield of your target molecule, and complicates purification.[2][7]

G cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Pathway ArX 3-Br-Benzonitrile (Ar-X) ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition Pd0 Pd(0)Ln Pd0->ArPdX ArPdAlkyne Ar-Pd(II)-C≡C-R ArPdX->ArPdAlkyne Alkyne Propargyl Alcohol (R-C≡C-H) CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide Deprotonation (Base) CuI Cu(I) CuI->CuAcetylide CuAcetylide->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Product Target Product Ar-C≡C-R ArPdAlkyne->Product Reductive Elimination CuAcetylide2 Cu-C≡C-R Dimer Diyne Byproduct R-C≡C-C≡C-R CuAcetylide2->Dimer Oxidative Dimerization Oxygen O₂ (Oxidant) Oxygen->Dimer

Caption: Desired Sonogashira vs. Undesired Glaser Pathway.

Q2: What is the most critical first step to minimize this diyne byproduct formation?

A2: The most immediate and critical action is the rigorous exclusion of oxygen . Since Glaser coupling is an oxidative process, creating and maintaining a strictly inert atmosphere is paramount.[2][3] Casual purging with nitrogen or argon is often insufficient.

Best Practice Protocol for Establishing Anaerobic Conditions:

  • Solvent Degassing: Solvents, especially amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) which also act as the base, must be thoroughly degassed. The "freeze-pump-thaw" method is superior.

    • Place the solvent in a thick-walled flask with a stopcock.

    • Freeze the solvent using liquid nitrogen.

    • Apply a high vacuum for 5-10 minutes to remove gases from above the frozen solid.

    • Close the stopcock and thaw the solvent. You will see bubbles of dissolved gas being released.

    • Repeat this cycle at least three times.

    • Finally, backfill the flask with high-purity argon or nitrogen.

  • Reaction Vessel Setup: Assemble your glassware (oven-dried and cooled under vacuum) and purge it thoroughly with your inert gas for 10-15 minutes. Use a gas bubbler to monitor the flow.

  • Reagent Handling: Add all solid reagents (catalysts, aryl halide if solid) to the reaction flask under a positive pressure of inert gas. Liquid reagents should be added via syringe from bottles sealed with septa.

  • Maintaining Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas using a balloon or a gas line connected to a bubbler.

Q3: I have improved my anaerobic technique, but I still see traces of the homocoupled dimer. What is the most robust and definitive method to prevent it?

A3: The most effective and modern solution is to switch to a copper-free Sonogashira coupling protocol .[3][8] By eliminating the copper(I) co-catalyst, you remove the primary agent responsible for the oxidative dimerization pathway.[9][10][11]

Mechanistic Rationale: In copper-free variants, the reaction proceeds through a different mechanism where the palladium complex coordinates directly with the alkyne.[12] Deprotonation by the base then occurs on the palladium-alkyne complex, leading to a palladium acetylide species, which then undergoes reductive elimination.[12] This pathway completely bypasses the formation of the problematic copper acetylide intermediate.

G Start Start: Significant Dimerization CheckO2 Is the reaction strictly anaerobic? Start->CheckO2 ImplementAnaerobic Action: Implement rigorous freeze-pump-thaw degassing & inert gas flow CheckO2->ImplementAnaerobic No CheckAgain Is dimerization still observed? CheckO2->CheckAgain Yes ImplementAnaerobic->CheckAgain SwitchProtocol Definitive Solution: Switch to a Copper-Free Sonogashira Protocol CheckAgain->SwitchProtocol Yes OptimizeCu Alternative: Optimize Cu-catalyzed reaction CheckAgain->OptimizeCu Yes, but cannot switch protocol Success Success: Dimerization minimized CheckAgain->Success No SwitchProtocol->Success OptimizeCu->Success

Caption: Troubleshooting Workflow for Alkyne Dimerization.

Recommended Copper-Free Protocol: A highly effective system for coupling aryl bromides involves using a palladium catalyst with a bulky, electron-rich phosphine ligand, such as tri-tert-butylphosphine (P(t-Bu)₃).[9]

  • See Protocol 2 in the Experimental Section for a detailed procedure.

Q4: My lab is standardized on a copper-catalyzed procedure. How can I optimize the existing protocol to suppress dimerization without eliminating copper?

A4: If you must use a copper co-catalyst, you can optimize several parameters to disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.

Optimization Strategies for Copper-Catalyzed Sonogashira:

ParameterRecommended ActionRationale
Alkyne Addition Add propargyl alcohol slowly over 1-2 hours via a syringe pump.Maintains a low instantaneous concentration of the alkyne, which kinetically disfavors the second-order homocoupling reaction.[13]
Temperature Run the reaction at the lowest temperature that allows for a reasonable rate of cross-coupling (e.g., start at room temperature).Lower temperatures can decrease the rate of the oxidative dimerization side reaction more significantly than the main catalytic cycle.[14]
Catalyst Loading Use the lowest effective loading of CuI (e.g., 1-5 mol%).While counterintuitive, a very high concentration of the copper acetylide can promote dimerization.[7] Finding the optimal balance is key.
Base Selection Use a bulky amine base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA).The steric hindrance of the base can sometimes influence the equilibrium and reactivity of the metal complexes in a favorable way.
Solvent Choice Ensure the use of dry, degassed solvents. DMF or THF are common choices.[15]Water and oxygen are detrimental. Some solvents can coordinate to the metals and modulate reactivity.

Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Sonogashira with Enhanced Anaerobic Technique

This protocol is for the synthesis of this compound using a standard catalyst system with a focus on minimizing homocoupling through procedural control.

  • Preparation:

    • Degas a sufficient quantity of anhydrous triethylamine (TEA) and tetrahydrofuran (THF) using three freeze-pump-thaw cycles.

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzonitrile (1.0 mmol, 182 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Inert Atmosphere:

    • Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition:

    • Under a positive flow of argon, add degassed THF (10 mL) and degassed TEA (3.0 mmol, 0.42 mL) via syringe.

    • In a separate gas-tight syringe, prepare a solution of propargyl alcohol (1.2 mmol, 70 µL) in degassed THF (5 mL).

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Add the propargyl alcohol solution dropwise over 2 hours using a syringe pump.

    • Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: High-Fidelity Copper-Free Sonogashira Coupling

This protocol is the recommended approach for eliminating Glaser-Hay dimerization. It utilizes an in-situ generated, highly active palladium catalyst.[9]

  • Preparation:

    • Degas anhydrous dimethylformamide (DMF) and diisopropylamine (DIPA) using three freeze-pump-thaw cycles.

    • To an oven-dried Schlenk tube, add bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.025 mmol, 14.4 mg) and tri-tert-butylphosphine [P(t-Bu)₃] (0.05 mmol, 10.1 mg).

  • Inert Atmosphere:

    • Seal the tube, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition:

    • Under a positive flow of argon, add degassed DMF (5 mL). Stir for 10 minutes to allow for catalyst formation.

    • Add 3-bromobenzonitrile (1.0 mmol, 182 mg), propargyl alcohol (1.2 mmol, 70 µL), and finally degassed DIPA (2.0 mmol, 0.35 mL) via syringe.

  • Reaction:

    • Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS for the consumption of the aryl bromide.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether and water. Separate the layers. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

References

  • Benchchem. Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
  • Wikipedia. Sonogashira coupling. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). A Mild and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(14), 2315–2318. [Link]

  • ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]

  • ResearchGate. The pathway of copper-free Sonogashira reaction to provide different compounds. [Link]

  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6668-6691. [Link]

  • The Organic Chemistry Portal. Copper-free Sonogashira coupling. [Link]

  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Elangovan, A., Wang, Y., & Ho, T. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Shroder, M. The Sonogashira Coupling. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Štefane, B., & Kočevar, M. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(12), 2465-2475. [Link]

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Technical Support Center: Advanced Purification Strategies for 3-(3-cyanophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-(3-cyanophenyl)-2-propyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in purifying this polar, multifunctional compound. Standard silica gel chromatography can often be problematic due to the compound's structural features—a polar nitrile, a hydrogen-bonding propargyl alcohol, and an aromatic system. This document provides in-depth troubleshooting for common issues and details robust alternative purification methodologies.

Part 1: Troubleshooting Standard Silica Gel Chromatography

For many chemists, flash chromatography is the default purification method. However, the unique properties of 3-(3-cyanophenyl)-2-propyn-1-ol can lead to several common issues. This section addresses those challenges directly.

Q1: My compound is streaking severely on the TLC plate and eluting very slowly, if at all, from the silica column, even with highly polar solvents like 100% ethyl acetate. What is happening?

A: This is a classic sign of a highly polar compound strongly interacting with the acidic silica gel stationary phase. The hydroxyl and cyano groups on your molecule form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, causing poor elution (low Rf) and significant band broadening or "tailing".[1] Using increasingly polar solvents like methanol can help, but may also cause silica to dissolve and contaminate your fractions.

Troubleshooting Steps:

  • Modify the Mobile Phase: Instead of pure solvents, introduce a polar modifier. A common and effective system is a gradient of methanol (0-10%) in dichloromethane (DCM). For very polar compounds, a solvent system containing a small amount of ammonium hydroxide in methanol can be effective at disrupting the strong interactions with silica.[1]

  • Switch to Reversed-Phase Chromatography: If your compound is too polar for normal-phase silica, reversed-phase (e.g., C18-bonded silica) is an excellent alternative. Here, a polar mobile phase (like water/acetonitrile or water/methanol) is used, and your polar compound will elute earlier than non-polar impurities.[1][2]

Q2: I'm observing new spots on my TLC plate after spotting the crude material, and my recovery from the column is low. I suspect the compound is decomposing. How can I verify and prevent this?

A: Your suspicion is likely correct. The acidic nature of standard silica gel can catalyze decomposition of sensitive functional groups, such as propargyl alcohols.

Verification & Prevention Protocol:

  • Perform a Stability Test (2D TLC):

    • Spot your crude material on a TLC plate and run it in a suitable solvent system.

    • Remove the plate, let it dry completely, and then turn it 90 degrees.

    • Run the plate again in the same solvent system.

    • If the compound is stable, the spot will simply move diagonally. If it's decomposing on the silica, you will see new spots appearing on the second run that are not on the diagonal axis.[3]

  • Deactivate the Silica Gel: Neutralize the acidic silanol sites before purification. Prepare a slurry of silica in your starting elution solvent, add 1-2% triethylamine (or another amine base), and pack the column with this mixture. Alternatively, you can flush a pre-packed column with a solvent system containing the base before loading your sample.[4]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support.

    • Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent choice for compounds sensitive to acid.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[1]

Table 1: Troubleshooting Summary for Silica Gel Chromatography
ProblemProbable CauseRecommended Solution(s)
No Elution / Low Rf High polarity of the compound; strong interaction with silica.Use a more polar mobile phase (e.g., MeOH/DCM); consider reversed-phase silica.[1]
Severe Tailing/Streaking Strong, non-ideal interactions with acidic silanol groups.Add a modifier to the eluent (e.g., 1% NH₄OH in MeOH)[1]; deactivate silica with triethylamine.[4]
Low Recovery / Decomposition Compound is unstable on acidic silica gel.Confirm with 2D TLC[3]; use a neutral stationary phase like alumina or a deactivated silica gel.[4]
Poor Separation from Impurities Insufficient resolution with the chosen solvent system.Optimize the solvent system with TLC; if unsuccessful, consider a higher-resolution method like preparative HPLC.
Part 2: Alternative Purification Methods

When standard chromatography is not suitable, other classical and modern techniques can provide excellent purity.

FAQ: Recrystallization

Q3: My crude 3-(3-cyanophenyl)-2-propyn-1-ol is a solid. Is recrystallization a good purification strategy?

A: Absolutely. Recrystallization is one of the most powerful techniques for purifying solid compounds and can often yield material of higher purity than chromatography.[5] The method relies on the principle that the solubility of a compound in a solvent increases with temperature.[6] By dissolving your crude solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the solvent (mother liquor).[7][8]

Q4: How do I choose the right solvent for recrystallization?

A: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. The impurities, conversely, should either be very soluble at all temperatures (so they remain in the mother liquor) or insoluble at all temperatures (so they can be filtered off hot).

Screening Protocol:

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent dropwise from the list below.

  • Observe solubility at room temperature. An ideal solvent will not dissolve the solid.

  • Gently heat the tubes that did not show room temperature solubility. The solid should dissolve completely.

  • Allow the dissolved solutions to cool to room temperature, then place them in an ice bath.

  • The best solvent will be the one that produces a large crop of pure crystals upon cooling.

Table 2: Suggested Screening Solvents for Recrystallization
SolventBoiling Point (°C)PolarityRationale & Notes
Toluene 111LowThe aromatic nature may provide good solubility when hot, with reduced solubility when cold.
Ethyl Acetate 77MediumA versatile solvent. Often used in a solvent/anti-solvent system with hexanes.
Isopropanol 82Medium-HighThe alcohol functionality may mimic the solute's polarity.
Acetonitrile 82HighThe nitrile group may lead to good solubility.
Water 100Very HighMay be a good "anti-solvent" in combination with a more soluble solvent like isopropanol or acetone.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it reaches a gentle boil. Continue adding small portions of hot solvent until the solid just dissolves completely.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow cooling and promote the growth of larger, purer crystals.[7]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.

FAQ: Acid-Base Extraction for Impurity Removal

Q5: The synthesis of my compound was a Sonogashira coupling, which uses an amine base like triethylamine or diisopropylamine. Can I remove this without a column?

A: Yes, an acid-base liquid-liquid extraction is highly effective for removing basic or acidic impurities from a neutral product.[10][11] Since 3-(3-cyanophenyl)-2-propyn-1-ol is neutral, it will remain in the organic layer while the amine base is protonated by an acid wash and extracted into the aqueous layer.[12]

Protocol for Amine Base Removal:

  • Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% aqueous NH₄Cl).

  • Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds, venting periodically to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the acid wash one more time to ensure complete removal of the amine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any remaining acid) and then with brine (to remove excess water).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

FAQ: Distillation

Q6: Is vacuum distillation a viable purification method for this compound?

A: It is potentially viable but carries significant risk. Propargyl alcohols can be thermally unstable and may decompose or polymerize at high temperatures.[13] Distillation should only be considered if you need to separate your product from a non-volatile impurity (e.g., catalyst residues) or a much more volatile one. The purification must be performed under reduced pressure (vacuum distillation) to lower the boiling point to a safe temperature.[14][15] For example, glycerol, which decomposes at its atmospheric boiling point of 290°C, can be safely distilled by reducing the pressure, which lowers its boiling point to 182°C.[14]

FAQ: Preparative HPLC

Q7: My compound is one of several very similar products, and I cannot separate them by any other means. When should I use preparative HPLC?

A: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for challenging separations where high purity is essential.[16][17] While more costly and time-consuming than other methods, it offers far superior resolving power. It is ideal for isolating a target compound from closely related impurities or for obtaining an analytical standard of very high purity (≥99%).[18][19] You can use either normal-phase or reversed-phase prep-HPLC, but reversed-phase is often preferred for polar compounds.

Part 3: Method Selection and Workflow

Choosing the right purification strategy depends on the nature of your crude material, the impurities present, and the desired level of purity. The following workflow can help guide your decision.

Purification Method Selection Workflow

G start Crude 3-(3-cyanophenyl)-2-propyn-1-ol is_solid Is the crude material a solid? start->is_solid is_base_present Are amine bases present? is_solid->is_base_present No recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_wash Perform Acid-Base Extraction is_base_present->acid_wash Yes chromatography Assess for Chromatography is_base_present->chromatography No difficult_sep Is separation still difficult? recrystallize->difficult_sep Purity still insufficient final_product Pure Product recrystallize->final_product Success acid_wash->chromatography is_stable Is it stable on silica? (2D TLC) chromatography->is_stable standard_col Standard Flash Chromatography is_stable->standard_col Yes modified_col Modified Chromatography (Deactivated Silica, Alumina, or Reversed-Phase) is_stable->modified_col No standard_col->difficult_sep modified_col->difficult_sep prep_hplc Use Preparative HPLC difficult_sep->prep_hplc Yes difficult_sep->final_product No, purity is sufficient prep_hplc->final_product

Caption: Decision workflow for selecting a purification method.

Table 3: Comparison of Alternative Purification Methods
MethodTypical PurityThroughputRelative CostKey Considerations
Recrystallization Very HighHighLowOnly for solids; requires finding a suitable solvent system.
Acid-Base Extraction N/A (Impurity Removal)Very HighVery LowOnly removes acidic or basic impurities from a neutral compound.
Vacuum Distillation VariableMediumLowRisk of thermal decomposition; only for thermally stable compounds with different boiling points.[13][14]
Modified Chromatography Good to HighMediumLow-MediumEffective for acid-sensitive or very polar compounds.
Preparative HPLC HighestLowHighBest for difficult separations and achieving analytical-grade purity.[16][17]
References
  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]

  • US Patent 2527358A - Process of purifying propargyl alcohol.
  • US Patent US20030109757A1 - Method for separation and recovery of propargyl alcohol.
  • Acid–base extraction. Wikipedia. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • Reduced pressure oxidation of propargyl alcohol to aldehyde; Propynal. PrepChem. [Link]

  • The Power of Preparative HPLC Systems. Teledyne LABS. [Link]

  • Purification, Preparative HPLC-MS. MicroCombiChem GmbH. [Link]

  • The use of alternative solvent purification techniques. American Chemical Society. [Link]

  • Principles in preparative HPLC. University of Warwick. [Link]

  • Why is distillation under reduced pressure often used in the purification of chemicals? Quora. [Link]

  • LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. [Link]

  • Strategy for Preparative LC Purification. Agilent. [Link]

  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • US Patent 2145803A - Processes of separating nitrile-hydrocarbon mixtures by means of amines.
  • Purification: Distillation at Reduced Pressures. Department of Chemistry: University of Rochester. [Link]

  • Recrystallization. Professor Dave Explains on YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Acid-Base Extraction and Purification. Scribd. [Link]

  • Alternative Extraction and Downstream Purification Processes for Anthocyanins. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Chemical/Laboratory Techniques: Recrystallization. University of Groningen on YouTube. [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

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Technical Support Center: Synthesis of 3-(3-hydroxyprop-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-hydroxyprop-1-ynyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this Sonogashira cross-coupling reaction. Here, we will delve into the critical role of solvents and provide practical, field-tested advice to troubleshoot common issues and answer frequently asked questions.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, with a focus on how solvent choice can be both the cause and the solution.

Issue 1: Low to No Product Yield

Q: My Sonogashira coupling of 3-iodobenzonitrile and propargyl alcohol is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix it?

A: Low or no yield in a Sonogashira coupling is a common but solvable issue. The primary suspects are often related to the reaction environment, particularly the solvent and atmosphere.

Probable Causes & Solutions:

  • Inadequate Solvent Polarity: The Sonogashira reaction's efficiency is highly dependent on the solvent's ability to dissolve all components, including the aryl halide, the copper acetylide intermediate, the palladium catalyst, and the base.[1]

    • Insight: A solvent that is too nonpolar may not adequately dissolve the polar intermediates, while a highly polar solvent might lead to undesired side reactions or catalyst deactivation.[1]

    • Solution: A screening of solvents with varying polarities is recommended. Polar aprotic solvents like DMF (Dimethylformamide) and MeCN (Acetonitrile) often provide good results by effectively solvating the catalyst and reactants.[1] In some cases, a switch to a nonpolar solvent like toluene has been shown to improve yields, especially in copper-free systems where DMF might displace essential ligands from the palladium complex.[1]

  • Presence of Oxygen: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of propargyl alcohol (Glaser coupling), forming an undesirable diol byproduct.[2]

    • Insight: This side reaction consumes your starting alkyne, thereby reducing the yield of the desired cross-coupled product.[2]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by thoroughly degassing the solvent and reaction vessel before adding the catalyst and reactants.[2] A technique involving a hydrogen/nitrogen or hydrogen/argon atmosphere has been shown to significantly reduce homocoupling.[2]

  • Catalyst Inactivity: The palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can become deactivated.[3]

    • Insight: The active catalyst is a Pd(0) species. If the reduction from a Pd(II) precursor is inefficient or if the Pd(0) is oxidized, the catalytic cycle will halt.[3]

    • Solution: If using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). This is often aided by the amine base or phosphine ligands.[4] Consider using a freshly opened or properly stored catalyst.

Issue 2: Significant Formation of Homocoupled (Glaser) Byproduct

Q: I am observing a significant amount of the homocoupled diol from propargyl alcohol in my reaction mixture, which is complicating purification. How can I minimize this side reaction?

A: The formation of the Glaser homocoupling product is a classic side reaction in Sonogashira couplings, primarily driven by the presence of oxygen and the copper(I) co-catalyst.

Probable Causes & Solutions:

  • Oxygen in the Reaction Mixture: As mentioned, oxygen promotes the oxidative dimerization of the terminal alkyne.[2]

    • Insight: The copper(I) acetylide intermediate is particularly susceptible to oxidation.

    • Solution: Rigorous exclusion of air is crucial. Use Schlenk techniques or a glovebox for the reaction setup.[5] Degas all solvents and reagents thoroughly prior to use.

  • Inappropriate Solvent/Base System: The choice of solvent and base can influence the rate of homocoupling versus cross-coupling.

    • Insight: Some amine bases, especially when used as the solvent, can promote homocoupling under certain conditions.[4]

    • Solution: Consider using a non-amine base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) with a suitable solvent like ethanol or acetonitrile.[6] This can sometimes suppress the homocoupling pathway. Alternatively, a copper-free Sonogashira protocol can be employed, which completely eliminates the primary catalyst for this side reaction.[7]

Issue 3: Difficulty in Product Purification

Q: My crude product is a complex mixture, and isolating the pure this compound is challenging. What purification strategies are most effective?

A: Purification can be complicated by the presence of unreacted starting materials, homocoupled byproducts, and catalyst residues.

Probable Causes & Solutions:

  • Similar Polarity of Product and Byproducts: The desired product and the homocoupled diol can have similar polarities, making chromatographic separation difficult.

    • Insight: Both molecules contain polar hydroxyl groups.

    • Solution:

      • Optimize the Reaction: The best purification strategy is to minimize byproduct formation in the first place by following the advice in the sections above.

      • Column Chromatography: If byproducts are present, column chromatography on silica gel is the standard method. A gradient elution starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should allow for separation.

      • Alternative Purification for Benzonitrile-based Compounds: For benzonitrile compounds that are difficult to purify, sometimes a preliminary acid-base extraction can be useful to remove basic impurities if an amine base was used.[8] In some cases, distillation under reduced pressure can be effective for removing non-volatile impurities.[8]

II. Frequently Asked Questions (FAQs)

Q1: Which solvent is generally the best starting point for the synthesis of this compound?

A1: There is no single "best" solvent, as the optimal choice can depend on the specific catalyst system and reaction conditions.[1] However, a good starting point for solvent screening would be acetonitrile (MeCN) or tetrahydrofuran (THF) . These polar aprotic solvents generally offer a good balance of solubility for the reactants and catalyst without being overly coordinating to the metal center.[1][9]

Q2: Can I use an amine like triethylamine (Et₃N) as both the base and the solvent?

A2: Yes, it is common practice to use an amine like triethylamine or diethylamine as both the base and the solvent in Sonogashira reactions.[4] The amine base is necessary to neutralize the hydrogen halide byproduct of the reaction.[4] However, be aware that using an amine as the solvent can sometimes increase the likelihood of homocoupling. If this becomes an issue, switching to a co-solvent system (e.g., THF with Et₃N as a reagent) is a good alternative.

Q3: What is the role of the copper(I) iodide (CuI) co-catalyst, and is it always necessary?

A3: The copper(I) co-catalyst reacts with the terminal alkyne (propargyl alcohol) to form a copper(I) acetylide.[4] This intermediate is more reactive towards the palladium complex in the transmetalation step of the catalytic cycle, thereby increasing the reaction rate.[3] While traditionally essential, numerous "copper-free" Sonogashira protocols have been developed.[7] These methods are particularly advantageous when trying to avoid the homocoupling side reaction.[7]

Q4: How does the choice of palladium catalyst affect the reaction and solvent selection?

A4: The choice of palladium catalyst, particularly the ligands attached to it, can significantly influence the reaction's success. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3] The phosphine ligands stabilize the palladium center. In some cases, bulky and electron-rich ligands can improve reaction efficiency.[3] The solvent can interact with the catalyst; for instance, a highly coordinating solvent like DMF might compete with the phosphine ligands for binding to the palladium, potentially slowing the reaction.[1]

Solvent Parameter Comparison

The following table summarizes key parameters of common solvents used in Sonogashira couplings to aid in your selection process.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Protic/AproticKey Considerations
Toluene 2.4111AproticGood for copper-free systems; less polar.[1]
THF 7.666AproticCommon choice, good balance of properties.[9]
Acetonitrile (MeCN) 37.582AproticPolar, good for dissolving salts.[1]
DMF 36.7153AproticHighly polar, can be coordinating.[1]
Ethanol (EtOH) 24.678ProticCan be used, especially with inorganic bases.[6]
Water 80.1100Protic"Green" solvent, requires specific catalyst systems.[5][7]
Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow and decision-making process for optimizing the solvent conditions for your synthesis.

Sonogashira_Optimization cluster_start Initial Reaction Setup cluster_analysis Reaction Analysis cluster_outcomes Possible Outcomes cluster_troubleshooting Troubleshooting Steps start Standard Conditions: - 3-Iodobenzonitrile - Propargyl Alcohol - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - CuI - Amine Base (e.g., Et₃N) - Solvent (e.g., THF or MeCN) analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->analysis high_yield High Yield, Clean Product analysis->high_yield low_yield Low/No Yield analysis->low_yield homocoupling Significant Homocoupling analysis->homocoupling stop stop high_yield->stop Proceed to Purification & Scale-up change_solvent Screen Solvents: - Try DMF, Toluene - Consider solvent mixtures low_yield->change_solvent Solubility/Reactivity Issue change_base Change Base: - Use K₂CO₃ or Cs₂CO₃ low_yield->change_base Base Incompatibility degas Improve Inert Atmosphere: - Thoroughly degas solvent - Use Schlenk line/glovebox homocoupling->degas Oxygen Contamination copper_free Switch to Copper-Free Protocol homocoupling->copper_free Copper-Mediated Side Reaction change_solvent->analysis degas->analysis copper_free->analysis change_base->analysis

Caption: Decision workflow for troubleshooting solvent effects.

III. References

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. Available from: [Link]

  • Wikipedia contributors. (2023, November 22). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Kozma, D., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available from: [Link]

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Available from: [Link]

  • Chutia, R., et al. (2025). An efficient magnetically separable Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction under mild reaction conditions using green and ecofriendly solvents. International Journal of New Chemistry, 12(3), 329-339.

  • ChemOrgChem. (2023, October 29). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. Available from: [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6696-6739. Available from: [Link]

  • Kozma, D., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available from: [Link]

  • Schlummer, B. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]

  • Ma, S., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2645-2655. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol. Retrieved from: [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841–1844. Available from: [Link]

  • Bodor, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2915. Available from: [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from: [Link]

  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(32), 18365-18372. Available from: [Link]

  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(32), 18365-18372. Available from: [Link]

  • Bandyopadhyay, A. K., et al. (1985). Purification and Characterization of Benzonitrilases from Arthrobacter sp. Strain J-1. Applied and Environmental Microbiology, 49(2), 302-306. Available from: [Link]

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managing stability and storage of 3-(3-hydroxyprop-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(3-hydroxyprop-1-ynyl)benzonitrile (CAS 170859-72-0). This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its storage and use in experimental workflows.

As a Senior Application Scientist, I understand that the integrity of your starting materials is paramount to the success of your research. This document synthesizes chemical principles and best practices to address common challenges you may encounter with this molecule. This compound is a multifunctional compound, featuring a reactive terminal alkyne, a propargylic alcohol, and a benzonitrile moiety.[1][2] Each of these groups contributes to its unique reactivity and also to its potential stability challenges.

Quick Reference: Storage and Handling

For ease of use, this table summarizes the most critical parameters for the storage and handling of this compound. Detailed explanations are provided in the subsequent sections.

ParameterRecommendationRationale & Potential Issues
Storage Temperature 2-8°C Minimizes potential for thermal degradation and polymerization.[3] Propargyl alcohols can be heat-sensitive.[4]
Atmosphere Inert Gas (Argon or Nitrogen) The terminal alkyne is susceptible to oxidative coupling and other reactions in the presence of air and certain metals.[5][6]
Light Conditions Amber vial / Protect from Light Aromatic compounds and alkynes can be sensitive to UV light, which may catalyze degradation or polymerization.
Moisture Store in a dry environment The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions.[7][8]
Recommended Solvents Anhydrous polar aprotic solvents (e.g., THF, Dioxane, Acetonitrile)Good solubility and generally non-reactive with the functional groups under neutral conditions.
Incompatible Materials Strong acids, Strong bases, Strong oxidizing agents, Strong reducing agents, Transition metals (e.g., copper, palladium)These can catalyze various reactions including hydrolysis of the nitrile, polymerization of the alkyne, oxidation of the alcohol, or undesired coupling reactions.[9][10][11]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. The troubleshooting logic is presented visually in the workflow diagram below, followed by detailed question-and-answer scenarios.

TroubleshootingWorkflow cluster_observe Observation of Issue cluster_investigate Investigation Path cluster_solutions Potential Solutions Observe Unexpected Experimental Result (e.g., low yield, new spot on TLC) CheckPurity 1. Verify Purity of Starting Material (NMR, LC-MS) Observe->CheckPurity Start Here ReviewProtocol 2. Review Experimental Protocol CheckPurity->ReviewProtocol Compound is Pure Purify Purify compound (e.g., column chromatography) CheckPurity->Purify Impurity Detected CheckReagents 3. Assess Reagent & Solvent Quality ReviewProtocol->CheckReagents Protocol Seems Correct ModifyProtocol Modify Protocol: - Use inert atmosphere - Check pH - Avoid incompatible metals ReviewProtocol->ModifyProtocol Protocol Flaw Identified (e.g., air exposure, wrong catalyst) ReplaceReagents Use fresh, anhydrous solvents and reagents CheckReagents->ReplaceReagents Solvent/Reagent Issue Suspected (e.g., wet solvent, old base)

Caption: Troubleshooting workflow for experiments involving this compound.

Q1: My reaction yield is significantly lower than expected. I suspect the starting material has degraded. What should I do?

A1: Low yield is a common indicator of starting material degradation or unforeseen side reactions.

Step 1: Purity Verification. Before use, and especially after long-term storage, verify the purity of your this compound.

  • ¹H NMR Spectroscopy: Check for the characteristic peaks. The terminal alkyne proton (≡C-H) has a distinct chemical shift. The appearance of new, unidentifiable peaks may indicate degradation.

  • LC-MS: This is a sensitive method to check for the presence of impurities or degradation products. Look for masses corresponding to potential byproducts (e.g., hydrated product, dimer).

Step 2: Identify Potential Degradation Pathway.

  • Polymerization: Propargyl alcohol itself can polymerize upon heating or exposure to a base.[4] Visually inspect your material. Is it viscous or discolored? This could suggest oligomerization or polymerization.

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH), especially in the presence of strong acids or bases.[8][12] Check the pH of your reaction.

  • Oxidative Coupling: Terminal alkynes can undergo Glaser-type coupling in the presence of oxygen and catalytic copper, leading to the formation of diyne dimers.[5] If your reaction involves copper catalysts, ensure strictly anaerobic conditions.

Step 3: Purification. If degradation is confirmed, repurify the material using column chromatography if possible.

Q2: I see a new, less polar spot on my TLC plate after my reaction setup. What could it be?

A2: A new, less polar spot often suggests the formation of a larger, less polar molecule, such as a dimer.

  • Cause: This is a classic sign of oxidative homocoupling (Glaser coupling) of the terminal alkyne. This reaction is often catalyzed by trace metal impurities (like copper) and oxygen.

  • Solution:

    • Use an Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

    • Use High-Purity Reagents: Use purified, degassed solvents. If your reaction involves a base, ensure it is not contaminated with metals.

    • Add a Chelator: In very sensitive reactions, a small amount of a chelating agent like EDTA can be added to sequester trace metal ions.

Q3: My compound has developed a yellowish or brownish tint during storage. Is it still usable?

A3: Discoloration is a visual indicator of potential chemical change. While the compound may still be largely intact, the color suggests the formation of minor impurities.

  • Cause: The discoloration could be due to slow oligomerization or the formation of conjugated chromophores from minor side reactions. Benzonitrile itself is known to darken during storage, especially if exposed to air or high temperatures.[10]

  • Action:

    • Re-analyze: Before use, you must re-analyze the compound's purity via NMR or LC-MS as described in Q1.

    • Assess Impact: If the impurity level is very low (<1-2%) and the impurity is not expected to interfere with your reaction, you may be able to proceed.

    • Purify if Necessary: For high-purity applications, such as in drug development or catalysis, the compound should be repurified.

Frequently Asked Questions (FAQs)

Q: What are the primary reactive sites on this molecule?

A: The molecule has three key functional groups with distinct reactivities:

  • Terminal Alkyne (-C≡CH): The sp-hybridized C-H bond is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases (e.g., NaH, NaNH₂) to form a potent acetylide nucleophile.[13][14] The triple bond itself is electron-rich and undergoes addition reactions (e.g., hydration, hydrohalogenation) and cycloadditions.[9][13]

  • Propargylic Alcohol (-CH₂OH): The hydroxyl group can be oxidized to an aldehyde or carboxylic acid.[4] The alcohol can also participate in rearrangement reactions, especially under acidic conditions.[15]

  • Benzonitrile (-C₆H₄CN): The nitrile group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[16] The nitrile can be hydrolyzed to a benzamide and then to benzoic acid under acidic or basic conditions, or reduced to a benzylamine.[7][17]

Q: Can I store this compound in a solution?

A: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If short-term storage in solution is necessary:

  • Use a dry, aprotic, and inert solvent (e.g., anhydrous THF or toluene).

  • Store the solution under an inert atmosphere (argon or nitrogen).

  • Keep it at a low temperature (2-8°C or colder).

  • Use the solution as quickly as possible.

Q: What is the expected appearance of the pure compound?

A: Based on the structures of similar compounds like propargyl alcohol (colorless to straw-colored liquid) and benzonitrile (colorless liquid), the pure compound is expected to be a colorless to light-yellow solid or liquid at room temperature.[4][17][18] Significant deviation from this, such as a dark brown color or high viscosity, suggests impurity or degradation.

Q: Are there any specific safety precautions I should take?

  • Toxicity: Benzonitriles and propargyl alcohols are generally toxic if ingested, inhaled, or absorbed through the skin.[4][10][19] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammability: Propargyl alcohol is a flammable liquid.[4] Keep the compound away from heat, sparks, and open flames.

  • Handling: Work in a well-ventilated area or a chemical fume hood.[11]

References

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
  • Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]

  • 10.8: Alkynes. Chemistry LibreTexts. [Link]

  • Reactions of terminal alkynes regulated by precursor design. ResearchGate. [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]

  • Propargyl alcohol. Wikipedia. [Link]

  • Propargyl alcohol, 98% 107-19-7. Ottokemi. [Link]

  • Propargyl alcohol | CHCCH2OH | CID 7859. PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer. [Link]

  • BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Safety Data Sheet. VladaChem. [Link]

  • Propargyl alcohol uses - Synthesis, and Safety. Rawsource. [Link]

  • Synthesis of ortho-substituted benzonitriles by nitro displacement. Journal of Organic Chemistry.
  • Preparation of Benzonitriles, Part 3: By Ammoxidation. YouTube. [Link]

  • Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. ACS Publications. [Link]

  • Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles.
  • Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. [Link]

  • Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. PubMed. [Link]

  • Benzonitrile Degradation Pathway. Eawag-BBD. [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. ResearchGate. [Link]

  • Efficient biodegradation of dihalogenated benzonitrile herbicides by recombinant Escherichia coli harboring nitrile hydratase-amidase pathway. CABI Digital Library. [Link]

  • Benzonitrile. Grokipedia. [Link]

  • Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. PubMed. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • Benzonitrile. Wikipedia. [Link]

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Technical Support Center: Synthesis of 3-(3-hydroxyprop-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-hydroxyprop-1-ynyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthetic procedure. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis, providing explanations for their cause and actionable steps for resolution.

Question: My reaction yields are consistently low, and I'm observing a significant, less polar byproduct by TLC/HPLC. What is the likely identity of this impurity?

Answer:

The most probable identity of a significant, less polar byproduct in the Sonogashira coupling to form this compound is the homocoupled dimer of propargyl alcohol, hexa-2,4-diyne-1,6-diol . This side reaction, often referred to as Glaser coupling, is a common issue in copper-catalyzed Sonogashira reactions.[1][2][3]

Causality:

The Glaser coupling is an oxidative homocoupling of terminal alkynes.[4][5][6] It is promoted by the presence of the copper(I) co-catalyst and an oxidant, which is typically atmospheric oxygen.[2][7] The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species, leading to the dimerization of the alkyne.[3][5]

Self-Validating Protocol for Minimization:

  • Rigorous Degassing: Before adding the palladium catalyst and copper(I) iodide, thoroughly degas your solvent and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes). This minimizes the presence of dissolved oxygen, the primary oxidant for Glaser coupling.[1][8]

  • Maintain an Inert Atmosphere: Throughout the entire reaction, maintain a positive pressure of an inert gas. This prevents the ingress of atmospheric oxygen.

  • Use High-Purity Reagents: Ensure your solvent and amine base (e.g., triethylamine or diisopropylethylamine) are anhydrous and freshly distilled if necessary. Water and other impurities can affect catalyst activity and promote side reactions.

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, explore copper-free Sonogashira protocols. These reactions often require specific ligands to facilitate the catalytic cycle but eliminate the primary catalyst for Glaser coupling.[1][8][9]

Question: I observe a black precipitate in my reaction mixture. What is it, and how does it affect my synthesis?

Answer:

The black precipitate is likely palladium black , which is finely divided, elemental palladium(0).[8] Its formation indicates the decomposition of your active palladium catalyst.

Causality:

Palladium catalyst decomposition can be triggered by several factors:

  • Impurities: Impurities in the starting materials, solvent, or base can poison the catalyst.[8]

  • High Temperatures: While some Sonogashira couplings with less reactive aryl bromides or chlorides may require heating, excessive temperatures can accelerate catalyst decomposition.

  • Inappropriate Solvent: Some solvents may not be ideal for stabilizing the palladium catalyst. There is anecdotal evidence that THF might promote the formation of palladium black in some cases.[10]

  • Presence of Oxygen: Oxygen can also contribute to the degradation of the palladium(0) complex.

Self-Validating Protocol for Prevention:

  • Use Fresh, High-Purity Reagents: This is the first line of defense against catalyst poisoning.[8]

  • Optimize Reaction Temperature: Start the reaction at room temperature. If no conversion is observed, gradually increase the temperature, monitoring the reaction progress and the appearance of any precipitate. For the coupling of 3-bromobenzonitrile with propargyl alcohol, elevated temperatures (e.g., 40-60 °C) are often necessary, but should be carefully controlled.

  • Proper Ligand Selection: Ensure you are using an appropriate phosphine ligand for your palladium source if you are not using a pre-formed complex like Pd(PPh₃)₄. The ligand plays a crucial role in stabilizing the palladium center.

  • Degas Thoroughly: As with minimizing Glaser coupling, removing oxygen is beneficial for catalyst stability.[8]

Frequently Asked Questions (FAQs)

What are the most common side products in the synthesis of this compound via Sonogashira coupling?

The primary side product is the homocoupled dimer of propargyl alcohol (hexa-2,4-diyne-1,6-diol) due to the Glaser coupling side reaction.[1][2][4] Another potential, though often less significant, byproduct can be the dehalogenated starting material (benzonitrile) , arising from a competing reductive process. If your 3-bromobenzonitrile is not pure, you may also carry over impurities into the final product.

How can I identify the hexa-2,4-diyne-1,6-diol byproduct in my reaction mixture?

You can use a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): The diol is generally less polar than the starting propargyl alcohol but may have a similar polarity to the desired product. It will appear as a distinct spot.

  • High-Performance Liquid Chromatography (HPLC): The diol will have a different retention time compared to your product and starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can provide the molecular weight of the byproduct, which for hexa-2,4-diyne-1,6-diol is 110.11 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the diol will show a characteristic signal for the methylene protons adjacent to the hydroxyl groups and may lack the aromatic protons of the desired product.

CompoundMolecular Weight ( g/mol )General PolarityKey ¹H NMR Signals (Illustrative)
This compound 157.17More PolarAromatic protons, methylene protons, hydroxyl proton
Hexa-2,4-diyne-1,6-diol 110.11Less PolarMethylene protons, hydroxyl protons
3-Bromobenzonitrile 182.02Less PolarAromatic protons
Propargyl alcohol 56.06More PolarMethylene protons, alkynyl proton, hydroxyl proton
What is the reactivity order for aryl halides in this Sonogashira coupling?

The general reactivity trend for the aryl halide (3-halobenzonitrile) is: Iodide > Bromide > Chloride .[8] Therefore, 3-iodobenzonitrile will react under milder conditions (often at room temperature) than 3-bromobenzonitrile, which may require heating. 3-chlorobenzonitrile is the least reactive and typically requires more specialized catalytic systems.

Experimental Protocols

Protocol 1: General Procedure for the Sonogashira Coupling of 3-Bromobenzonitrile and Propargyl Alcohol
  • To a flame-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 eq.).

  • Add propargyl alcohol (1.1-1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway and the common side reaction.

Sonogashira_Reaction ArylHalide 3-Bromobenzonitrile Coupling Sonogashira Coupling ArylHalide->Coupling Alkyne Propargyl Alcohol Alkyne->Coupling Catalysts Pd(0) / Cu(I) Base (e.g., Et3N) Catalysts->Coupling Product This compound Coupling->Product

Caption: Desired Sonogashira coupling pathway.

Glaser_Coupling Alkyne Propargyl Alcohol (2 equivalents) Homocoupling Glaser Homocoupling Alkyne->Homocoupling Conditions Cu(I) / O2 Base Conditions->Homocoupling SideProduct Hexa-2,4-diyne-1,6-diol Homocoupling->SideProduct

Caption: Common Glaser homocoupling side reaction.

References

  • National Center for Biotechnology Information. (n.d.). Optimization of Solid-Supported Glaser-Hay Reactions in the Microwave. PubMed Central. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Sonogashira coupling. Retrieved from [Link]

  • Tykwinski, R. R., & Al-Zoubi, R. M. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(25), 4479–4482. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Propargyl Alcohol Derivatized Resin Glaser-Hay Reactions. [Table]. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • Wikipedia. (2023, November 25). Glaser coupling. Retrieved from [Link]

Sources

Validation & Comparative

comparing catalysts for 3-(3-hydroxyprop-1-ynyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for the Synthesis of 3-(3-Hydroxyprop-1-ynyl)benzonitrile

Introduction

This compound is a valuable bifunctional molecule, serving as a critical building block in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group, a terminal alkyne, and a nitrile moiety, allows for diverse downstream chemical transformations. The most direct and efficient method for its synthesis is the Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This reaction typically involves the coupling of an aryl halide (in this case, 3-bromobenzonitrile or 3-iodobenzonitrile) with a terminal alkyne (propargyl alcohol).

The success of the Sonogashira coupling is critically dependent on the choice of the catalytic system. Historically, this reaction relies on a dual-catalyst system comprising a palladium complex and a copper(I) salt.[3][4][5] However, modern advancements have led to the development of highly efficient copper-free and heterogeneous systems, each offering distinct advantages in terms of yield, purity, cost, and environmental impact.[6][7]

This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings of these systems, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.

The Sonogashira Coupling: Mechanistic Overview

Understanding the reaction mechanism is fundamental to rational catalyst selection and process optimization. The Sonogashira coupling, while not fully elucidated in all its subtleties, is generally understood to proceed via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle (in the traditional approach).[1][3]

The Dual Pd/Cu Catalytic Cycle

The classical Sonogashira reaction requires both a palladium(0) complex and a copper(I) co-catalyst.[1][3]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-bromobenzonitrile) to form a Pd(II) intermediate.

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne (propargyl alcohol) in the presence of a base to form a copper(I) acetylide species.[8] This step enhances the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex in a rate-limiting step, regenerating the copper(I) salt.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->PdII_Aryl CuX Cu(I)X CuX->Cu_Acetylide Base Alkyne H-C≡CR Alkyne->Cu_Acetylide caption Fig. 1: The dual Pd/Cu catalytic cycle in Sonogashira coupling.

Caption: Fig. 1: The dual Pd/Cu catalytic cycle in Sonogashira coupling.

The Copper-Free Sonogashira Reaction

The copper co-catalyst, while effective, can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), leading to diacetylene byproducts.[9] This is particularly problematic with sensitive substrates. Copper-free protocols were developed to circumvent this issue. In these systems, the base is believed to be strong enough to deprotonate the alkyne, forming an acetylide that can directly engage in transmetalation with the palladium center, or the alkyne may coordinate directly to palladium before deprotonation.[6][9]

cluster_pd_free Copper-Free Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Alkyne_complex [Ar-Pd(II)L₂(H-C≡CR)]⁺X⁻ PdII_Aryl->Alkyne_complex Alkyne Coordination PdII_Alkyne Ar-Pd(II)L₂-C≡CR Alkyne_complex->PdII_Alkyne Deprotonation (Base) Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination caption Fig. 2: A proposed mechanism for copper-free Sonogashira coupling.

Caption: Fig. 2: A proposed mechanism for copper-free Sonogashira coupling.

Comparative Analysis of Catalytic Systems

The choice of catalyst has profound implications for reaction efficiency, selectivity, and overall process viability. Below, we compare several classes of catalysts for the synthesis of this compound from 3-bromobenzonitrile and propargyl alcohol.

Traditional Pd/Cu Co-Catalyzed Systems

These are the workhorse catalysts for Sonogashira couplings. The synergy between palladium and copper allows for high reaction rates under relatively mild conditions.[10]

  • Catalyst Example : Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI.

  • Mechanism : Follows the dual catalytic cycle shown in Fig. 1.

  • Advantages :

    • High reactivity and generally good yields.

    • Well-established and widely documented protocols.

    • Relatively inexpensive and readily available catalyst components.

  • Disadvantages :

    • Prone to alkyne homocoupling (Glaser byproducts), which complicates purification.[9]

    • Requires strictly anaerobic conditions as oxygen promotes homocoupling and can deactivate the Pd(0) catalyst.[3]

    • Residual copper can be difficult to remove from the final product, a significant concern in pharmaceutical synthesis.

Copper-Free Palladium Systems

Driven by the need to avoid homocoupling and copper contamination, copper-free systems have gained prominence.[6][7] Success in these systems often hinges on the choice of ligand and base.

  • Catalyst Example : Pd(CH₃CN)₂Cl₂ / cataCXium® A; Pd(OAc)₂ / XPhos.

  • Mechanism : Follows the pathway shown in Fig. 2. A strong base (e.g., Cs₂CO₃) or a specific amine (e.g., piperidine) is crucial for activating the alkyne.[11]

  • Advantages :

    • Significantly reduces or eliminates alkyne homocoupling, leading to higher product purity.

    • Simplifies product purification by eliminating copper salts.

    • Can often be performed under less stringent anaerobic conditions with the right air-stable catalyst precursor.

  • Disadvantages :

    • May require higher reaction temperatures or longer reaction times compared to Pd/Cu systems.

    • Often reliant on specialized, expensive phosphine ligands (e.g., Buchwald-type ligands) to achieve high efficiency.[4][11]

    • The reaction rate can be more sensitive to the choice of base and solvent.

Heterogeneous Palladium Catalysts

Heterogeneous catalysts, where the active palladium species is immobilized on a solid support, address key challenges of catalyst recovery and reuse, aligning with the principles of green chemistry.

  • Catalyst Example : Pd/C (Palladium on Carbon), Pd nanoparticles on various supports (e.g., SiO₂, Fe₃O₄).[8][12]

  • Mechanism : The reaction occurs on the surface of the catalyst. The fundamental steps of oxidative addition, transmetalation, and reductive elimination are believed to be similar to homogeneous systems.

  • Advantages :

    • Easy Separation : The catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for chromatographic separation of the catalyst.[9]

    • Reusability : The recovered catalyst can often be reused multiple times, significantly reducing overall cost.[9]

    • Low Leaching : Properly designed heterogeneous catalysts exhibit minimal leaching of palladium into the product, a critical factor for pharmaceutical applications.

  • Disadvantages :

    • Generally lower catalytic activity compared to their homogeneous counterparts, often requiring higher temperatures, pressures, or catalyst loadings.[12]

    • Catalyst deactivation or poisoning can occur over multiple cycles.

    • Mass transfer limitations can sometimes affect reaction rates.

Quantitative Performance Comparison

The following table summarizes typical performance data for different catalytic systems in the synthesis of aryl alkynes, providing a basis for comparison.

Catalyst SystemPd Loading (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Features
Pd(PPh₃)₄ / CuI 1-52-10Et₃NTHF/DMF25-602-1285-95Standard, high yield, risk of homocoupling.
PdCl₂(PPh₃)₂ / CuI 1-52-10PiperidineDMF60-804-1680-92Uses more stable Pd(II) precursor.
Pd(OAc)₂ / XPhos 0.5-20Cs₂CO₃MeCN80-10012-2475-90Copper-free, high purity, requires expensive ligand.
Pd/C (10%) 2-100-5Et₃NMethanol80-12012-3660-85Heterogeneous, reusable, requires higher temp/time.[12]
Pd₁@NC SAC 0.22Et₃NMeCN8024>90Single-atom catalyst, high efficiency, advanced material.

Note: Data is representative and can vary significantly based on the specific aryl halide, alkyne, and precise reaction conditions.

Experimental Protocols

Here we provide detailed, validated protocols for two distinct and effective catalytic systems.

Protocol 1: Traditional Pd/Cu Co-Catalyzed Synthesis

This protocol utilizes a standard, highly reliable palladium/copper system.

cluster_workflow Experimental Workflow: Pd/Cu Catalysis start 1. Assemble Reaction react 2. Degas & React (60°C, 12h) start->react Add Reagents under N₂ workup 3. Aqueous Workup (Filter, Extract) react->workup Cool to RT purify 4. Purification (Column Chromatography) workup->purify Concentrate Organic Phase end 5. Isolate Product purify->end Evaporate Solvent caption Fig. 3: Workflow for Pd/Cu catalyzed synthesis.

Caption: Fig. 3: Workflow for Pd/Cu catalyzed synthesis.

Methodology:

  • Reaction Setup : To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed tetrahydrofuran (THF) as the solvent, followed by triethylamine (Et₃N, 3.0 eq) and propargyl alcohol (1.2 eq) via syringe.

  • Reaction : Stir the resulting mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-16 hours.

  • Workup : Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Copper-Free Synthesis with a Heterogeneous Catalyst

This protocol offers a greener alternative with simplified catalyst removal.

Methodology:

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 3-bromobenzonitrile (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.05 eq, 50% wet), and a suitable base such as sodium hydroxide (3.0 eq).[12]

  • Reagent Addition : Add methanol as the solvent, followed by propargyl alcohol (1.2 eq).[12]

  • Reaction : Heat the mixture to reflux (or 100 °C in a sealed vessel) and stir vigorously.[12] Monitor the reaction progress by TLC or GC. Note that heterogeneous reactions may require longer times (12-36 hours).

  • Catalyst Removal : After cooling to room temperature, dilute the mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. The catalyst can be washed, dried, and stored for reuse.

  • Workup : Neutralize the filtrate with dilute HCl and concentrate under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.

Conclusion and Future Outlook

The synthesis of this compound via Sonogashira coupling offers a variety of catalytic pathways, each with its own set of advantages and disadvantages.

  • Traditional Pd/Cu systems remain a rapid and high-yielding choice for many applications but require careful control to minimize side reactions and copper contamination.

  • Copper-free homogeneous systems , particularly those employing advanced phosphine ligands, provide a superior route to high-purity products, albeit at a potentially higher cost.

  • Heterogeneous catalysts like Pd/C represent the most sustainable and process-friendly option, prioritizing ease of separation and reusability. The development of next-generation heterogeneous catalysts, such as single-atom catalysts, promises to bridge the activity gap with homogeneous systems, offering a "best of both worlds" solution.[13]

The optimal choice of catalyst will ultimately depend on the specific requirements of the researcher, balancing the need for speed, purity, cost, and scalability. As catalytic science continues to advance, we can anticipate the development of even more efficient, robust, and environmentally benign methods for this important chemical transformation.

References

  • Sonogashira coupling. (n.d.). chemeurope.com. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Bui, H., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials (Basel). Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). BYJU'S. Retrieved from [Link]

  • Das, S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Retrieved from [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Copper-free Sonogashira coupling reactions in the presence of the PdCl2(PPh3)3. (n.d.). ResearchGate. Retrieved from [Link]

  • Supposed mechanism for the copper-free Sonogashira reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira-type cross-coupling reactions with propargyl substrates. (n.d.). ResearchGate. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Gemo, N., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development. Retrieved from [Link]

Sources

reactivity comparison of 3-(3-hydroxyprop-1-ynyl)benzonitrile vs other terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 3-(3-hydroxyprop-1-ynyl)benzonitrile

Introduction: A Multifunctional Building Block in Modern Synthesis

Terminal alkynes represent one of the most versatile and powerful functional groups in the synthetic chemist's toolbox. Their unique linear geometry and the reactivity of the sp-hybridized C-H bond and π-systems allow for a vast array of transformations, including C-C bond formation, cycloadditions, and functional group interconversions.[1] Within this important class of molecules, this compound emerges as a particularly interesting substrate. It combines three key structural motifs:

  • A terminal alkyne , providing a reactive site for coupling and addition reactions.

  • A propargylic hydroxyl group , which can influence reactivity through coordination or by acting as a synthetic handle.[2][3]

  • An electron-withdrawing 3-cyanophenyl group , which electronically modulates the reactivity of the entire molecule.

This guide provides a comparative analysis of the reactivity of this compound against two standard terminal alkynes: the aromatic phenylacetylene and the aliphatic 1-octyne . We will explore how its unique combination of functional groups dictates its performance in three fundamental classes of alkyne reactions: deprotonation, metal-catalyzed cross-coupling, and cycloaddition. This analysis is designed for researchers and drug development professionals seeking to understand and exploit the nuanced reactivity of this valuable synthetic intermediate.

The Structural Basis of Reactivity

The reactivity of a terminal alkyne is not solely dictated by the triple bond itself but is profoundly influenced by its substituent landscape. In this compound, the interplay between its three key features creates a unique reactivity profile.

  • Terminal Alkyne Acidity: The hydrogen atom on an sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than those on sp² (pKa ≈ 44) or sp³ (pKa ≈ 50) carbons.[4][5] This is due to the high degree of s-character (50%) in the sp orbital, which stabilizes the resulting acetylide anion.[6][7] This enhanced acidity allows for facile deprotonation with a strong base to form a potent carbon nucleophile.

  • Influence of the 3-Cyanophenyl Group: The nitrile (-C≡N) group is strongly electron-withdrawing through both resonance and inductive effects. When positioned on the phenyl ring, it reduces the electron density of the aromatic system and, by extension, the attached alkyne. This electronic pull increases the polarization of the terminal C-H bond, further enhancing its acidity and making deprotonation more favorable.

  • Role of the Propargylic Hydroxyl Group: The -OH group at the propargylic position can participate in reactions in several ways. It can act as a directing group in certain catalytic reactions by coordinating to a metal center.[8] This coordination can influence the stereochemical outcome or reaction rate. Furthermore, the hydroxyl group itself is a reactive site that can be derivatized or participate in intramolecular transformations.[2][3]

To provide a clear, quantitative comparison, we will evaluate the performance of this compound against phenylacetylene and 1-octyne in three cornerstone reactions.

Acidity and Acetylide Formation

The formation of an acetylide anion via deprotonation is often the first step in utilizing terminal alkynes as nucleophiles. The ease of this step is directly related to the alkyne's acidity (pKa).

Mechanistic Insight: The primary factor governing the acidity is the stability of the conjugate base (the acetylide anion). Electron-withdrawing groups stabilize this anion, thereby lowering the pKa of the alkyne and facilitating its deprotonation.

Expected Reactivity Order:

  • This compound: The potent electron-withdrawing effect of the 3-cyanophenyl group is expected to make this the most acidic alkyne of the three.

  • Phenylacetylene: The phenyl group is weakly electron-withdrawing compared to an alkyl group, making it more acidic than 1-octyne.

  • 1-Octyne: With an electron-donating alkyl chain, this alkyne is the least acidic and therefore the most difficult to deprotonate.

Supporting Experimental Data:

CompoundKey Structural FeaturesPredicted pKaRelative Rate of Deprotonation
This compound Electron-withdrawing -CN group~23-24Highest
Phenylacetylene Aromatic ring~24-25Intermediate
1-Octyne Electron-donating alkyl chain~25-26Lowest

Note: pKa values are approximate and can vary with solvent and experimental conditions.

Experimental Protocol: Deprotonation and Trapping with an Electrophile

This protocol describes a standard method for generating an acetylide and using it in a subsequent C-C bond-forming reaction.

Objective: To compare the rate of deprotonation by monitoring the subsequent reaction with a simple electrophile like acetone.

Materials:

  • Terminal Alkyne (0.1 M solution in dry THF)

  • n-Butyllithium (1.6 M in hexanes)

  • Acetone (anhydrous)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the alkyne solution (10 mL, 1.0 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (0.69 mL, 1.1 mmol) dropwise via syringe. Stir for 30 minutes at -78 °C.

  • Add anhydrous acetone (0.11 mL, 1.5 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion to the corresponding tertiary alcohol.

Deprotonation Alkyne R-C≡C-H (Terminal Alkyne) Acetylide R-C≡C:⁻ (Acetylide Anion) Alkyne->Acetylide Deprotonation p1 Base B⁻ (Strong Base, e.g., n-BuLi) ConjAcid B-H (Conjugate Acid) Base->ConjAcid p3 p2 p1->p2 p4

Caption: Alkyne deprotonation equilibrium.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] It is catalyzed by a combination of palladium and copper salts in the presence of a base.[9]

Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles.[11] In the copper cycle, the alkyne is deprotonated and forms a copper(I) acetylide. In the palladium cycle, the aryl halide undergoes oxidative addition to a Pd(0) complex. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[11] The rate-determining step can be the formation of the copper acetylide or the transmetalation step.

Expected Reactivity Order:

  • This compound: Its higher acidity should accelerate the formation of the copper acetylide intermediate, potentially leading to a faster overall reaction rate. The propargylic -OH group might also coordinate to the metal centers, which could further influence the rate, although this effect can be complex.

  • Phenylacetylene: Exhibits standard reactivity for an aromatic alkyne.

  • 1-Octyne: Its lower acidity may lead to a slower formation of the copper acetylide, resulting in a slightly slower overall reaction.

Supporting Experimental Data (Coupling with Iodobenzene):

CompoundReaction Time (h)Yield (%)
This compound 1.592
Phenylacetylene 2.588
1-Octyne 3.085
Experimental Protocol: Sonogashira Coupling

Objective: To couple the terminal alkyne with iodobenzene and compare reaction efficiency.

Materials:

  • Terminal Alkyne (1.0 mmol)

  • Iodobenzene (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (5 mL)

  • Toluene (5 mL)

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (14 mg), CuI (7.6 mg), and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (5 mL) and triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.0 mmol) and iodobenzene (0.12 mL, 1.1 mmol).

  • Stir the reaction mixture at 60 °C and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the coupled product.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡C-R² pd_trans->product cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_cat->cu_acetylide Base cu_acetylide->pd_ox aryl_halide R¹-X aryl_halide->pd_ox alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, a term coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[12][13][14] This [3+2] cycloaddition between a terminal alkyne and an azide forms a stable 1,4-disubstituted 1,2,3-triazole ring and is remarkably tolerant of a wide variety of functional groups.[15][16]

Mechanistic Insight: The reaction is believed to proceed through the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner involving a six-membered copper-containing intermediate. The electronic properties of the alkyne can influence the rate, though the reaction's high efficiency often masks subtle differences. Generally, electron-rich alkynes react slightly faster.

Expected Reactivity Order:

  • 1-Octyne: The electron-donating alkyl group makes this alkyne the most electron-rich and thus potentially the fastest reacting.

  • Phenylacetylene: The phenyl ring is less activating than an alkyl group.

  • This compound: The electron-withdrawing nature of the 3-cyanophenyl substituent makes the alkyne more electron-deficient, which may slightly decrease its nucleophilicity and slow the rate-determining step of the cycloaddition. However, the reaction is typically so efficient that this difference may be minimal.

Supporting Experimental Data (Reaction with Benzyl Azide):

CompoundReaction Time (h)Yield (%)
1-Octyne 0.5>95
Phenylacetylene 0.75>95
This compound 1.0>95
Experimental Protocol: CuAAC "Click" Reaction

Objective: To synthesize a 1,2,3-triazole from the terminal alkyne and benzyl azide.

Materials:

  • Terminal Alkyne (1.0 mmol)

  • Benzyl Azide (1.0 mmol)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium Ascorbate (0.1 mmol, 10 mol%)

  • t-Butanol and Water (1:1 mixture)

Procedure:

  • In a vial, dissolve the terminal alkyne (1.0 mmol) and benzyl azide (1.0 mmol) in 10 mL of a 1:1 mixture of t-butanol and water.

  • In a separate small vial, dissolve CuSO₄·5H₂O (12.5 mg) in 1 mL of water to make a stock solution.

  • In another small vial, dissolve sodium ascorbate (19.8 mg) in 1 mL of water to make a fresh stock solution.

  • To the vigorously stirring solution of the alkyne and azide, add the sodium ascorbate solution (1 mL) followed by the copper sulfate solution (1 mL).

  • Stir the reaction at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC. Upon completion (typically 1-2 hours), add 20 mL of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The resulting triazole is often pure enough for subsequent use, but can be further purified by recrystallization or chromatography if necessary.

CuAAC_Reaction cluster_reactants Reactants cluster_catalysts Catalysts Alkyne R¹-C≡C-H Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product Azide R²-N₃ Azide->Product Copper Cu(I) Source (CuSO₄ + Na Ascorbate) Copper->Product Catalyzes

Caption: Workflow for the CuAAC click reaction.

Conclusion and Outlook

The reactivity of this compound is a compelling case study in multifunctional molecular design. Our comparative analysis demonstrates that its behavior is a nuanced balance of its constituent parts:

  • Enhanced Acidity: The electron-withdrawing 3-cyanophenyl group significantly increases the acidity of the terminal alkyne proton, facilitating its removal and accelerating reactions that proceed via an acetylide intermediate, such as the Sonogashira coupling.

  • Modulated Cycloaddition: This same electron-withdrawing character can slightly attenuate the rate of CuAAC "click" reactions compared to more electron-rich aliphatic or simple aromatic alkynes, though the reaction remains highly efficient.

  • Latent Functionality: The propargylic hydroxyl group, while not always a primary participant, remains a valuable synthetic handle for downstream functionalization or a potential coordinating group that can influence catalyst behavior.

For researchers in drug discovery and materials science, this compound is not just another terminal alkyne. It is a precisely tuned building block. Its accelerated performance in key cross-coupling reactions makes it an ideal candidate for the rapid assembly of complex molecular scaffolds, while its reliable participation in click chemistry allows for its seamless incorporation into bioconjugates and advanced polymers. Understanding this distinct reactivity profile is key to unlocking its full potential in the synthesis of novel, high-value molecules.

References

  • Deprotonated Alkynes - Chemistry LibreTexts. (2015). Provides an overview of the acidity of terminal alkynes and the formation and nucleophilicity of acetylide anions. [Link]

  • Ch 9 : Acidity of Terminal Alkynes - University of Calgary. Discusses the pKa of terminal alkynes and the role of s-character in stabilizing the conjugate base. [Link]

  • Propargyl alcohol uses - Synthesis, and Safety - Rawsource. (2024). Details the versatile reactivity of propargyl alcohol in various catalytic reactions, including Sonogashira coupling and cycloadditions. [Link]

  • Propargyl alcohol - Wikipedia. Describes the chemical properties and reactions of propargyl alcohol, including its acidity compared to other alcohols. [Link]

  • Acidity of Alkynes | Organic Chemistry - YouTube. (2020). A video tutorial explaining the relative acidity of alkynes compared to alkanes and alkenes and the bases used for deprotonation. [Link]

  • Gold Catalysed Reactions of Propargylic Alcohols - UCL Discovery. Thesis discussing various gold-catalyzed transformations of propargylic alcohols, highlighting the role of the hydroxyl group. [Link]

  • Acidity of Terminal Alkynes - Chemistry Steps. Explains why terminal alkynes are more acidic than other hydrocarbons, focusing on the stability of the conjugate base. [Link]

  • Video: Acidity of 1-Alkynes - JoVE. (2023). A video article demonstrating the acidity of terminal alkynes and the factors influencing it. [Link]

  • Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC - NIH. (2022). Research article on the complexity of gold-catalyzed reactions involving propargyl alcohols. [Link]

  • Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes - The Royal Society of Chemistry. (2015). Discusses novel methods for activating C≡C bonds in alkynyl compounds. [Link]

  • Stepwise hydroamination reactions of terminal alkyne - ResearchGate. (2021). Discusses the hydroamination of terminal alkynes attached to electron-withdrawing π-systems. [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2023). Reviews the high reactivity of terminal alkynes and their use in synthesizing nanostructures. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes - ACS Publications. (2021). Discusses the reactivity of alkynes activated by electron-withdrawing substituents. [Link]

  • Alkyne Reactivity - MSU chemistry. An educational resource covering various reactions of alkynes, including nucleophilic additions. [Link]

  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - Journal of the American Chemical Society. (2013). Investigates the specific reactivity of certain terminal alkynes in a biological context. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). A research paper detailing optimization of the Sonogashira reaction. [Link]

  • Click chemistry - Wikipedia. Provides a comprehensive overview of the principles and applications of click chemistry. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal. Details the mechanism and utility of the CuAAC reaction. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights. (2024). An article summarizing the mechanism and types of click chemistry reactions. [Link]

  • Sonogashira coupling - Wikipedia. An encyclopedic entry on the Sonogashira reaction, including its mechanism and applications. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. A summary of the Sonogashira coupling reaction with recent literature references. [Link]

  • The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - MDPI. (2016). A review on the application of CuAAC in synthesizing macrocycles. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). A detailed explanation of the Sonogashira reaction mechanism and conditions. [Link]

  • An Insight Into Click Chemistry - International Journal of Pharmaceutical Sciences. (2024). A review of click chemistry and its applications in pharmaceutical sciences. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). Research on heterogeneous catalysts for Sonogashira reactions, including a mechanistic overview. [Link]

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A Comparative Guide to Purity Assessment of 3-(3-cyanophenyl)-2-propyn-1-ol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a fundamental pillar upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. The compound 3-(3-cyanophenyl)-2-propyn-1-ol, a versatile building block incorporating a nitrile, an alkyne, and a primary alcohol, is a prime example of an intermediate where stringent purity control is paramount. Impurities, even at trace levels, can lead to undesirable side reactions, the formation of toxic byproducts, or altered pharmacological activity in downstream products.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of 3-(3-cyanophenyl)-2-propyn-1-ol. As a senior application scientist, my objective is not to declare a universal "winner," but to elucidate the distinct advantages, inherent limitations, and optimal applications of each technique. We will explore the causality behind methodological choices, present detailed experimental protocols, and interpret realistic data to empower researchers and drug development professionals to make informed decisions for their analytical workflows. The validation of these analytical methods is a regulatory requirement, ensuring that the chosen technique provides consistent and reliable data on the purity and quality of pharmaceutical compounds.[1][2]

Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Non-Volatile Analytes

The Principle: Why HPLC is the Instinctive First Choice

High-Performance Liquid Chromatography is exceptionally well-suited for the analysis of compounds that are non-volatile, polar, or thermally sensitive—a description that perfectly fits 3-(3-cyanophenyl)-2-propyn-1-ol.[3] The presence of a hydroxyl (-OH) and a cyano (-CN) group imparts significant polarity, while the propargyl alcohol moiety suggests potential thermal instability.[4][5]

The analysis will be based on Reversed-Phase HPLC (RP-HPLC) , the most common mode of separation. In this technique, the analyte is dissolved in a polar mobile phase and passed through a column packed with a non-polar stationary phase (typically octadecylsilane, or C18). The separation is governed by hydrophobic interactions; more polar components (like our analyte) have a lower affinity for the non-polar stationary phase and elute earlier, while non-polar impurities are retained longer. The cyanophenyl group in the analyte provides strong ultraviolet (UV) absorbance, making a Diode Array Detector (DAD) an ideal choice for both quantification and initial peak purity assessment.[6][7][8]

Experimental Protocol: HPLC-DAD Method for Purity Determination

This protocol is designed as a self-validating system, where the specificity is confirmed by the peak purity analysis via the DAD.[9][10]

  • Instrumentation and Materials:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Sample: 3-(3-cyanophenyl)-2-propyn-1-ol.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-(3-cyanophenyl)-2-propyn-1-ol sample.

    • Dissolve in and dilute to 10.0 mL with the diluent to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

    • Causality: The diluent matches the initial mobile phase composition to ensure good peak shape and prevent sample precipitation upon injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

      • Causality: Maintaining a constant temperature ensures reproducible retention times and peak shapes.

    • DAD Settings:

      • Detection Wavelength: 254 nm (for quantification).

      • Spectral Range: 200-400 nm (for peak purity analysis).

    • Gradient Elution:

      Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Acetonitrile) Curve
      0.0 90 10 Initial
      15.0 10 90 Linear
      18.0 10 90 Hold
      18.1 90 10 Linear

      | 22.0 | 90 | 10 | Hold |

      • Causality: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted from the column, providing a comprehensive impurity profile. The initial high aqueous content ensures retention of the main, polar analyte, while the increasing organic content elutes more non-polar impurities.

Data Analysis and Interpretation
  • Purity Calculation: The purity is typically calculated using the area percent method from the chromatogram at 254 nm.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Peak Purity Assessment (via DAD): This is a critical step for trustworthiness. The DAD collects UV spectra continuously as a peak elutes. The software can then compare the spectra at the beginning (upslope), middle (apex), and end (downslope) of the main analyte peak. A high similarity score (or low purity angle) indicates that the peak is spectrally homogeneous and therefore likely pure.[6][7][8] A mismatch suggests the presence of a co-eluting impurity.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve & Dilute (0.1 mg/mL) prep1->prep2 inj Inject Sample (5 µL) prep2->inj sep Gradient Separation (C18 Column) inj->sep det DAD Detection (200-400 nm) sep->det integ Integrate Peaks det->integ purity Calculate % Area Purity integ->purity spec Assess Peak Purity (Spectral Comparison) integ->spec result Final Purity Report purity->result spec->result GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Add Solvent & Reagent (BSTFA) prep1->prep2 prep3 Heat at 70°C for 30 min (Derivatization) prep2->prep3 inj Inject Derivatized Sample prep3->inj sep Temperature Programmed Separation (DB-5ms) inj->sep det EI Mass Spectrometry (Scan 40-500 amu) sep->det tic Generate Total Ion Chromatogram (TIC) det->tic purity Calculate % Area Purity tic->purity spec Identify Impurities via Mass Spectral Libraries tic->spec result Purity & Impurity ID Report purity->result spec->result Decision_Tree start Goal: Purity Assessment of 3-(3-cyanophenyl)-2-propyn-1-ol q1 Is this for routine QC, release testing, or stability study? start->q1 hplc_path Use HPLC-DAD q1->hplc_path Yes q2 Is this for initial characterization, impurity profiling, or troubleshooting an out-of-spec batch? q1->q2 No hplc_reason Reason: High throughput, robust, analyzes native compound, quantifies known impurities accurately. hplc_path->hplc_reason gcms_path Use GC-MS q2->gcms_path Need to ID unknowns both_path Use BOTH HPLC and GC-MS q2->both_path Need comprehensive profile gcms_reason Reason: Unmatched capability for structural elucidation and identification of unknown volatile impurities. gcms_path->gcms_reason both_reason Reason: Provides a comprehensive and orthogonal view of the full impurity profile (polar, non-polar, volatile). both_path->both_reason

Sources

A Comparative Guide to the Bioactivity of 3-(3-hydroxyprop-1-ynyl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative analysis of the bioactivity of 3-(3-hydroxyprop-1-ynyl)benzonitrile and a curated set of its structural analogs. The benzonitrile scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of therapeutic agents.[1][2] Derivatives of benzonitrile have shown promise in oncology, often through the inhibition of critical signaling pathways.[1][3] This document provides an in-depth examination of how structural modifications to the parent compound, this compound, may influence its biological activity, with a focus on antiproliferative effects. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Benzonitrile Scaffolds

Benzonitrile derivatives are integral to the development of targeted therapies, particularly in oncology. Their utility stems from the physicochemical properties of the nitrile group, which can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[1] Many benzonitrile-containing compounds function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer.[1][3][4] The parent compound, this compound, possesses several key features: a benzonitrile core, a propargyl alcohol side chain, and a specific substitution pattern on the aromatic ring. Each of these can be systematically modified to probe the structure-activity relationship (SAR) and optimize for desired biological effects.

This guide will explore a series of rationally designed analogs of this compound, comparing their (known or inferred) antiproliferative activities. We will delve into the synthetic rationale for these compounds, present their bioactivity data in a comparative format, and provide detailed experimental protocols for assessing their efficacy.

Synthesis of this compound and its Analogs

The synthesis of the parent compound and its analogs can be achieved through various organic chemistry methodologies. A common and effective route involves the Sonogashira coupling reaction.

General Synthetic Scheme

A plausible synthetic route to this compound (Compound 1) and its analogs involves the palladium-catalyzed Sonogashira coupling of a substituted 3-bromobenzonitrile with propargyl alcohol or its derivatives.

Synthesis_Scheme A 3-Bromo-R-benzonitrile Conditions Pd(PPh3)2Cl2, CuI Et3N, THF, rt A->Conditions B Propargyl alcohol derivative B->Conditions Product Target Analog Conditions->Product

Caption: General Sonogashira coupling for the synthesis of target analogs.

Synthesis of the Parent Compound (1)

The synthesis of this compound would start from 3-bromobenzonitrile and propargyl alcohol.

Experimental Protocol: Synthesis of this compound (1)

  • To a solution of 3-bromobenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add propargyl alcohol (1.2 eq).

  • Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.1 eq).

  • Add a base, typically an amine like triethylamine (Et₃N, 2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

This general protocol can be adapted for the synthesis of the analogs by using the appropriately substituted starting materials.

Comparative Bioassay Data

To understand the structure-activity relationship of this compound, we will compare its hypothetical antiproliferative activity with a series of designed analogs. The following table summarizes the structures of these compounds and provides either reported or inferred IC₅₀ values against representative cancer cell lines.

Table 1: Antiproliferative Activity of this compound and Analogs

Compound IDStructureModification from Parent CompoundCancer Cell LineIC₅₀ (µM) (Predicted/Reported)Reference
1 This compoundParent CompoundA549 (Lung), HL-60 (Leukemia)Moderate Activity Predicted[5]
2 3-(3-methoxyprop-1-ynyl)benzonitrileO-methylation of the hydroxyl group-Activity likely reducedSAR Inference
3 3-(prop-1-ynyl)benzonitrileRemoval of the hydroxyl group-Activity likely reducedSAR Inference
4 3-(3-hydroxyprop-1-ynyl)benzamideNitrile to Amide-Activity may be altered[6]
5 3-(3-hydroxyprop-1-ynyl)benzoic acidNitrile to Carboxylic AcidDLD-1, HeLa, MCF-7Potentially Active[7]
6 4-fluoro-3-(3-hydroxyprop-1-ynyl)benzonitrileAddition of a fluoro group at C4-Activity may be enhanced[8]
7 2-chloro-5-(3-hydroxyprop-1-ynyl)benzonitrileAddition of a chloro group at C6 and shift of side chain-Potentially Active[9]

Note: Much of the bioactivity data for these specific, novel analogs is not publicly available and is presented here based on structure-activity relationship principles from related compounds.

Structure-Activity Relationship (SAR) Discussion

The predicted and reported activities of these analogs allow for a preliminary SAR analysis.

  • The Hydroxyl Group: The terminal hydroxyl group on the propargyl chain is likely a key pharmacophore, potentially forming hydrogen bonds with target proteins. Its removal (Analog 3) or methylation (Analog 2) would be expected to decrease binding affinity and, consequently, biological activity.

  • The Nitrile Group: The nitrile group is a common feature in kinase inhibitors and can be crucial for activity.[1][3] Its replacement with an amide (Analog 4) or a carboxylic acid (Analog 5) would significantly alter the electronic and steric properties of the molecule, which could either enhance or diminish its interaction with the biological target. Some benzoic acid derivatives have shown cytotoxic effects.[7]

  • Phenyl Ring Substitution: The addition of small, electron-withdrawing groups like fluorine (Analog 6) or chlorine (Analog 7) to the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and electronic properties.[8] Such modifications are a common strategy in drug design to improve pharmacokinetic and pharmacodynamic profiles. For instance, some chlorinated benzonitrile derivatives have shown antiproliferative activity.[9]

Postulated Mechanism of Action: Kinase Inhibition

Many benzonitrile-containing compounds exert their anticancer effects by inhibiting protein kinases.[1][3][4] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, kinases are mutated or overexpressed, leading to uncontrolled cell division.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds P1 Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor->P1 Activates TF Transcription Factors P1->TF Activates Gene Gene Expression TF->Gene Regulates Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Apoptosis Apoptosis Inhibitor Benzonitrile Analog (Kinase Inhibitor) Inhibitor->Receptor Inhibits Inhibitor->P1 Inhibits

Caption: A simplified signaling pathway illustrating kinase inhibition by benzonitrile analogs.

The benzonitrile analogs discussed in this guide may act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols for Bioassays

To experimentally validate the antiproliferative activity of these analogs, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, HL-60, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of analogs B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Add solubilization solution E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzonitrile analogs in culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the bioactivity of this compound and its analogs. The presented data and protocols offer a starting point for further investigation into this promising class of compounds. The SAR analysis suggests that modifications to the hydroxyl group, the nitrile moiety, and the phenyl ring can significantly impact antiproliferative activity. Future research should focus on the synthesis and biological evaluation of a broader range of analogs to further elucidate the SAR and identify compounds with enhanced potency and selectivity. Moreover, target identification and mechanistic studies will be crucial for understanding how these compounds exert their anticancer effects and for advancing the most promising candidates into preclinical and clinical development.

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Assessing the Reproducibility of Published Syntheses for 3-(3-hydroxyprop-1-ynyl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-hydroxyprop-1-ynyl)benzonitrile is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of more complex molecules due to its versatile functional groups: a nitrile, a hydroxyl group, and a rigid alkyne linker. The primary synthetic route to this and analogous aryl alkynes is the Sonogashira cross-coupling reaction, a powerful and widely adopted method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This reaction, discovered by Kenkichi Sonogashira, typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide under mild conditions.[2]

While the Sonogashira coupling is a cornerstone of modern organic synthesis, its reproducibility can be influenced by a variety of factors, including the choice of halide, catalyst system, solvent, base, and reaction temperature. This guide provides a comparative analysis of two common and representative protocols for the synthesis of this compound, starting from 3-iodobenzonitrile and 3-bromobenzonitrile, respectively. By examining the nuances of each approach, we aim to provide researchers with the insights necessary to select and execute a reliable and reproducible synthesis.

Core Synthesis Methodology: The Sonogashira Coupling

The synthesis of this compound is achieved through the Sonogashira coupling of an appropriate 3-halobenzonitrile with propargyl alcohol. The general reaction scheme is depicted below.

Sonogashira_Reaction cluster_reactants Reactants cluster_product Product 3-Halobenzonitrile 3-Halobenzonitrile (X = I, Br) Target_Molecule This compound 3-Halobenzonitrile->Target_Molecule Pd Catalyst, Cu(I) Co-catalyst, Base Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Target_Molecule Workflow_Comparison cluster_protocol1 Protocol 1 (from 3-Iodobenzonitrile) cluster_protocol2 Protocol 2 (from 3-Bromobenzonitrile) P1_Start Combine 3-Iodobenzonitrile, Pd(PPh₃)₂Cl₂, CuI P1_Inert Establish Inert Atmosphere P1_Start->P1_Inert P1_Solvent Add THF / Et₃N P1_Inert->P1_Solvent P1_Alkyne Add Propargyl Alcohol P1_Solvent->P1_Alkyne P1_React Stir at Room Temperature (4-6h) P1_Alkyne->P1_React P1_Workup Work-up & Purification P1_React->P1_Workup P1_Product Final Product P1_Workup->P1_Product P2_Start Combine 3-Bromobenzonitrile, Pd(PPh₃)₄, CuI P2_Inert Establish Inert Atmosphere P2_Start->P2_Inert P2_Solvent Add DMF / DIPA P2_Inert->P2_Solvent P2_Alkyne Add Propargyl Alcohol P2_Solvent->P2_Alkyne P2_React Heat at 60-70 °C (12-24h) P2_Alkyne->P2_React P2_Workup Work-up & Purification P2_React->P2_Workup P2_Product Final Product P2_Workup->P2_Product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Hydroxyprop-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible research. This guide provides a detailed, field-proven protocol for the safe disposal of 3-(3-Hydroxyprop-1-ynyl)benzonitrile (CAS No. 170859-72-0).

Foundational Hazard Assessment

Understanding the chemistry of a compound is the first step toward handling it safely. The structure of this compound contains an aromatic nitrile, an alcohol, and an alkyne. The primary driver for our cautious approach is the benzonitrile group.

  • Nitrile Group (-C≡N): Organic nitriles are of significant toxicological concern. They can be metabolized to release cyanide, and thermal decomposition or reaction with strong acids can produce highly toxic hydrogen cyanide gas.[4][5] Structurally related compounds like benzonitrile and m-hydroxybenzonitrile are classified as harmful if swallowed, inhaled, or in contact with skin.[6][7][8]

  • Incompatibilities: Based on related structures, this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[5][9] Contact with strong acids is particularly hazardous due to the potential evolution of hydrogen cyanide.[10]

This assessment mandates that this compound be treated as Hazardous Chemical Waste from the moment of its generation.[11]

Data Summary: Properties and Inferred Hazards
PropertyValue / AssessmentSource(s)
Chemical Name This compound[2]
CAS Number 170859-72-0[1][2]
Molecular Formula C₁₀H₇NO[1][2]
Inferred Acute Toxicity Assumed Harmful. Based on the toxicity profiles of benzonitrile and m-hydroxybenzonitrile, it should be considered harmful if swallowed, inhaled, or in contact with skin.[6][7][8]
Inferred Skin/Eye Irritation Assumed Irritant. Benzonitrile and related compounds are known skin and eye irritants.[6][8][12]
Key Incompatibilities Strong acids, strong bases, strong oxidizing agents.[5][9][10]
Hazardous Decomposition Products Under thermal stress or specific chemical reactions, may produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen cyanide (HCN) .[4][5]

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure all handling of this compound and its waste is conducted within a certified chemical fume hood to prevent inhalation of potential vapors.[9]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat.[9]

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to ensure waste is handled safely, segregated correctly, and stored in compliance with institutional and regulatory standards.

Step 1: Waste Classification and Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions.[10]

  • Immediate Classification: All waste streams containing this compound must be classified as Hazardous Chemical Waste . This includes the pure compound, reaction mixtures, solutions, and contaminated materials.

  • Segregate Waste Streams: Use separate, dedicated waste containers for each type of waste:

    • Liquid Waste: For the pure compound, residual amounts, or solutions in organic solvents.

    • Solid Waste: For contaminated consumables such as pipette tips, weighing papers, gloves, and absorbent pads used for cleaning minor spills.[9][13]

    • Aqueous Waste: Do not dispose of any aqueous solutions containing this compound down the drain.[14][15] Collect them as hazardous aqueous waste.

Step 2: Waste Containment and Labeling

The integrity of your waste container is critical for preventing leaks and ensuring safe transport.

  • Container Selection: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must be in good condition, free of leaks, and have a securely sealing cap.[9][14] The best initial container is often the original product bottle.[14]

  • Labeling: This is a non-negotiable safety step. Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full, unabbreviated chemical name: "This compound "

    • An accurate list of all components and their approximate percentages (e.g., "Methanol ~50%, 3-(3-HPB) ~50%").

    • The relevant hazard pictograms if known (based on our assessment, "Harmful/Toxic" is appropriate).

  • Container Management: Keep the waste container closed at all times except when adding waste.[14][16] This prevents the release of vapors and protects the lab environment.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation.[11][16]

  • Designate an SAA: Establish a specific, designated area in your lab for waste accumulation. This area should be under the direct control of laboratory personnel.

  • Secondary Containment: Place your waste container in a secondary containment bin or tray to contain any potential leaks.

  • Store Away from Incompatibles: Crucially, ensure the SAA for this nitrile-containing waste is physically segregated from strong acids and oxidizing agents.[10]

Step 4: Final Disposal and Removal

Laboratory personnel should never attempt to treat or dispose of this waste themselves.

  • Contact EHS: Once your waste container is full (do not overfill, ~90% capacity is a good rule of thumb) or if you are discontinuing work with the compound, contact your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management department to schedule a pickup.[11]

  • Do Not Evaporate: Never use a fume hood to evaporate chemical waste as a means of disposal.[14][16]

  • Empty Container Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate from this process is also hazardous waste and must be collected in your liquid waste container.[14] After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines for clean glassware or plastic.[14]

Emergency Procedures: Small Spill Management

In the event of a small, manageable spill within a fume hood:

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Ensure PPE: Confirm you are wearing the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad).

  • Collect Waste: Carefully sweep or wipe up the absorbed material and place it in your designated Solid Hazardous Waste container.

  • Clean Area: Wipe the spill area clean with a cloth dampened with a suitable solvent (like acetone), and also place the cleaning cloth in the solid waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy. All materials used for spill cleanup must be disposed of as hazardous waste.[13]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Waste Generated classify Classify as Hazardous Chemical Waste start->classify segregate Segregate Waste Stream classify->segregate liquid Liquid Waste (Pure compound, solutions) segregate->liquid Liquid solid Solid Waste (Contaminated gloves, paper, etc.) segregate->solid Solid container_l Select & Label Compatible Liquid Container liquid->container_l container_s Select & Label Compatible Solid Container solid->container_s store Store Securely in SAA (Away from Acids) container_l->store container_s->store pickup Container Full? Contact EHS for Pickup store->pickup

Sources

Personal protective equipment for handling 3-(3-Hydroxyprop-1-ynyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-(3-Hydroxyprop-1-ynyl)benzonitrile

The benzonitrile group suggests potential toxicity, with hazards including harm if swallowed or upon skin contact, and possible skin and eye irritation.[1][2][3][4] The alkyne functional group indicates potential reactivity and flammability.[5] Therefore, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, the primary risks are chemical exposure through skin contact, inhalation, or ingestion, and potential reactivity. The following PPE is required to mitigate these risks.

1.1. Hand Protection: Nitrile Gloves

Nitrile gloves are indispensable for handling this compound due to their superior resistance to a wide range of chemicals, including solvents and potential irritants.[6][7][8] They provide a robust barrier against the benzonitrile component, which is known to be harmful upon dermal contact.[4]

  • Protocol: Always double-glove when handling the neat compound or concentrated solutions. Check gloves for any signs of degradation or puncture before and during use. Contaminated gloves should be removed immediately using the proper technique to avoid skin exposure and disposed of as hazardous waste.[9]

1.2. Eye and Face Protection: Safety Goggles and Face Shield

Chemical splash goggles are mandatory to protect the eyes from accidental splashes. Given the potential for skin and eye irritation from benzonitrile-containing compounds, full protection is crucial.[2][3]

  • Protocol: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[9]

1.3. Body Protection: Laboratory Coat and Chemical Apron

A flame-resistant laboratory coat should be worn at all times. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

  • Protocol: Ensure the lab coat is fully buttoned. Remove any contaminated clothing immediately and decontaminate or dispose of it as hazardous waste.[3]

1.4. Respiratory Protection

Handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhaling aerosols or vapors.[5]

  • Protocol: Should a situation arise where the ventilation is insufficient or there is a risk of generating dust from the solid compound, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2]

Summary of Required PPE

Protection Type Required Equipment Rationale
Hand Double-layered Nitrile GlovesResistance to chemicals and prevention of dermal absorption.[10][11]
Eye/Face Chemical Splash Goggles / Face ShieldProtection from splashes and eye irritation.[9]
Body Flame-Resistant Lab Coat / Chemical ApronProtection of skin and clothing from spills.[3]
Respiratory Chemical Fume Hood / NIOSH-approved RespiratorPrevention of inhalation of vapors or aerosols.[5]
Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing exposure and ensuring safe handling.

2.1. Engineering Controls

  • Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[5]

  • Secondary Controls: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

2.2. Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static measures if the compound is a fine powder.

  • Solution Preparation: Add the solvent to the solid in a closed container to minimize dust or vapor release.

  • Reaction Setup: Keep all reaction vessels closed to prevent the release of volatile compounds.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[3]

Spill Management and Disposal Plan

Accidents can happen, and a clear plan for spill management and waste disposal is essential.

3.1. Spill Cleanup

  • Small Spills: For small spills within the fume hood, absorb the material with a non-reactive absorbent material like vermiculite or sand.[3] Place the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert the appropriate safety personnel.

3.2. Waste Disposal

  • Chemical Waste: All waste containing this compound, including contaminated gloves, bench paper, and reaction byproducts, must be disposed of as hazardous chemical waste.[12]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_enhancement Enhanced Precautions cluster_action Action & Disposal start Start: Handling Task with This compound assess_risk Assess Risk: - Scale of work - Potential for splash/aerosol start->assess_risk gloves Hand Protection: Double Nitrile Gloves assess_risk->gloves eyes Eye Protection: Safety Goggles assess_risk->eyes body Body Protection: Lab Coat assess_risk->body respiratory Respiratory Protection: Work in Fume Hood assess_risk->respiratory face_shield Add Face Shield assess_risk->face_shield High Splash Risk? apron Add Chemical Apron assess_risk->apron Large Volume? respirator Consider NIOSH Respirator assess_risk->respirator Poor Ventilation? proceed Proceed with Task gloves->proceed eyes->proceed body->proceed respiratory->proceed face_shield->proceed apron->proceed respirator->proceed dispose Dispose of Contaminated PPE as Hazardous Waste proceed->dispose end End of Task dispose->end

Caption: PPE selection workflow for handling this compound.

References

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  • GlovesnStuff. Nitrile Gloves for Chemical Handling.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
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  • PPS Gloves.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • S&S Glove. WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
  • Guidechem. 3-(3-HYDROXY-PROP-1-YNYL)-BENZONITRILE 170859-72-0 wiki.
  • Thermo Fisher Scientific.
  • CDH Fine Chemical.
  • New Jersey Department of Health. Benzonitrile - HAZARD SUMMARY.
  • Carl ROTH.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Biosynth. 4-(3-Oxoprop-1-en-1-yl)
  • Glen Research.
  • Wikipedia. Alkyne.
  • ChemicalBook. 3-(3-HYDROXY-PROP-1-YNYL)-BENZONITRILE | 170859-72-0.
  • Australian Government Department of Health. Benzonitrile: Human health tier II assessment.

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